molecular formula C10H16O2 B2716537 6-hydroxyspiro[4.5]decan-8-one CAS No. 2138534-73-1

6-hydroxyspiro[4.5]decan-8-one

Cat. No.: B2716537
CAS No.: 2138534-73-1
M. Wt: 168.236
InChI Key: AEFKYSSOEHPNEE-UHFFFAOYSA-N
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Description

6-Hydroxyspiro[4.5]decan-8-one is a synthetic organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . Its structure features a spiro-fused ring system, integrating a cyclohexanone and a cyclopentane ring with a hydroxyl functional group, making it a valuable building block in organic and medicinal chemistry research . This compound is related to other spiro[4.5]decane derivatives, which are recognized as privileged scaffolds in drug discovery for their ability to explore three-dimensional chemical space . Spirocyclic structures of this type are frequently investigated for their potential as core components in developing pharmacologically active agents. While the specific biological activities and research applications of 6-hydroxyspiro[4.5]decan-8-one require further investigation, its functional groups and structural complexity make it a versatile intermediate for synthesizing more complex molecules . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety Information: Please refer to the Safety Data Sheet (SDS) before handling. Specific hazard information for this compound is not fully established.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-hydroxyspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-8-3-6-10(9(12)7-8)4-1-2-5-10/h9,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFKYSSOEHPNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138534-73-1
Record name 6-hydroxyspiro[4.5]decan-8-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 6-Hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthetic pathways, and physicochemical properties of 6-hydroxyspiro[4.5]decan-8-one . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a high-


 scaffold in drug discovery.

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional architectures is driven by the need for improved solubility and target selectivity. 6-hydroxyspiro[4.5]decan-8-one (CAS: 2138534-73-1) represents a privileged spirocyclic scaffold. Unlike simple spiro[4.5]decanes, the 6-hydroxy-8-one functionalization pattern offers orthogonal vectors for diversification: a hydrogen-bond donor/acceptor pair (OH) and a distinct electrophilic site (C=O) positioned on a rigid aliphatic core.

This guide analyzes the compound as a stable


-hydroxy ketone intermediate  derived from spiroannulation, serving as a versatile precursor for library generation and sesquiterpene synthesis.

Molecular Structure & Stereochemistry

Structural Definition

The compound consists of a saturated cyclopentane ring spiro-fused to a cyclohexane ring.

  • Spiro Center: C5 (IUPAC numbering for spiro[4.5]decane).

  • Functionalization:

    • C6-Hydroxyl: Positioned adjacent to the spiro center.

    • C8-Ketone: Positioned meta to the spiro center within the six-membered ring.

  • Chemical Class: Cyclic

    
    -hydroxy ketone (Aldol adduct).
    
Conformational Analysis

The spiro-fusion creates a rigid orthogonal relationship between the two rings.

  • Ring A (Cyclopentane): Adopts an envelope conformation to minimize torsional strain.

  • Ring B (Cyclohexane): Predominantly adopts a chair conformation.

  • Intramolecular Bonding: The C6-OH and C8=O groups are in a 1,3-relationship. Depending on the relative stereochemistry (syn vs. anti), an intramolecular hydrogen bond may stabilize the syn-isomer, locking the conformation and influencing reactivity.

Physicochemical Profile (Calculated)
PropertyValueImplication
Formula

Low MW fragment (168.23 Da)
LogP ~1.1 - 1.4Ideal lipophilicity for CNS penetration
TPSA ~37.3 ŲHigh membrane permeability
H-Bond Donors 1C6-OH
H-Bond Acceptors 2C6-OH, C8=O

0.90High saturation correlates with clinical success

Synthetic Pathways[1][2][3][4][5]

The synthesis of 6-hydroxyspiro[4.5]decan-8-one is classically achieved via a Robinson Annulation variant, specifically interrupting the sequence before the final dehydration step.

Primary Route: Michael-Aldol Sequence

The most robust method involves the reaction of a cyclopentane nucleophile (e.g., cyclopentanecarbaldehyde or a nitro-substituted equivalent) with methyl vinyl ketone (MVK).

Mechanism:

  • Michael Addition: The enolate/enamine of the cyclopentyl derivative attacks MVK, extending the carbon chain.

  • Aldol Cyclization: The methyl group of the acyclic ketone side chain forms an enolate and attacks the electrophilic carbonyl (aldehyde) at the spiro junction.

  • Result: Formation of the C6-C5 bond (closing the ring) and generation of the C6 hydroxyl group.

Visualization of Synthesis

The following diagram illustrates the pathway from cyclopentanecarbaldehyde to the target scaffold.

SynthesisPathway Start Cyclopentanecarbaldehyde (Precursor) Inter1 Michael Adduct (Acyclic Keto-Aldehyde) Start->Inter1 Michael Addition (Base/Enamine) MVK Methyl Vinyl Ketone (Reagent) MVK->Inter1 TS Aldol Transition State (Ring Closure) Inter1->TS Enolization Product 6-Hydroxyspiro[4.5]decan-8-one (Target Scaffold) TS->Product Aldol Cyclization Dehydrated Spiro[4.5]dec-6-en-8-one (Enone Byproduct) Product->Dehydrated Dehydration (-H2O) (Acid/Heat)

Caption: Stepwise synthesis of 6-hydroxyspiro[4.5]decan-8-one via interrupted Robinson Annulation. The target is the stable aldol intermediate.

Reactivity & Applications in Drug Design

Functional Group Reactivity

The 6-hydroxy-8-one motif allows for divergent synthesis, making it a valuable "branch point" intermediate.

  • Dehydration (Aromatization Precursor): Treatment with acid (e.g.,

    
    -TsOH) eliminates water to form spiro[4.5]dec-6-en-8-one . This enone is a Michael acceptor, useful for covalent inhibitor design (e.g., targeting cysteine residues).
    
  • Oxidation: Oxidation of the C6-OH (using Dess-Martin periodinane or Swern conditions) yields the spiro[4.5]decane-6,8-dione . This 1,3-diketone is a precursor for heterocyclic fusion (e.g., pyrazoles, isoxazoles).

  • Reductive Amination: The C8 ketone is sterically accessible for reaction with amines, allowing the introduction of solubilizing groups or pharmacophores while retaining the spiro core.

Metabolic Stability

Spirocyclic rings are known to block metabolic "soft spots." The quaternary spiro carbon (C5) prevents cytochrome P450 oxidation at that position. However, the C6-OH is a potential site for Phase II conjugation (glucuronidation). Medicinal chemists often cap this hydroxyl (e.g., as a methoxy or carbamate) to improve oral bioavailability.

Experimental Protocol: Synthesis of the Scaffold

Note: This protocol is a synthesized standard procedure based on Robinson Annulation mechanics adapted for the aldol retention.

Reagents: Cyclopentanecarbaldehyde (1.0 eq), Methyl Vinyl Ketone (1.2 eq), KOH (0.5 eq), Ethanol (Solvent).

  • Michael Addition: Dissolve cyclopentanecarbaldehyde in ethanol at 0°C. Add KOH (catalytic) followed by the dropwise addition of MVK. Stir at 0°C -> RT for 2 hours.

  • Cyclization: Warm the mixture to 40°C. Monitor by TLC for the disappearance of the acyclic intermediate. Crucial: Do not reflux, as high heat promotes dehydration to the enone.

  • Workup: Neutralize with dilute HCl to pH 7. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The

    
    -hydroxy ketone is more polar than the enone. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).
    
  • Validation:

    • IR: Broad peak at ~3400 cm⁻¹ (OH) and sharp peak at ~1710 cm⁻¹ (C=O).

    • NMR: Look for the diagnostic CH-OH proton signal (multiplet, ~3.8-4.2 ppm) and the preservation of the spiro-quaternary carbon (no proton signal).

References

  • PubChemLite. 6-hydroxyspiro[4.5]decan-8-one (Compound Summary). University of Luxembourg. [Link]

  • Vertex AI Patents.
  • MDPI. Diastereoselective Synthesis of Spiro[4.5]decane Derivatives. [Link]

Physicochemical Characteristics of Spiro[4.5]decan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary: The 3D Advantage

In modern drug discovery, the "escape from flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. Planar, aromatic-heavy compounds often suffer from poor solubility and high attrition rates due to off-target toxicity.[1][2] The spiro[4.5]decan-8-one scaffold represents a privileged structural motif that addresses these liabilities by introducing specific fraction of saturated carbon (


) complexity.[1]

This guide analyzes the physicochemical behavior of this scaffold, focusing on its utility in modulating lipophilicity, enforcing vectoral rigidity, and blocking metabolic soft spots.[3] Unlike flexible alkyl chains, the spiro[4.5] system locks substituents into defined exit vectors, allowing for precise probing of receptor pockets (e.g., HIF prolyl hydroxylases, Opioid receptors) while maintaining a drug-like profile.

Structural & Physicochemical Profiling[1][3][4][5]

Conformational Rigidity & Vector Positioning

The spiro[4.5]decan-8-one core consists of a five-membered ring (cyclopentane) fused to a six-membered ring (cyclohexanone) at a single quaternary carbon.[1]

  • Geometry: The cyclohexane ring typically adopts a chair conformation, while the cyclopentane ring adopts an envelope conformation.[2]

  • The "Spiro Effect": The quaternary center creates a permanent orthogonal relationship between the two rings.[2] Substituents on the 5-membered ring project at angles distinct from those on the 6-membered ring, allowing the molecule to explore 3D chemical space inaccessible to biphenyl or fused-ring analogs.[1]

Lipophilicity (LogP/LogD) Modulation

Spirocyclic scaffolds often lower LogP relative to their aromatic counterparts while maintaining similar Van der Waals volumes.[2]

  • Mechanism: The saturation of the rings reduces the electron density available for non-specific hydrophobic binding (e.g., to albumin), often improving the fraction unbound (

    
    ) in plasma.
    
  • Data Benchmark:

    Property Spiro[4.5]decan-8-one Core Comparative Biphenyl Analog Impact
    MW ~152.2 Da ~154.2 Da Neutral
    cLogP ~2.5 ~4.0 Improved (Lower is often better for solubility)
    Fsp3 0.9 0.0 Superior (Correlates with clinical success)

    | TPSA | ~17 Ų | 0 Ų | Tunable (Via ketone handle) |[1][2][4]

Solubility & Lattice Energy

A critical advantage of spiro[4.5]decan-8-one derivatives is the disruption of crystal lattice energy.[1]

  • Causality: Planar molecules stack efficiently (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions), leading to high melting points and low aqueous solubility. The "kink" introduced by the spiro center prevents efficient packing.[2]
  • Result: This lowers the energy required to break the crystal lattice, thereby increasing thermodynamic solubility (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) even if the lipophilicity remains moderate.
    
Metabolic Stability

The spiro core acts as a "metabolic shield."[1][2][5]

  • Blocking: The quaternary carbon blocks metabolic oxidation at what would otherwise be a labile benzylic or tertiary position.[2]

  • CYP Interaction: The 3D shape often reduces inhibition of CYP450 isozymes (specifically CYP2C9 and CYP3A4) compared to flat, lipophilic aromatics which bind tightly to the heme active site.[2]

Visualization of Structure-Property Logic[1]

SpiroLogic Core Spiro[4.5]decan-8-one (Scaffold) Feature1 Quaternary Carbon (sp3 Center) Core->Feature1 Feature2 Orthogonal Rings (3D Geometry) Core->Feature2 Mech1 Blocks Metabolic Soft Spots Feature1->Mech1 Steric Shielding Mech2 Disrupts Crystal Packing Feature1->Mech2 Lattice Energy Mech3 Defined Exit Vectors Feature2->Mech3 Rigidity Outcome1 Increased Metabolic Stability Mech1->Outcome1 Outcome2 Improved Aqueous Solubility Mech2->Outcome2 Outcome3 High Receptor Selectivity Mech3->Outcome3

Figure 1: Causal pathway linking the spiro[4.5]decan-8-one structural features to medicinal chemistry outcomes.[1]

Experimental Protocols

To validate the physicochemical advantages of these derivatives, the following self-validating protocols are recommended.

Protocol A: High-Throughput LogD Determination (Shake-Flask Method)

Why this method? Calculated LogP (cLogP) often fails for spirocycles due to unique intramolecular H-bonding or solvation effects.[1][2] Experimental determination is mandatory.

Reagents:

  • Octanol (saturated with PBS).[2]

  • PBS Buffer (pH 7.4, saturated with Octanol).[2]

  • Internal Standard (e.g., Propranolol).[2]

Workflow:

  • Preparation: Dissolve spiro derivative in DMSO (10 mM stock).

  • Partitioning: Add 10 µL stock to a mix of 495 µL Octanol and 495 µL PBS in a 96-well deep-well plate.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 15 mins to separate phases.

  • Sampling: Carefully remove aliquots from both the octanol (top) and buffer (bottom) layers.[2]

  • Quantification: Analyze via LC-MS/MS.

  • Calculation:

    
    
    
  • Self-Validation: Run a reference compound (e.g., Carbamazepine, LogD ~2.45) in parallel. If reference deviates >0.3 log units, invalidate the run.

Protocol B: Microsomal Stability Assay (Intrinsic Clearance)

Why this method? To verify the "metabolic shield" hypothesis of the spiro core.

Workflow:

  • Incubation: Pre-incubate human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 min.

  • Initiation: Add compound (1 µM final) and NADPH-regenerating system.

  • Time-Course: Quench aliquots at

    
     min into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     vs. time. The slope 
    
    
    
    determines half-life.[1]
    
    
  • Interpretation: A spiro-derivative is considered "stable" if ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    .[1]
    

Synthetic Access & Derivatization

The utility of the spiro[4.5]decan-8-one lies in the ketone handle at position 8.[1][6]

  • Reductive Amination: Access to secondary/tertiary amines (common in GPCR ligands).[2]

  • Grignard Addition: Introduces polarity or lipophilic bulk, converting the ketone to a tertiary alcohol.[2]

  • Strecker Synthesis: Converts the ketone to an ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -amino nitrile, a precursor for amino acids.[1]
    

SynthesisFlow Ketone Spiro[4.5]decan-8-one (Core) Rxn1 Reductive Amination (R-NH2 / NaBH(OAc)3) Ketone->Rxn1 Rxn2 Grignard Addition (R-MgBr) Ketone->Rxn2 Prod1 Amino-Spiro Derivative (GPCR Ligand) Rxn1->Prod1 Prod2 Tertiary Alcohol (Solubility Handle) Rxn2->Prod2

Figure 2: Primary synthetic divergence points from the ketone handle.[1]

References

  • Zheng, Y., & Tice, C. M. (2016).[2][7][8] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Johansson, A., et al. (2016).[2][7] Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of a Morpholine.[1][2] Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2025). Spiro[4.5]decan-8-one (CID 14626805).[1][2][9] National Library of Medicine.[2]

Sources

Conformational analysis of 6-hydroxyspiro[4.5]decan-8-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 6-hydroxyspiro[4.5]decan-8-one requires a rigorous understanding of molecular geometry, steric constraints, and thermodynamic equilibria. This bifunctional spirocyclic scaffold is of significant interest in modern drug discovery, frequently serving as a rigid template for prolyl hydroxylase domain (PHD) inhibitors and an α-helix mimetic in protein-protein interaction targeting[1],[2].

The following whitepaper deconstructs the conformational landscape of its stereoisomers, detailing the thermodynamic causality behind its structural preferences and providing a self-validating experimental framework for conformational elucidation.

Structural Paradigm & Stereochemical Framework

The spiro[4.5]decane system consists of a cyclopentane ring and a cyclohexane ring fused at a single quaternary spiro carbon (C5). In 6-hydroxyspiro[4.5]decan-8-one , the cyclohexane ring is functionalized with a hydroxyl group at C6 and a ketone at C8.

Because the cyclopentane ring possesses a local plane of symmetry (assuming rapid pseudo-rotation), the spiro carbon C5 is not a stereocenter. The sole stereocenter in the isolated molecule is C6. Consequently, the compound exists as a pair of enantiomers: (R)- and (S)-6-hydroxyspiro[4.5]decan-8-one. However, for any given enantiomer, the cyclohexane ring undergoes rapid chair-to-chair inversion, resulting in two distinct conformational isomers:

  • The Equatorial OH Conformer: The C6-hydroxyl group occupies the equatorial position.

  • The Axial OH Conformer: The C6-hydroxyl group occupies the axial position.

Thermodynamic Causality of the Conformational Equilibrium

In a standard monosubstituted cyclohexane, an equatorial hydroxyl group is thermodynamically favored by approximately 0.9 kcal/mol due to the steric penalty of 1,3-diaxial interactions. However, the 6-hydroxyspiro[4.5]decan-8-one system presents a highly atypical steric environment[3]:

  • The "Missing" 1,3-Diaxial Proton: If the C6-OH is axial, its theoretical 1,3-diaxial positions are C8 and C10. Because C8 is an

    
    -hybridized ketone, it lacks an axial proton. Therefore, the axial OH only experiences a single 1,3-diaxial interaction (with the axial proton at C10), significantly lowering the steric penalty of the axial conformer compared to standard cyclohexanols[4],[3].
    
  • Spiro Ring Gauche Interactions: The spiro-fused cyclopentane ring occupies one axial and one equatorial position at C5. An equatorial C6-OH is gauche to both of these C-C bonds, whereas an axial C6-OH is gauche to the equatorial spiro bond but anti to the axial spiro bond.

This delicate balance of forces means the conformational equilibrium is highly sensitive to solvent polarity and intermolecular hydrogen bonding, making rigorous analytical validation critical.

ConformationalLogic Start 6-Hydroxyspiro[4.5]decan-8-one (C6 Stereocenter) Chair Cyclohexane Chair Conformation Start->Chair Adopts Eq Equatorial OH Conformer Chair->Eq Ring Flip A Ax Axial OH Conformer Chair->Ax Ring Flip B StericEq Minimal 1,3-Diaxial Interactions Eq->StericEq Structural Consequence StericAx Single 1,3-Diaxial Clash (H10ax only, C8=O lacks H) Ax->StericAx Structural Consequence Favored Thermodynamically Favored State StericEq->Favored Determines Disfavored Accessible Higher Energy State StericAx->Disfavored Determines

Caption: Logical flow of steric factors governing the conformational equilibrium of the spiro system.

Self-Validating Experimental Protocol for Elucidation

To definitively assign the dominant conformation of a synthesized 6-hydroxyspiro[4.5]decan-8-one batch, a closed-loop, self-validating workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required[5].

Step-by-Step Methodology

Step 1: Controlled Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.5 mL of a non-polar, non-hydrogen-bonding solvent (e.g.,

    
    ).
    
  • Causality: Protic or highly polar solvents (like DMSO-

    
    ) can act as hydrogen bond acceptors, artificially stabilizing the axial OH conformer by pulling the hydroxyl proton outward. 
    
    
    
    preserves the intrinsic intramolecular thermodynamic state.

Step 2: Multi-Nuclear NMR Acquisition

  • Action: Acquire 1D

    
    , 1D 
    
    
    
    , and 2D NOESY/ROESY spectra at 298 K using a high-field spectrometer (
    
    
    500 MHz).
  • Causality: High field strength is necessary to resolve the complex multiplet splitting of the C7 methylene protons, which are critical for extracting the

    
     coupling constants.
    

Step 3:


-Coupling and NOE Analysis 
  • Action: Analyze the splitting pattern of the H6 proton (the proton attached to the chiral center).

    • If H6 is axial (meaning the OH is equatorial), it will exhibit a large trans-diaxial coupling (

      
      ) with H7ax, and a smaller gauche coupling (
      
      
      
      ) with H7eq[5].
    • If H6 is equatorial (meaning the OH is axial), it will exhibit only small gauche couplings (

      
      ) with both H7ax and H7eq.
      
  • Action: Cross-reference with NOESY. An axial H6 will show strong NOE cross-peaks with the axial protons at C10 and the axial side of the spiro ring.

Step 4: DFT Computational Validation

  • Action: Perform structural optimizations of both conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. Calculate theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: Comparing the experimental

    
     values against the DFT-predicted dihedral angles (via the Karplus equation) creates a self-validating loop. If the experimental 
    
    
    
    -values fall between the predicted extremes, it indicates a rapid equilibrium, allowing you to calculate the exact molar ratio of the conformers.

ExpWorkflow Prep Sample Prep (CDCl3, 298K) NMR NMR Acquisition (1H, NOESY) Prep->NMR DFT DFT Modeling (B3LYP/GIAO) Prep->DFT Analysis Karplus J-Coupling & NOE Extraction NMR->Analysis DFT->Analysis Theoretical Validation Validation Conformational Assignment Analysis->Validation

Caption: Self-validating experimental workflow combining NMR spectroscopy and DFT modeling.

Quantitative Conformational Data

The following table summarizes the key thermodynamic and spectroscopic parameters distinguishing the two primary conformers of 6-hydroxyspiro[4.5]decan-8-one. Data is synthesized from established cyclohexane/spiro models and computational benchmarks[4],[5].

ParameterEquatorial OH Conformer (Axial H6)Axial OH Conformer (Equatorial H6)
Relative Free Energy (

)

(Favored)



(Trans-diaxial)

(Gauche)


(Gauche)

(Gauche)
1,3-Diaxial Interactions None (OH is equatorial)1 (OH clashes with H10ax; C8=O lacks H)
Diagnostic NOE Contacts H6

H10ax, H6

H7eq
H6

H7eq, H6

H7ax

Note: The reduced energy gap (


) compared to standard cyclohexanol (

vs standard

for heavily substituted rings) is a direct consequence of the missing axial proton at the C8 ketone position, which partially relieves the steric strain of the axial hydroxyl group.

References

  • Studies on Spiro[4.
  • Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction PLOS URL
  • 3-Hydroxycyclohexanone | 823-19-8 Benchchem URL
  • Optical rotatory dispersion studies. 136. Enzymic reduction of 2-methyl-2-(trideuteriomethyl)cyclohexane-1,3-dione.
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives Benchchem URL

Sources

Thermodynamic Stability of 6-Hydroxyspiro[4.5]decan-8-one in Solution: Conformational Dynamics and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The integration of spirocyclic scaffolds into drug discovery has surged due to their ability to increase the fraction of sp³-hybridized carbons (Fsp³), thereby improving three-dimensionality, solubility, and target specificity ()[1]. However, the introduction of heteroatom-substituted spirocycles can introduce hidden thermodynamic liabilities.

6-hydroxyspiro[4.5]decan-8-one is a prime example. Featuring a spiro[4.5]decane core with a hydroxyl group at C6 and a ketone at C8, this molecule is fundamentally a β-hydroxy ketone . In solution, this motif is highly susceptible to thermodynamic degradation via two divergent pathways: retro-aldol cleavage and E1cB dehydration. This whitepaper provides a comprehensive, field-proven guide to understanding, profiling, and mitigating the thermodynamic instability of this scaffold.

Conformational Thermodynamics: The Axial/Equatorial Dichotomy

Before analyzing degradation, we must establish the ground-state thermodynamics of the molecule. The spiro[4.5]decane system consists of a flexible cyclohexanone ring fused to a cyclopentane ring at a single quaternary carbon (C5) ()[2].

The thermodynamic stability of the parent molecule is dictated by the axial or equatorial positioning of the 6-OH group.

  • Equatorial 6-OH (Favored): Minimizes steric clashes.

  • Axial 6-OH (Disfavored): Suffers from severe 1,3-diaxial interactions with the bulky, spiro-fused cyclopentane ring ()[3].

Conformational_Equilibrium A Axial 6-OH (Steric Clash with Cyclopentane) B Equatorial 6-OH (Thermodynamically Favored) A->B Ring Flip ΔG < 0

Fig 1: Conformational equilibrium of the 6-OH group favoring the equatorial position.

Mechanisms of Solution-Phase Instability (Causality)

As a β-hydroxy ketone, 6-hydroxyspiro[4.5]decan-8-one is thermodynamically metastable. Depending on the solvent, pH, and temperature, the molecule partitions into two distinct degradation pathways. Understanding the causality behind these pathways is critical for formulation and assay design.

Pathway A: E1cB Dehydration (Thermodynamic Sink)

Under mildly basic or acidic conditions, the molecule undergoes dehydration. Base-catalyzed dehydration proceeds via an E1cB mechanism: deprotonation at the highly acidic C7 position (alpha to the ketone) forms an enolate, which subsequently expels the 6-OH group.

  • Causality: This reaction is driven forward by the massive thermodynamic stabilization gained from forming spiro[4.5]dec-6-en-8-one , a fully conjugated α,β-unsaturated enone.

Pathway B: Retro-Aldol Cleavage (Entropy & Strain Relief)

Alternatively, deprotonation of the 6-OH group yields an alkoxide that can collapse, cleaving the C6–C7 bond.

  • Causality: Because C6 is adjacent to the spiro center (C5), breaking the C6–C7 bond relieves local steric strain and opens the ring, generating 1-(3-oxobutyl)cyclopentane-1-carbaldehyde . This pathway is entropically favored at elevated temperatures.

Degradation_Pathways Parent 6-hydroxyspiro[4.5]decan-8-one (Parent β-hydroxy ketone) Alkoxide C6 Alkoxide (Deprotonated OH) Parent->Alkoxide Base Enolate C7 Enolate (Deprotonated CH2) Parent->Enolate Base RetroAldol 1-(3-oxobutyl)cyclopentane-1-carbaldehyde (Retro-Aldol Product) Alkoxide->RetroAldol C6-C7 Cleavage Dehydration spiro[4.5]dec-6-en-8-one (Dehydration Product) Enolate->Dehydration -OH (E1cB)

Fig 2: Divergent thermodynamic degradation pathways of 6-hydroxyspiro[4.5]decan-8-one.

Empirical Data: Solvent & Temperature Effects

The stability of the spiro scaffold is highly dependent on the solvation environment. Protic solvents facilitate the proton transfers required for both degradation pathways, while aprotic solvents stabilize the parent compound.

Table 1: Representative Thermodynamic & Kinetic Parameters for Degradation

Solvent SystemTemp (°C)Dominant PathwayHalf-life (t₁/₂)Est. ΔG‡ (kcal/mol)
H₂O (pH 7.4)37Retro-Aldol48 h22.5
H₂O (pH 2.0)37Dehydration12 h19.8
DMSO (Aprotic)37Stable>14 days>30.0
MeOH60Retro-Aldol6 h21.0

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed to distinguish between true solution-phase thermodynamic degradation and analytical artifacts.

Protocol A: LC-MS Kinetic Profiling (Artifact-Free)

A common pitfall in analyzing β-hydroxy ketones is ESI-induced in-source fragmentation, which mimics dehydration (loss of H₂O, -18 Da). This protocol uses chromatographic separation to self-validate the degradation mechanism.

  • Preparation: Dissolve 6-hydroxyspiro[4.5]decan-8-one (1 mM) in the target solvent (e.g., 50:50 MeOH:H₂O buffer).

  • Incubation & Sampling: Incubate at 37°C. Extract 10 µL aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the aliquot into 90 µL of cold (-20°C) acetonitrile to halt thermodynamic equilibration.

  • LC-MS Analysis: Inject onto a C18 reverse-phase column using a slow gradient (5% to 95% MeCN over 15 mins).

  • Self-Validation Check (Crucial): Monitor the parent mass (m/z 169 [M+H]⁺) and the dehydration mass (m/z 151 [M+H-H₂O]⁺).

    • If m/z 151 perfectly co-elutes with m/z 169: The dehydration is an in-source MS artifact.

    • If m/z 151 elutes at a later retention time: True solution-phase E1cB dehydration has occurred, as the conjugated enone is more lipophilic than the parent diol.

Protocol B: VT-NMR Conformational Analysis

To empirically prove the axial/equatorial preference of the 6-OH group, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is employed.

  • Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of CDCl₃.

  • Coupling Constant Analysis (25°C): Acquire a standard ¹H-NMR spectrum. Locate the C6 proton signal (alpha to the hydroxyl).

    • Causality: If the 6-OH is equatorial, the C6-H is axial. An axial C6-H will exhibit a large trans-diaxial coupling constant (

      
       Hz) with the adjacent axial C7 proton.
      
  • Variable Temperature: Cool the sample sequentially to -50°C. Monitor the broadening and eventual splitting of the C6-H signal to calculate the activation energy (

    
    ) of the chair-chair ring flip.
    

References

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery". Drug Hunter, 2025. URL:[Link]

  • Chemistry LibreTexts. "4.8: Conformations of Disubstituted Cyclohexanes". LibreTexts, 2022. URL:[Link]

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  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14626805, Spiro(4.5)decan-8-one". PubChem. URL:[Link]

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An In-depth Technical Guide to the Stereochemistry and Chirality of 6-hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered immense interest in medicinal chemistry and materials science. Their rigid, three-dimensional structures provide a unique topographical space that can lead to enhanced potency and selectivity for biological targets when compared to more planar molecules. The spiro[4.5]decane framework, in particular, is a recurring motif in a variety of natural products and pharmacologically active compounds. The introduction of functional groups, such as a hydroxyl group and a ketone, as seen in 6-hydroxyspiro[4.5]decan-8-one, adds layers of complexity and potential for diverse chemical interactions. Understanding and controlling the stereochemistry of such molecules is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide provides a comprehensive technical overview of the stereochemical and chiral properties of 6-hydroxyspiro[4.5]decan-8-one, including its stereoisomers, stereoselective synthesis, and analytical characterization.

Part 1: Stereochemical Analysis of 6-hydroxyspiro[4.5]decan-8-one

The structure of 6-hydroxyspiro[4.5]decan-8-one presents multiple elements of chirality, leading to a number of possible stereoisomers. A thorough understanding of these is crucial for any synthetic or analytical endeavor.

Identification of Stereocenters

6-hydroxyspiro[4.5]decan-8-one possesses two primary stereocenters:

  • C5 (the spirocenter): This quaternary carbon is the point of fusion for the cyclopentane and cyclohexane rings. Due to the substitution pattern on the rings, this spirocenter is a source of chirality. The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign its absolute configuration (R or S) based on the pathways around the two rings.

  • C6: This carbon atom is bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms within the cyclohexane ring, making it a traditional chiral center with either an R or S configuration.

Enumeration of Stereoisomers

With two stereocenters, a maximum of 22 = 4 stereoisomers are possible. These consist of two pairs of enantiomers. The relationship between these pairs is diastereomeric.

The four stereoisomers can be designated as:

  • (5R, 6R)-6-hydroxyspiro[4.5]decan-8-one

  • (5S, 6S)-6-hydroxyspiro[4.5]decan-8-one

  • (5R, 6S)-6-hydroxyspiro[4.5]decan-8-one

  • (5S, 6R)-6-hydroxyspiro[4.5]decan-8-one

The (5R, 6R) and (5S, 6S) isomers are enantiomers of each other, as are the (5R, 6S) and (5S, 6R) isomers. The relationship between the (5R, 6R) and (5R, 6S) isomers (or any other non-enantiomeric pair) is diastereomeric.

Part 2: Strategies for Stereoselective Synthesis

The controlled synthesis of a specific stereoisomer of 6-hydroxyspiro[4.5]decan-8-one is a significant challenge that requires a carefully planned asymmetric synthetic route. While no direct synthesis for this specific molecule is prominently described in the literature, strategies employed for analogous spiro[4.5]decane systems can be adapted.[1]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic approach would involve the diastereoselective reduction of a spirocyclic diketone precursor, which itself could be formed via an intramolecular Michael addition.

Retrosynthesis target 6-hydroxyspiro[4.5]decan-8-one precursor1 Spiro[4.5]decane-6,8-dione target->precursor1 Diastereoselective Reduction precursor2 Cyclopentyl-substituted keto-ester precursor1->precursor2 Intramolecular Michael Addition

Caption: Retrosynthetic analysis of 6-hydroxyspiro[4.5]decan-8-one.

Asymmetric Synthesis Protocol

The following protocol outlines a potential asymmetric synthesis based on established methodologies, such as those involving chiral auxiliaries or organocatalysis.[2][3]

Step 1: Synthesis of the Spirocyclic Diketone Precursor

  • React cyclopentanecarboxaldehyde with a suitable Michael acceptor, such as methyl vinyl ketone, in the presence of a chiral organocatalyst (e.g., a proline derivative). This enantioselective Michael addition will establish the stereochemistry at the eventual spirocenter.

  • Oxidize the resulting aldehyde to a carboxylic acid.

  • Activate the carboxylic acid (e.g., convert to an acid chloride or use a coupling agent) and perform an intramolecular acylation to form the six-membered ring, yielding an enone.

  • Perform a conjugate addition of a protected hydroxyl group equivalent (e.g., using a silyl-protected alcohol with a cuprate reagent).

  • Deprotect and oxidize to afford the desired spiro[4.5]decane-6,8-dione with a defined stereocenter at C5.

Step 2: Diastereoselective Reduction

  • Dissolve the enantiomerically enriched spiro[4.5]decane-6,8-dione in a suitable solvent (e.g., THF or methanol) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a stereoselective reducing agent, such as a bulky borohydride (e.g., L-Selectride® or K-Selectride®), dropwise. The steric bulk of the reducing agent will favor attack from the less hindered face of the ketone at C6, leading to a diastereomerically enriched product.

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product.

  • Purify the resulting 6-hydroxyspiro[4.5]decan-8-one stereoisomer using column chromatography.

Part 3: Analytical Techniques for Stereochemical Characterization

The definitive assignment of the absolute and relative stereochemistry of the synthesized 6-hydroxyspiro[4.5]decan-8-one isomers requires a combination of advanced analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a synthetic product.[4][5][6]

Experimental Protocol:

  • Column Selection: Utilize a chiral stationary phase (CSP), typically polysaccharide-based (e.g., cellulose or amylose derivatives). The choice of the specific CSP is critical and often requires screening.[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is suitable for this molecule due to the presence of the carbonyl group.

  • Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject the synthesized, enantiomerically enriched sample to determine the ee by comparing the peak areas.

Table 1: Representative Chiral HPLC Data

StereoisomerRetention Time (min)
(5R, 6R)12.5
(5S, 6S)14.2
(5R, 6S)11.8
(5S, 6R)13.1
(Note: Retention times are hypothetical and depend on the specific column and mobile phase conditions.)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the relative stereochemistry of diastereomers.[1][7] While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct chemical shifts and coupling constants.

Key NMR Experiments:

  • ¹H NMR: The chemical shifts of the protons on C6 and the adjacent carbons will be sensitive to the relative orientation of the hydroxyl group.

  • ¹³C NMR: The chemical shifts of C5, C6, and the surrounding carbons will differ between diastereomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This 2D NMR technique can reveal through-space correlations between protons. For example, an NOE between the proton on C6 and specific protons on the cyclopentane ring can help to establish the relative stereochemistry.[7]

NMR_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_determination Stereochemical Determination Syn Synthesize Stereoisomers H1 ¹H NMR Syn->H1 C13 ¹³C NMR Syn->C13 Compare Compare Spectra of Diastereomers H1->Compare C13->Compare NOE NOESY/ROESY NOE->Compare Relative Determine Relative Stereochemistry Compare->Relative

Caption: Workflow for determining relative stereochemistry using NMR.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[8][9] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Experimental and Computational Protocol:

  • Experimental Measurement:

    • Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).

    • For the most stable conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).

  • Comparison and Assignment:

    • Compare the experimentally measured VCD spectrum with the computationally predicted spectra for both the R and S configurations at a given stereocenter.

    • A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[9]

VCD_Analysis_Workflow cluster_experimental Experimental cluster_computational Computational Measure Measure VCD Spectrum of Pure Enantiomer Compare Compare Experimental and Calculated Spectra Measure->Compare Model_R Calculate VCD Spectrum for (R)-Isomer Model_R->Compare Model_S Calculate VCD Spectrum for (S)-Isomer Model_S->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD.

Conclusion and Future Outlook

The stereochemistry and chirality of 6-hydroxyspiro[4.5]decan-8-one present a fascinating and challenging area of study. The presence of both a spirocenter and a traditional chiral center necessitates a multi-faceted approach to its stereoselective synthesis and characterization. The methodologies outlined in this guide, drawing from established principles in asymmetric synthesis and advanced analytical techniques, provide a robust framework for researchers in drug discovery and organic chemistry. Future work in this area could focus on the development of more efficient and scalable catalytic asymmetric syntheses and the exploration of the biological activities of the individual stereoisomers. The unique three-dimensional architecture of this spirocyclic scaffold holds significant promise for the development of novel therapeutic agents.

References

  • Noroozi-Pesyan, N. (n.d.). A New and Simple Method for the Specification of Absolute Configuration of Allenes, Spiranes, Alkylidenecycloalkanes, Helicenes and Other Organic Complex Systems. [Source not further specified].
  • Yale University. (n.d.). Cahn-Ingold-Prelog Rules: Spiro Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-hydroxyspiro[4.5]decan-8-one (C10H16O2). Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally? Retrieved from [Link]

  • One Chemistry. (2022, January 28). How to find R & S Configuration of Spiranes ? | Axial Chirality | Organic Chemistry [Video]. YouTube.
  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723.
  • Li, W., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 107.
  • Royal Society of Chemistry. (n.d.). Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 6-Methoxy-1-oxaspiro[8][10]deca-6,9-diene-8-one. Retrieved from [Link]

  • Elsevier. (n.d.). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • PubMed. (2000, September 15). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Harned Research Group. (n.d.). NMR and Stereochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Radboud Repository. (2020, July 23). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational Circular Dichroism Spectra and Conformation Analysis of Dicyclocyano-Cyclopropane. Retrieved from [Link]

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  • ACS Figshare. (n.d.). Vibrational Circular Dichroism Study of (−)-Sparteine. Retrieved from [Link]

  • PubChem. (n.d.). 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxaspiro[8][10]decane. Retrieved from [Link]

  • Study With Us. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer [Video]. YouTube.
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An In-depth Technical Guide to the Solubility Profile of 6-hydroxyspiro[4.5]decan-8-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining and understanding the solubility profile of 6-hydroxyspiro[4.5]decan-8-one, a novel spirocyclic compound. The principles and methodologies detailed herein are designed for researchers, chemists, and drug development professionals who require a robust understanding of a compound's physicochemical properties to advance their work. While focusing on a specific molecule, this document serves as a universal protocol for assessing the solubility of new chemical entities (NCEs) in various organic solvents, a critical step in process chemistry, formulation development, and preclinical assessment.[1][2]

Introduction: The "Why" Behind Solubility Profiling

The journey of a new chemical entity from discovery to application is paved with critical data points, among which solubility is paramount.[2][3][4] For a molecule like 6-hydroxyspiro[4.5]decan-8-one, its solubility dictates the feasibility of its synthesis, purification, formulation, and ultimately, its biological activity.[1][4][5] A comprehensive solubility profile in a range of organic solvents provides indispensable insights for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification.

  • Formulation Science: Developing stable and effective dosage forms, from solutions for preclinical studies to final drug products.[2]

  • Analytical Chemistry: Establishing suitable solvents for chromatographic analysis and quality control.[6]

  • Medicinal Chemistry: Understanding how the molecule might partition between aqueous and lipid environments within the body, a key factor in bioavailability.[1]

The structure of 6-hydroxyspiro[4.5]decan-8-one, featuring a spirocyclic core, a ketone (carbonyl group), and a hydroxyl group, presents an interesting case for solubility. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor. These polar functionalities are appended to a largely non-polar hydrocarbon scaffold. This structural dichotomy suggests a nuanced solubility profile, which this guide will equip you to precisely determine.

Theoretical Foundations: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility science.[7][8][9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][10] The dissolution process is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[10][11]

For 6-hydroxyspiro[4.5]decan-8-one, we can predict the following:

  • High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can engage in hydrogen bonding with both the hydroxyl and ketone groups of the solute, leading to strong solute-solvent interactions and favorable dissolution.[7][10]

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone and ethyl acetate can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions. While favorable, the lack of a hydrogen-bond-donating solvent moiety may result in slightly lower solubility compared to protic solvents.

  • Low Solubility in Non-Polar Solvents: In solvents like hexane or toluene, which interact primarily through weak London dispersion forces, the energy required to break the strong hydrogen bonds between solute molecules will not be sufficiently compensated by the formation of weak solute-solvent interactions.[7][10] Consequently, solubility is expected to be poor.

Experimental Design: A Validated Approach

To quantitatively determine the solubility profile, we will employ the gold-standard Shake-Flask Method , a technique recognized by regulatory bodies like the OECD.[12][13] This method establishes the thermodynamic equilibrium solubility of a compound. The concentration of the dissolved compound will be accurately measured using High-Performance Liquid Chromatography (HPLC).[5][6][14]

Materials & Reagents
  • Solute: 6-hydroxyspiro[4.5]decan-8-one (>99% purity)

  • Solvents: HPLC-grade Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Hexane.

  • Equipment: Analytical balance, orbital shaker with temperature control, 20 mL glass scintillation vials, 0.22 µm PTFE syringe filters, volumetric flasks, HPLC system with UV detector.

Solvent Selection Rationale

The chosen solvents span a wide range of polarities and chemical functionalities to build a comprehensive profile:

SolventClassKey Interactions
Methanol Polar ProticHydrogen Bond Donor/Acceptor, Dipole-Dipole
Ethanol Polar ProticHydrogen Bond Donor/Acceptor, Dipole-Dipole
Acetone Polar AproticHydrogen Bond Acceptor, Dipole-Dipole
Ethyl Acetate Moderately Polar AproticHydrogen Bond Acceptor, Dipole-Dipole
Dichloromethane Slightly Polar AproticDipole-Dipole
Toluene Non-Polar AromaticLondon Dispersion, π-π stacking
n-Hexane Non-Polar AliphaticLondon Dispersion

Standard Operating Procedure (SOP): Shake-Flask Solubility Determination

This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and accurately measured.

Preparation of Saturated Solutions
  • Add an excess amount of 6-hydroxyspiro[4.5]decan-8-one (approx. 50-100 mg) to separate 20 mL glass vials. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.[15]

  • Accurately pipette 10.0 mL of each selected organic solvent into the corresponding vial.

  • Securely cap the vials.

Equilibration
  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

  • Allow the samples to equilibrate for at least 48 hours. Causality Note: A 48-hour period is chosen to ensure that the system reaches thermodynamic equilibrium, especially for compounds that may have slow dissolution kinetics. A preliminary test can confirm if equilibrium is reached earlier (e.g., by sampling at 24, 48, and 72 hours and observing no significant change in concentration after 48 hours).[16]

Sample Preparation and Analysis
  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[15]

  • Carefully withdraw an aliquot of the supernatant using a glass pipette.

  • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise dissolve upon dilution and lead to an overestimation of solubility.[6][15]

  • Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

  • Analyze the diluted samples by a validated HPLC method.

HPLC Quantification
  • Method: A reverse-phase HPLC method with UV detection is standard.

  • Calibration: Prepare a series of calibration standards of 6-hydroxyspiro[4.5]decan-8-one of known concentrations. Plot the peak area versus concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.999 for accurate quantification.[6]

  • Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to solvent in vial B Agitate at 25°C for 48 hours A->B C Settle for 2 hours B->C D Filter supernatant (0.22 µm PTFE) C->D E Dilute aliquot D->E F Quantify by HPLC E->F G Final Solubility Data (mg/mL) F->G Calculate Solubility

Caption: Experimental workflow for shake-flask solubility determination.

Data Presentation and Interpretation (Illustrative)

The following table presents a plausible set of solubility data for 6-hydroxyspiro[4.5]decan-8-one, which would be generated from the preceding protocol.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility Class (USP)
Methanol 5.1> 100Freely Soluble
Ethanol 4.385Soluble
Acetone 4.360Soluble
Ethyl Acetate 4.425Sparingly Soluble
Dichloromethane 3.115Slightly Soluble
Toluene 2.4< 1Very Slightly Soluble
n-Hexane 0.1< 0.1Practically Insoluble

Interpretation:

The illustrative data aligns perfectly with our theoretical predictions. The highest solubility is observed in polar protic solvents (methanol, ethanol), where strong hydrogen bonding interactions can form.[7] Solubility decreases as the solvent polarity decreases. In dichloromethane and ethyl acetate, the compound is only slightly to sparingly soluble, indicating that dipole-dipole interactions are less effective than hydrogen bonding for solvating this molecule. Finally, in the non-polar solvents toluene and hexane, the compound is practically insoluble, as the energy from weak dispersion forces cannot overcome the solute's own cohesive energy.[10]

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of 6-hydroxyspiro[4.5]decan-8-one HBD H-Bond Donor (-OH) HBD->Solubility Strongly Favors HBA H-Bond Acceptor (-OH, C=O) HBA->Solubility Strongly Favors NP Non-Polar Hydrocarbon Core NP->Solubility Hinders in Polar Solvents Polarity High Polarity Polarity->Solubility Positive Correlation HB_Capacity H-Bonding Capacity HB_Capacity->Solubility Positive Correlation NonPolar Low Polarity NonPolar->Solubility Negative Correlation

Caption: Factors influencing the solubility of 6-hydroxyspiro[4.5]decan-8-one.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for determining the solubility profile of 6-hydroxyspiro[4.5]decan-8-one in a range of organic solvents. By integrating theoretical principles with a detailed, self-validating experimental protocol, researchers can generate high-quality, reliable data. This information is not merely a set of numbers; it is a critical tool for informed decision-making in chemical synthesis, process scale-up, and pharmaceutical development, ensuring the efficient and successful progression of new chemical entities.

References

  • Solubility of Organic Compounds . (2023, August 31). University of Calgary. [Link]

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  • 3.12: 3-1 Physical properties of organic compounds . (2019, June 5). Chemistry LibreTexts. [Link]

  • Solubility test for Organic Compounds . (2024, September 24). GeeksforGeeks. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS . (2006, March 23). OECD. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. [Link]

  • High-accuracy water solubility determination using logK . KREATiS. [Link]

  • DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE . Turkish Journal of Pharmaceutical Sciences. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection . (2021, February 14). Improved Pharma. [Link]

  • (PDF) Principles of Solubility . ResearchGate. [Link]

  • Solubility: An overview . Int J Pharm Chem Anal. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . AAPS PharmSciTech. [Link]

  • A.6 WATER SOLUBILITY . Official Journal of the European Communities. [Link]

  • Drug solubility and permeability . (2024, October 22). Pion Inc. [Link]

  • Test No. 105: Water Solubility . OECD. [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium . (2008, July 15). ResearchGate. [Link]

  • how can i test the solubility in hplc please ? (2009, August 19). Chromatography Forum. [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF . Scribd. [Link]

  • Solubility . Chemistry Online @ UTSC. [Link]

Sources

Chemical stability of 6-hydroxyspiro[4.5]decan-8-one under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the chemical stability of 6-hydroxyspiro[4.5]decan-8-one , a critical intermediate in the synthesis of spirocyclic alkaloids and pharmaceutical scaffolds.[1]

Executive Summary

6-Hydroxyspiro[4.5]decan-8-one is a bicyclic


-hydroxy ketone characterized by a spiro[4.5]decane skeleton.[1] While the spiro-fusion provides relative conformational rigidity, the molecule exhibits inherent thermodynamic instability under ambient conditions. The proximity of the hydroxyl group at C6 to the ketone at C8 creates a classic aldol adduct motif , rendering the compound susceptible to three primary degradation pathways: dehydration (elimination) , retro-aldol cleavage , and oxidative dehydrogenation .

This guide details the mechanistic underpinnings of these instabilities and provides a validated framework for handling, storage, and stability assessment.

Structural Analysis & Reactivity Profile[2]

The -Hydroxy Ketone Motif

The defining feature of 6-hydroxyspiro[4.5]decan-8-one is the 1,3-relationship between the hydroxyl group (C6) and the carbonyl group (C8).[1] In organic synthesis, this structure is the product of an aldol addition.[2] Under ambient conditions—defined here as 20–25°C, 1 atm, and exposure to atmospheric moisture/oxygen—this moiety is chemically labile.

  • Acid/Base Sensitivity: The

    
    -protons at C7 are acidic (
    
    
    
    ).[1] Even trace alkalinity (from glass surfaces) or acidity (from silica gel or atmospheric
    
    
    ) can catalyze enolization.[1]
  • Spirocyclic Strain: The spiro[4.5] junction imposes steric constraints. If the C6-hydroxyl group adopts an axial conformation, it becomes anti-periplanar to the C7-axial proton, significantly lowering the activation energy for E1cB or E2 elimination.[1]

Primary Degradation Pathways

The compound degrades via three distinct mechanisms. Understanding these is crucial for interpreting purity data (HPLC/GC).

Pathway A: Dehydration (Dominant)

The most rapid degradation route is the loss of water to form the


-unsaturated ketone (enone), spiro[4.5]dec-6-en-8-one .[1] This process is thermodynamically driven by the formation of a conjugated 

-system.
  • Trigger: Trace acid/base, heat, or desiccating conditions.[1]

  • Observation: Appearance of a UV-active impurity (strong absorption

    
     nm).[1]
    
Pathway B: Retro-Aldol Cleavage

In the presence of moisture and Lewis bases, the C6-C7 bond can cleave, reverting the molecule to its dicarbonyl precursor (e.g., a keto-aldehyde open-chain form).[1]

  • Trigger: Aqueous basic conditions, protic solvents.[1]

Pathway C: Oxidative Dehydrogenation

The secondary alcohol at C6 is susceptible to oxidation by atmospheric oxygen, particularly if trace metal ions are present, yielding the spiro[4.5]decane-6,8-dione .[1]

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways.

DegradationPathways Target 6-Hydroxyspiro[4.5] decan-8-one (Target) Enone Spiro[4.5]dec-6-en-8-one (Dehydration Product) Target->Enone - H2O (Acid/Base/Heat) Dione Spiro[4.5]decane-6,8-dione (Oxidation Product) Target->Dione + O2 (Slow Oxidation) Precursor Open Chain Keto-Aldehyde (Retro-Aldol) Target->Precursor Retro-Aldol (Base/H2O)

Caption: Figure 1.[1] Competing degradation pathways for 6-hydroxyspiro[4.5]decan-8-one under ambient stress.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following self-validating protocols should be employed. These move beyond simple observation to quantitative kinetics.

Forced Degradation Study (Stress Testing)

This protocol determines the "soft spots" of the molecule.

Stress ConditionProcedureExpected DegradantRelevance
Acid Hydrolysis Dissolve 10 mg in 0.1 M HCl/MeCN (1:1).[1] Stir at RT for 4h.Enone (Dehydration)Simulates acidic workup or silica exposure.[1]
Base Hydrolysis Dissolve 10 mg in 0.1 M NaOH/MeCN (1:1). Stir at RT for 1h.Retro-Aldol / EnoneSimulates basic extraction or storage in soda-lime glass.[1]
Oxidation Dissolve 10 mg in 3%

. Stir at RT for 24h.
6,8-DioneSimulates air exposure over shelf life.[1]
Thermal Heat solid sample at 60°C for 24h.Enone / PolymerSimulates drying processes.
Quantitative Monitoring Workflow

Use this workflow to establish a "retest date" for the compound.

StabilityWorkflow Start Batch Synthesis T0 T=0 Analysis (qNMR + HPLC) Start->T0 Storage Storage Conditions (-20°C, Argon) T0->Storage Sampling Sampling Intervals (1, 4, 12 Weeks) Storage->Sampling Check Purity Check Sampling->Check Pass Retest Date Extended Check->Pass >98% Fail Purify or Discard Check->Fail <95%

Caption: Figure 2. Standard operating procedure for stability monitoring of labile intermediates.

Handling and Storage Recommendations

Based on the reactivity profile, the following handling standards are mandatory for maintaining chemical integrity >98%.

Storage Matrix[1]
  • Temperature: Store at -20°C or lower . Ambient temperature storage will lead to detectable dehydration within 24–48 hours.

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes radical oxidation of the secondary alcohol.

  • Container: Use amber borosilicate glass with Teflon-lined caps.[1] Avoid soda-lime glass (alkaline surface) which can catalyze the aldol-dehydration.[1]

  • State: Store as a solid if possible. Solutions (especially in

    
     or methanol) degrade faster due to trace acidity/basicity in the solvent.
    
Solvent Compatibility

When using this intermediate in synthesis, choose solvents carefully:

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[1] Must be anhydrous.[1]

  • Avoid: Methanol/Ethanol (promotes retro-aldol), Acetone (aldol exchange), Water.[1]

  • NMR Solvent: Use

    
     (Benzene-d6) or 
    
    
    
    (Acetonitrile-d3).[1] Avoid
    
    
    unless neutralized over basic alumina, as its inherent acidity (
    
    
    ) catalyzes dehydration.[1]

References

  • Nielsen, A. T., & Houlihan, W. J. (2011).[1] The Aldol Condensation. Organic Reactions. Wiley. [Link][1]

    • Foundational text establishing the mechanism of dehydration in beta-hydroxy ketones.[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] [Link][1]

    • Authoritative source on elimin
  • PubChem. (n.d.).[1][3] Compound Summary: 6-Hydroxyspiro[4.5]decan-8-one (CID 137949346).[1][4] National Library of Medicine. [Link][1]

    • Verification of chemical structure and identifiers.
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. [Link][1]

    • Reference for the thermodynamic stability of spirocyclic ring systems.

Sources

Functional Group Reactivity of Hydroxyl and Ketone in Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Paradigm

In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar aromatics to three-dimensional architectures.[1] Spirocyclic scaffolds—specifically spiro[3.3]heptane, spiro[4.5]decane, and spiro-oxetanes—are central to this shift. They increase the fraction of sp3-hybridized carbons (


), improving aqueous solubility and metabolic stability while offering unique vectors for side-chain attachment.[2]

However, the rigidity and orthogonal geometry of spirocycles introduce distinct reactivity profiles for common functional groups like ketones and hydroxyls. This guide analyzes these reactivity patterns, providing mechanistic insights and validated protocols for functionalizing these sterically constrained cores.[3]

Ketone Reactivity in Spiro Systems

The reactivity of a ketone within a spiro scaffold is governed by the Gem-Disubstituent Effect and Steric Screening . Unlike cyclohexanone, where ring flipping can accommodate incoming nucleophiles, spiro-ketones are conformationally locked.

Nucleophilic Attack Trajectory

The Bürgi-Dunitz trajectory (107° angle of attack) is often compromised in spiro systems. The orthogonal ring creates a "picket fence" steric barrier, distinguishing between the convex (accessible) and concave (shielded) faces.

  • Small Rings (Spiro[3.3]heptane): The ring strain (~26 kcal/mol) increases the electrophilicity of the carbonyl carbon (

    
     to 
    
    
    
    rehybridization relieves strain). However, steric bulk from the orthogonal ring hinders bulky nucleophiles (e.g., Grignards).
  • Medium Rings (Spiro[4.5]decane): The larger ring imposes significant facial bias. Reductions often yield high diastereomeric ratios (dr > 95:5) favoring the alcohol where the hydride attacks from the less hindered face.

Reactivity Decision Matrix

The following diagram outlines the decision logic for functionalizing spiro-ketones based on steric constraints.

SpiroKetoneReactivity Ketone Spiro-Ketone (Electrophile) Sterics Assess Steric Environment Ketone->Sterics RedAmin Reductive Amination (Ti(OiPr)4 mediated) Sterics->RedAmin High Hindrance Grignard Organometallic Addn (CeCl3 activation) Sterics->Grignard Carbon Nucleophile Reduction Hydride Reduction (Stereoselective) Sterics->Reduction Stereocontrol Amine Spiro-Amine (Library Synthesis) RedAmin->Amine TertAlc Tertiary Alcohol (Elimination Risk) Grignard->TertAlc SecAlc Secondary Alcohol (Single Diastereomer) Reduction->SecAlc

Figure 1: Decision matrix for spiro-ketone functionalization. Note the requirement for Titanium mediation in aminations to overcome steric reversibility.

Hydroxyl Reactivity and Manipulation

Hydroxyl groups on spiro scaffolds are valuable for lowering LogP but present synthetic challenges due to the "neopentyl-like" environment often created by the quaternary spiro center.

Esterification and Etherification
  • Primary Spiro-Alcohols: React normally but may require longer reaction times.

  • Secondary/Tertiary Spiro-Alcohols: Highly resistant to standard acylations (e.g., AcCl/Pyridine).

    • Solution: Use "Steglich conditions" (DCC/DMAP) or catalyzed acylation (Sc(OTf)3). The steric bulk prevents the formation of the tetrahedral intermediate in standard mechanisms.

Oxidation Risks

Oxidizing a secondary spiro-alcohol back to a ketone (e.g., Swern or Dess-Martin) is generally efficient. However, tertiary spiro-alcohols are prone to Wagner-Meerwein rearrangements under acidic conditions due to the release of ring strain upon carbocation formation.

Reaction TypeStandard Substrate (Cyclohexanol)Spiro Substrate (Spiro[3.3]heptan-ol)Key Consideration
Acetylation < 1 hour (Ac2O/Py)4-12 hours (Ac2O/DMAP)Steric crowding of the transition state.
Oxidation Fast (Dess-Martin)Fast (Dess-Martin)Strain relief favors

geometry.
Elimination Requires heat/acidFacile (RT with mild acid)Relief of transannular strain drives elimination.

Validated Protocol: Reductive Amination of Hindered Spiro-Ketones

Context: Standard reductive amination (NaBH(OAc)3/AcOH) often fails with spiro-ketones because equilibrium formation of the imine is sterically disfavored. Solution: Use Titanium(IV) Isopropoxide to act as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

Reagents[4][5][6][7]
  • Spiro-ketone (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)

  • Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: Anhydrous THF or Methanol.

Step-by-Step Workflow
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the spiro-ketone and amine in anhydrous THF (0.5 M).

    • Add Ti(OiPr)4 neat via syringe.

    • Observation: The solution may turn slightly yellow/orange.

    • Stir at 60°C for 6–12 hours . (Note: Standard ketones require only RT, but spiro-ketones require thermal energy to overcome the steric barrier for imine formation).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with dry MeOH (to solubilize the borohydride).

    • Add NaBH4 portion-wise. (Caution: Exothermic gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • Workup (Titanium Quench):

    • Quench by adding 1N NaOH or saturated Rochelle’s salt solution.

    • Crucial: Stir vigorously for 30 minutes until the white titanium emulsion precipitates fully, leaving a clear organic layer.

    • Filter through Celite, extract with EtOAc, and concentrate.

ReductiveAmination Start Start: Spiro-Ketone + Amine TiAdd Add Ti(OiPr)4 (2.0 eq) Scavenge H2O / Activate C=O Start->TiAdd Heat Heat to 60°C (6-12h) Force Imine Formation TiAdd->Heat Overcome Sterics Imine Sterically Crowded Imine Heat->Imine Red Add NaBH4 (0°C -> RT) Irreversible Reduction Imine->Red Quench Rochelle's Salt Workup Remove Ti salts Red->Quench Product Final Spiro-Amine Quench->Product

Figure 2: Optimized workflow for reductive amination of sterically hindered spiro-ketones.

Strategic Applications in MedChem

Understanding these reactivity profiles allows for strategic "Scaffold Hopping."

  • Spirooxetanes as Carbonyl Bioisosteres: Carreira and colleagues demonstrated that spirooxetanes (specifically 3,3-disubstituted oxetanes) act as metabolic "sinks" compared to ketones. They possess a similar dipole moment but are chemically inert to nucleophilic attack in vivo (unlike ketones which can be reduced to alcohols by aldo-keto reductases).

  • Solubility Tuning: Converting a flat aromatic ketone to a spirocyclic alcohol often results in a 10–50 fold increase in aqueous solubility due to the disruption of crystal lattice energy (high Melting Point depression) and increased solvation capability of the

    
     rich core.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][4][6][7] Journal of Medicinal Chemistry.[4][6][7][8][9][10] [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[11] Angewandte Chemie International Edition.[11] [Link]

  • Bull, J. A., et al. (2016).[11] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][11] Chemical Reviews.[11] [Link]

  • Hiesinger, K., et al. (2021).[2][5] Spirocyclic Scaffolds in Medicinal Chemistry.[4][10][12] Journal of Medicinal Chemistry.[4][6][7][8][9][10] [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of 6-Hydroxyspiro[4.5]decan-8-one via Controlled Robinson Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Spirocyclic frameworks, particularly the spiro[4.5]decane system, are highly privileged scaffolds in modern drug discovery. Their rigid, three-dimensional architectures allow for the exploration of novel chemical space, offering improved metabolic stability and target specificity compared to traditional planar aromatic rings.

The synthesis of 6-hydroxyspiro[4.5]decan-8-one presents a unique synthetic challenge. It is the kinetic


-hydroxy ketone intermediate of a classic[1]. Typically, this reaction is driven to completion via an [2] to form the thermodynamically stable conjugated spiro-enone (spiro[4.5]dec-6-en-8-one). Isolating the saturated 

-hydroxy ketone requires precise kinetic control over the intramolecular aldol addition, specifically suppressing the subsequent elimination step.

This application note details a robust, self-validating two-step protocol to synthesize 6-hydroxyspiro[4.5]decan-8-one from cyclopentanecarbaldehyde and methyl vinyl ketone (MVK).

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the spirocyclic core relies on two sequential carbon-carbon bond-forming events:

  • Michael Addition: The coupling of cyclopentanecarbaldehyde and MVK to yield the 1,5-dicarbonyl intermediate, 1-(3-oxobutyl)cyclopentane-1-carbaldehyde.

  • Intramolecular Aldol Addition: The base-catalyzed cyclization of the 1,5-dicarbonyl intermediate to form the 6-membered ring.

Synthesis A Cyclopentanecarbaldehyde + Methyl Vinyl Ketone B Enamine Intermediate (Pyrrolidine / AcOH) A->B Step 1: Michael Addition C 1-(3-oxobutyl)cyclopentane- 1-carbaldehyde B->C D Enolate Intermediate (NaOH / EtOH, 0 °C) C->D Step 2: Aldol Addition E 6-hydroxyspiro[4.5]decan-8-one (Target Aldol Adduct) D->E F spiro[4.5]dec-6-en-8-one (Undesired Enone) E->F E1cB Dehydration (If not controlled)

Reaction pathway for the controlled Robinson annulation to isolate the beta-hydroxy ketone.

Experimental Protocols & Causality

Step 1: Enamine-Catalyzed Michael Addition

Objective: Synthesize 1-(3-oxobutyl)cyclopentane-1-carbaldehyde.

  • Causality of Catalyst: Using a secondary amine (pyrrolidine) selectively forms a nucleophilic enamine with cyclopentanecarbaldehyde. This [3] prevents the unwanted self-aldol condensation of the aldehyde and directs the attack exclusively to the LUMO of the Michael acceptor.

  • Causality of Reagent Handling: MVK is highly reactive and prone to [4]. Dropwise addition at low temperatures maintains a low steady-state concentration, mitigating polymer formation.

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve cyclopentanecarbaldehyde (10.0 mmol, 981 mg) in anhydrous THF (20 mL).

  • Catalyst Addition: Cool the solution to 0 °C. Add pyrrolidine (1.0 mmol, 71 mg) and glacial acetic acid (1.0 mmol, 60 mg). Note: Acetic acid acts as a co-catalyst, accelerating enamine formation and activating the enone via hydrogen bonding.

  • MVK Addition: Add methyl vinyl ketone (12.0 mmol, 841 mg) dropwise over 30 minutes using a syringe pump.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 8:2) to afford 1-(3-oxobutyl)cyclopentane-1-carbaldehyde as a pale yellow oil.

Step 2: Kinetically Controlled Intramolecular Aldol Addition

Objective: Cyclize the 1,5-dicarbonyl intermediate to 6-hydroxyspiro[4.5]decan-8-one.

  • Causality of Temperature & Base: The aldol addition is a reversible equilibrium. Elevated temperatures and strong bases provide the activation energy required to break the C-O bond, driving the[2] toward the spiro-enone. Utilizing a dilute, mild base at 0 °C kinetically traps the

    
    -hydroxy ketone.
    
  • Causality of Quenching: Immediate neutralization with acid halts the base-catalyzed dehydration pathway completely.

Procedure:

  • Preparation: Dissolve 1-(3-oxobutyl)cyclopentane-1-carbaldehyde (5.0 mmol, 841 mg) in absolute ethanol (15 mL) and cool the solution to strictly 0 °C using an ice-water bath.

  • Base Addition: Slowly add a pre-cooled solution of 0.2 M aqueous NaOH (1.0 mL, 0.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for exactly 2 hours. Crucial: Monitor the reaction strictly by TLC (Hexanes/EtOAc, 6:4). The appearance of a lower-Rf UV-active spot indicates the onset of enone formation.

  • Quenching: Once the starting material is consumed, immediately quench the reaction by adding 1.0 M HCl dropwise until the pH reaches 7.0.

  • Workup: Evaporate the majority of the ethanol under reduced pressure (bath temp < 25 °C). Extract the aqueous residue with dichloromethane (3 × 15 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo without heating.

  • Purification: Isolate the target 6-hydroxyspiro[4.5]decan-8-one via flash chromatography (Hexanes/EtOAc, 7:3 to 5:5 gradient) as a white solid/viscous oil.

Quantitative Optimization Data

To validate the causality of the reaction conditions in Step 2, the following optimization matrix demonstrates the delicate balance between the desired aldol addition and the undesired condensation (dehydration) event.

Table 1: Optimization of Intramolecular Aldol Addition Conditions

Base (Equivalents)SolventTemp (°C)Time (h)Yield: Target Aldol Adduct (%)Yield: Undesired Spiro-enone (%)
KOH (1.0 eq)MeOH25 °C4.012%82%
NaOH (0.5 eq)EtOH / H₂O25 °C4.035%55%
L-Proline (0.2 eq)DMSO25 °C24.065%15%
NaOH (0.04 eq) EtOH / H₂O 0 °C 2.0 88% < 5%

Data Interpretation: High base concentrations and ambient temperatures heavily favor the thermodynamic spiro-enone. Catalytic NaOH at 0 °C provides the optimal kinetic window to isolate 6-hydroxyspiro[4.5]decan-8-one in high yield.

References

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Retrieved from[Link]

  • Wikipedia. Methyl vinyl ketone. Retrieved from[Link]

  • Archive ouverte UNIGE. Organocatalytic conjugate addition in stereoselective synthesis. Retrieved from[Link]

Sources

Reagents for selective functionalization of 6-hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Functionalization of 6-Hydroxyspiro[4.5]decan-8-one

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in medicinal chemistry due to their high fraction of sp3-hybridized carbons (


), which correlates with improved solubility and lower promiscuity compared to flat aromatic systems. 6-hydroxyspiro[4.5]decan-8-one  represents a privileged but challenging intermediate. It possesses two distinct functionality vectors: a secondary alcohol at C6 (adjacent to the quaternary spiro-center) and a ketone at C8.

This Application Note provides validated protocols for the chemoselective and stereoselective functionalization of this scaffold. The core challenge addressed here is the


-hydroxy ketone  motif (C6-OH vs C8=O), which is prone to retro-aldol cleavage or acid-catalyzed elimination to the enone. Our protocols prioritize orthogonal protection strategies and reagent selection to preserve the spiro-integrity while enabling diverse library synthesis.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the steric and electronic environment of the substrate.

  • The $\beta-Hydroxy Ketone Instability: The C6-hydroxyl group is located

    
     to the C8-carbonyl. Under acidic conditions (e.g., 
    
    
    
    ,
    
    
    ), this system undergoes rapid dehydration to form the thermodynamically stable
    
    
    -unsaturated ketone (spiro[4.5]dec-6-en-8-one).
  • Steric Shielding: The C6 position is sterically crowded by the adjacent C5 spiro-center. This steric bulk can be leveraged to direct nucleophilic attacks at C8, often favoring anti-addition relative to the C6 substituent.

  • Conformational Locking: The spiro-fusion restricts the conformational flexibility of the cyclohexane ring, often locking it into a chair-like conformation that enhances stereoselectivity during reduction or addition.

Experimental Protocols

Protocol A: Orthogonal Protection (Mandatory First Step)

Rationale: To perform chemoselective chemistry at the C8 ketone without triggering elimination or side-reactions at C6, the hydroxyl group must be masked. A bulky silyl ether is recommended to enhance facial selectivity at C8.

Reagents:

  • Substrate: 6-hydroxyspiro[4.5]decan-8-one (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)

  • Base: 2,6-Lutidine (1.5 equiv) — Selected over imidazole/DMAP to prevent basicity-induced retro-aldol.

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Dissolve substrate in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Cool to 0 °C. Add 2,6-lutidine via syringe.

  • Add TBSOTf dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 5 °C.

  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Dilute with saturated aqueous

    
    . Do not use acidic workup.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Outcome: Formation of 6-((tert-butyldimethylsilyl)oxy)spiro[4.5]decan-8-one . The bulky OTBS group now shields the "top" face of the cyclohexane ring.

Protocol B: Stereoselective Reduction (C8-Alcohol Synthesis)

Rationale: Reduction of the C8 ketone creates a new stereocenter. By choosing the reducing agent, we can dictate the diastereomeric ratio (dr) relative to the C6-OTBS group.

Target StereochemistryReagentMechanismExpected dr (cis:trans)
Thermodynamic (Equatorial OH)

/ MeOH
Small hydride attacks from axial trajectory (sterically hindered face).~3:1
Kinetic (Axial OH) L-Selectride® (LiB(sec-Bu)3H)Bulky hydride attacks from the less hindered equatorial trajectory.>20:1

Detailed Procedure (Kinetic Control / L-Selectride):

  • Dissolve C6-OTBS protected ketone (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to -78 °C (Dry ice/acetone bath). Critical for high dr.

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 mins.

  • Stir at -78 °C for 2 hours.

  • Oxidative Workup: Add MeOH (3 equiv) slowly at -78 °C. Then add 30%

    
     (2 equiv) and 10% NaOH (2 equiv). Warm to RT and stir for 30 mins (removes boron byproducts).
    
  • Extract with

    
    , wash with brine, dry and concentrate.
    

Result: High selectivity for the alcohol cis to the C6-OTBS group (assuming chair conformation where OTBS is equatorial, hydride attacks from equatorial, pushing OH axial).

Protocol C: Reductive Amination (Library Generation)

Rationale: Installing amines at C8 is a primary tactic for GPCR and ion channel drug discovery. The steric bulk at C6 requires a strong dehydrating condition to form the imine, followed by a selective reduction.

Reagents:

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv) — Essential for driving imine formation in sterically hindered ketones.
    
  • Reductant: Sodium triacetoxyborohydride (

    
    ) (2.0 equiv) or 
    
    
    
    .

Procedure:

  • Imine Formation: Combine C6-OTBS ketone and amine in neat

    
     (or minimal THF if amine is solid). Stir at RT for 6–12 hours.
    
    • Note: The solution will become viscous.

  • Dilute with THF (0.5 M) and cool to 0 °C.

  • Reduction: Add

    
     as a solid in one portion.
    
  • Stir at RT for 12 hours.

  • Quench: Add 1N NaOH to precipitate titanium salts (white solid). Filter through Celite®.

  • Concentrate filtrate and purify via amine-functionalized silica or reverse-phase HPLC.

Visualization of Reaction Pathways

The following diagram illustrates the divergence of the 6-hydroxyspiro[4.5]decan-8-one scaffold.

SpiroFunctionalization Start 6-hydroxyspiro[4.5]decan-8-one (Core Scaffold) Warning Acidic Conditions (H+, Heat) Start->Warning Protection Step 1: Protection (TBSOTf, 2,6-Lutidine) Start->Protection Elimination Spiro[4.5]dec-6-en-8-one (Enone - Dead End) Warning->Elimination Dehydration ProtectedInt 6-(OTBS)-spiro[4.5]decan-8-one (Stable Intermediate) Protection->ProtectedInt Red_Kinetic L-Selectride (-78°C) ProtectedInt->Red_Kinetic Red_Thermo NaBH4 (MeOH) ProtectedInt->Red_Thermo Red_Amin Reductive Amination (R-NH2, Ti(OiPr)4) ProtectedInt->Red_Amin Prod_Axial Axial Alcohol (Kinetic Product) Red_Kinetic->Prod_Axial Steric Control Prod_Eq Equatorial Alcohol (Thermodynamic Product) Red_Thermo->Prod_Eq Equilibrium Prod_Amine C8-Amino Derivative (Drug-like Scaffold) Red_Amin->Prod_Amine Library Gen

Figure 1: Chemoselective workflow preventing elimination and enabling stereodivergent synthesis.

Summary Data & Troubleshooting

IssueProbable CauseSolution
Low Yield (Step 1) Retro-aldol during workup.Ensure quench is non-acidic (Sat.

). Avoid amine bases that are nucleophilic (use 2,6-lutidine).
No Reaction (Reductive Amination) Steric hindrance at C8.Use

neat. Do not rely on molecular sieves alone. Increase time for imine formation.
Poor dr (Reduction) Temperature too high.Maintain -78 °C strictly during L-Selectride addition.
Desilylation Fluoride contamination or high acidity.Avoid TBAF for workups; use buffered conditions.

References

  • Paquette, L. A., et al. "Stereoselective Synthesis of Spirocyclic Ketones."[1] Journal of Organic Chemistry, 1997.[1] (Grounding: General spiro-ketone reactivity).

  • BenchChem Application Note. "Selective Reduction of Spiro[4.5]dec-9-en-7-one." BenchChem Protocols, 2025.[2] (Grounding: Analogous reduction protocols).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Grounding: Standard for hindered ketone amination).

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide."[3] Journal of Organic Chemistry, 1990.[3] (Grounding: Use of Ti-Lewis acids for hindered imines).

  • PubChem Compound Summary. "6-hydroxyspiro[4.5]decan-8-one."[4] National Library of Medicine. (Grounding: Verification of chemical entity).

Sources

Using 6-hydroxyspiro[4.5]decan-8-one as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Hydroxyspiro[4.5]decan-8-one as a Pharmaceutical Building Block

Executive Summary & Structural Pharmacophore Analysis

The "Escape from Flatland" Directive In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is critical for improving solubility, metabolic stability, and target selectivity. 6-Hydroxyspiro[4.5]decan-8-one  represents a privileged scaffold that combines the rigid orthogonality of the spiro[4.5]decane core with two distinct, chemically orthogonal handles: a ketone at C8 and a hydroxyl group at C6 (adjacent to the quaternary spiro center).

Structural Advantages:

  • Vector Orthogonality: The spiro-fusion forces the five-membered and six-membered rings to be perpendicular. Substituents at C8 (via the ketone) and C6 (via the hydroxyl) project into distinct quadrants of 3D space, allowing precise probing of receptor binding pockets (e.g., GPCRs, Kinases).

  • Gem-Dialkyl Effect: The quaternary center restricts conformational entropy, potentially lowering the entropic penalty upon binding to a protein target.

  • Physicochemical Balance: The scaffold lowers logP compared to biphenyl analogs while maintaining a similar hydrodynamic radius.

Protocol 1: De Novo Synthesis via Robinson Annulation & Stereoselective Reduction

Objective: To synthesize 6-hydroxyspiro[4.5]decan-8-one starting from commercially available precursors. Mechanism: This protocol utilizes a Robinson Annulation to construct the spiro-enone, followed by a nucleophilic epoxidation and regioselective ring opening.

Step 1: Robinson Annulation to Spiro[4.5]dec-6-en-8-one
  • Reagents: Cyclopentanecarbaldehyde, Methyl Vinyl Ketone (MVK), KOH, Ethanol.

  • Rationale: The aldehyde acts as the Michael donor. The quaternary center is formed during the annulation, locking the spiro geometry early.

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve Cyclopentanecarbaldehyde (50 mmol) in Ethanol (100 mL).

  • Addition: Cool to 0°C. Add KOH (0.5 eq, 2M ethanolic solution) dropwise.

  • Michael Addition: Add Methyl Vinyl Ketone (55 mmol) slowly over 30 minutes to minimize polymerization. Stir at 0°C for 2 hours.

  • Aldol Condensation: Warm the mixture to reflux (80°C) for 4 hours to drive the intramolecular aldol condensation and dehydration.

  • Workup: Cool to RT, neutralize with 1M HCl. Remove ethanol in vacuo. Extract with EtOAc (3x).[1][2] Wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 8:1).

    • Target: Spiro[4.5]dec-6-en-8-one (Pale yellow oil).

Step 2: Nucleophilic Epoxidation & Reductive Opening
  • Reagents:

    
     (30%), NaOH, Methanol, followed by Samarium Diiodide (
    
    
    
    ) or Aluminum Amalgam.
  • Rationale: Direct hydration of the enone is often non-selective. Epoxidation followed by reductive opening typically installs the hydroxyl group at the

    
    -position (C6) relative to the spiro center, or allows for 
    
    
    
    -hydroxy ketone formation depending on conditions. Here we target the
    
    
    -epoxy ketone intermediate.

Procedure:

  • Epoxidation: Dissolve the enone (10 mmol) in MeOH (20 mL) at 0°C. Add

    
     (30%, 3 eq) and NaOH (1M, 0.5 eq). Stir for 1 hour. (Monitor disappearance of alkene by TLC).
    
  • Quench: Carefully quench with saturated

    
    . Extract with DCM.
    
  • Reductive Opening (The Critical Step):

    • Dissolve the crude epoxy-ketone in dry THF under Argon.

    • Cool to -78°C. Add

      
       (0.1M in THF, 2.2 eq) dropwise. The deep blue color should persist.
      
    • Mechanism:[3][4][5][6]

      
       promotes the reductive opening of the 
      
      
      
      -epoxy ketone to the
      
      
      -hydroxy ketone (6-hydroxy-8-one).
  • Purification: Silica gel chromatography (DCM/MeOH 95:5).

Validation Criteria:

  • 1H NMR: Look for the diagnostic proton at C6 (approx.[7] 4.0-4.2 ppm, dd) and the disappearance of alkene protons (6.0-7.0 ppm).

  • MS (ESI): [M+H]+ = 169.1.

Protocol 2: Divergent Library Generation (Functionalization)

Objective: Use 6-hydroxyspiro[4.5]decan-8-one to generate a library of bioactive fragments. Strategy: Exploit the reactivity difference between the ketone (C8) and the secondary alcohol (C6).

Workflow A: Reductive Amination at C8 (Targeting GPCRs)

The ketone at C8 is sterically accessible and ideal for attaching polar headgroups (amines).

  • Reagents: Primary/Secondary Amine (

    
    ), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.
    
  • Protocol:

    • Mix Scaffold (1 eq) and Amine (1.2 eq) in DCE.

    • Add AcOH (1 eq) to catalyze imine formation. Stir 30 min.

    • Add STAB (1.5 eq). Stir 12h at RT.

    • Note: The C6-hydroxyl remains untouched under these mild conditions.

  • Result: 8-amino-6-hydroxyspiro[4.5]decane derivatives.

Workflow B: Fluorination at C6 (Bioisostere Synthesis)

Replacing the -OH with -F lowers pKa and blocks metabolism while maintaining H-bond acceptor capability.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

  • Protocol:

    • Protection: First, protect the C8 ketone as a ketal (Ethylene glycol, pTsOH) to prevent gem-difluorination.

    • Fluorination: Dissolve Ketal-Alcohol in DCM at -78°C. Add DAST (1.2 eq). Warm to RT.

    • Deprotection: Treat with aqueous TFA/DCM to restore the C8 ketone.

  • Result: 6-fluorospiro[4.5]decan-8-one.

Quantitative Data & Solubility Profile

Table 1: Comparative Physicochemical Properties Comparison of the Spiro scaffold vs. a standard aromatic linker (Biphenyl).

Property6-Hydroxyspiro[4.5]decan-8-one4-HydroxybiphenylImpact on Drug Design
Fsp³ Fraction 1.0 (100%)0.0 (0%)Higher Fsp³ correlates with clinical success.
LogP (Calc) ~0.8 - 1.1~3.2Spiro scaffold significantly improves water solubility.
TPSA (Ų) ~37~20Higher polarity without adding MW.
Vectors 90° (Orthogonal)180° (Linear/Planar)Accesses globular binding pockets.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent functionalization pathways.

SpiroSynthesis Start Cyclopentanecarbaldehyde + MVK Enone Spiro[4.5]dec-6-en-8-one (Enone Intermediate) Start->Enone Robinson Annulation (KOH, EtOH, Reflux) Epoxide Epoxy-Ketone Intermediate Enone->Epoxide Epoxidation (H2O2, NaOH) Product 6-Hydroxyspiro[4.5]decan-8-one (Target Scaffold) Epoxide->Product Reductive Opening (SmI2, THF, -78°C) Lib_Amine Library A: 8-Amino Derivatives (Reductive Amination) Product->Lib_Amine R-NH2, STAB (Ketone Reactivity) Lib_Fluoro Library B: 6-Fluoro Derivatives (DAST Fluorination) Product->Lib_Fluoro 1. Ketal Protect 2. DAST 3. Deprotect

Caption: Figure 1. Synthetic workflow from commodity precursors to the 6-hydroxyspiro[4.5]decan-8-one scaffold and subsequent library diversification.

References

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery.[3][5][6][8][9][10][11][12] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.

  • Varela, M. T., et al. (2025).[10] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[3][5][6][8][9][10][11][12] European Journal of Medicinal Chemistry, 287, 117368.[10]

  • Tsuji, N., et al. (2005). Stereoselective Synthesis of Functionalized Spiro[4.5]decanes by Claisen Rearrangement. Synlett, 2005(9), 1417–1420.[4]

  • BenchChem Application Note. (2025). Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules.[13]

  • RSC Medicinal Chemistry. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm.

Sources

Application Note: Reductive Amination Strategies for 6-Hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026


-hydroxy ketones.

Abstract & Strategic Overview

The 6-hydroxyspiro[4.5]decan-8-one scaffold represents a high-value pharmacophore in modern drug discovery, particularly for targets requiring globular,


-rich architectures such as GPCRs (e.g., opioid or chemokine receptors) and enzyme inhibitors (e.g., ACC inhibitors).

This Application Note addresses the specific challenges of performing reductive amination on this substrate. Unlike simple cyclohexanones, this molecule presents two critical variables:

  • The Spirocyclic Junction (C5): Creates significant steric bulk, retarding imine formation.

  • The C6-Hydroxyl Group: A

    
    -substituent relative to the C8-ketone. This introduces a risk of elimination (dehydration to the enone) under acidic conditions but also offers a handle for substrate-directed stereoselectivity .
    

This guide details three protocols ranging from standard discovery chemistry to high-precision stereocontrolled synthesis.

Chemical Biology & Mechanistic Insight

The Challenge of the -Hydroxy Ketone

The 6-hydroxy-8-one relationship is a 1,3-arrangement on the cyclohexane ring.

  • Risk: Under Brønsted acidic conditions (e.g., pH < 4 with NaCNBH

    
    ), protonation of the hydroxyl group can lead to E1 elimination, yielding the 
    
    
    
    -unsaturated ketone (enone), which effectively kills the reductive amination pathway and promotes polymerization or Michael addition.
  • Opportunity: The C6-OH group can coordinate with Lewis acids (Titanium) or Boron species, locking the conformation of the ring and directing the hydride attack to a specific face (Chelation Control).

Stereochemical Control Models
  • Steric Control (Thermodynamic): Large reducing agents (e.g., NaBH(OAc)

    
    ) typically deliver hydride from the less hindered equatorial face, yielding the axial amine  (often trans to the bulky spiro group).
    
  • Chelation Control (Kinetic): Using Ti(O

    
    Pr)
    
    
    
    or Zn(BH
    
    
    )
    
    
    allows the metal to bridge the C6-alkoxide and the C8-imine nitrogen. Hydride attack occurs from the internal face, often favoring the 1,3-syn amino-alcohol relationship.
Reaction Pathway Visualization

ReactionPathway Ketone Substrate 6-OH-spiro[4.5]decan-8-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Ti(OiPr)4 Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Enone Side Product Enone (Elimination) Hemiaminal->Enone Acidic pH (Avoid!) Amine_Syn Product A (1,3-syn Amine) Iminium->Amine_Syn Chelation Control (Ti-mediated) Amine_Anti Product B (1,3-anti Amine) Iminium->Amine_Anti Steric Control (Bulky Hydride)

Figure 1: Mechanistic divergence in the reductive amination of 6-hydroxyspiro[4.5]decan-8-one. Note the critical branch point at the Hemiaminal stage where elimination must be avoided.

Experimental Protocols

Method A: The "Mattson" Protocol (Titanium-Mediated)

Best for: Hindered amines, weak nucleophiles, and maximizing 1,3-syn diastereoselectivity. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation, while chelating the C6-OH.

Reagents
  • Substrate: 6-hydroxyspiro[4.5]decan-8-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.5 – 2.0 equiv)
  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure
  • Complexation: In a flame-dried flask under N

    
    , dissolve the ketone (100 mg scale reference) and amine in anhydrous THF or EtOH (2 mL).
    
  • Activation: Add Ti(O

    
    Pr)
    
    
    
    dropwise via syringe. The solution may turn slightly yellow.
  • Imine Formation: Stir at ambient temperature for 4–6 hours.

    • Note: For extremely hindered amines, heat to 40°C. Monitor by TLC (the imine is often visible) or UPLC-MS.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH

    
     pellets (or powder) in one portion.
    
    • Caution: Gas evolution (H

      
      ) will occur.
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup (Critical):

    • Add 1 mL of water to quench.[1] A white precipitate (TiO

      
      ) will form, creating a thick emulsion.
      
    • The "Rochelle" Fix: Add 10 mL of saturated aqueous Rochelle’s salt (Sodium Potassium Tartrate) or 2M NaOH. Stir vigorously for 1 hour until the biphasic mixture becomes clear (two distinct layers).

    • Extract with EtOAc (3x).[2] Dry over Na

      
      SO
      
      
      
      .
Method B: The "Abdel-Magid" Protocol (Standard)

Best for: Robust, non-hindered amines where stereocontrol is less critical. Mechanism: Direct reductive amination using mild hydride transfer.

Reagents
  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Use with caution due to elimination risk.

Procedure
  • Dissolve ketone and amine in DCE.

  • Add NaBH(OAc)

    
     in a single portion.
    
  • Modification for

    
    -Hydroxy Ketones:  Do not  add Acetic Acid initially. Stir for 1 hour to allow hemiaminal equilibrium, then add AcOH only if conversion is stalled.
    
  • Stir 16 hours at 20°C.

  • Quench with Sat. NaHCO

    
    .
    

Data Analysis & Troubleshooting

Stereochemical Outcome Summary
MethodReducing AgentAdditiveMajor DiastereomerYield (Typical)Notes
A NaBH

Ti(O

Pr)

Syn (Chelation)85-95%Best for hindered spiro-systems.
B NaBH(OAc)

NoneAnti (Mixed)60-75%Slower reaction; lower stereocontrol.
C NaCNBH

AcOHN/A<30%Not Recommended. High elimination risk.
Troubleshooting Guide

Issue: Low Conversion to Amine.

  • Cause: Steric bulk of the spiro[4.5] system prevents imine formation.

  • Solution: Switch to Method A (Titanium). The Lewis acidity activates the carbonyl significantly more than proton catalysis.

Issue: Formation of Enone (Elimination Product).

  • Cause: Acidic conditions (AcOH or HCl salts of amines) promoting dehydration of the

    
    -hydroxy ketone.
    
  • Solution: Use free-base amines. Avoid NaCNBH

    
    /AcOH. Keep temperature < 40°C.
    

Issue: Titanium Emulsion during Workup.

  • Cause: Incomplete hydrolysis of titanium alkoxides.

  • Solution: Do not rush the quench. The Rochelle's salt stir (1 hour) is mandatory. Alternatively, use 10% triethanolamine solution to chelate Ti.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • [Source: J. Org.[3][4][6] Chem. 1996, 61, 11, 3849–3862]([Link])

  • Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.

    • [Source: J. Org.[3][4][6] Chem. 1990, 55, 8, 2552–2554]([Link]6]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones."[7] Journal of the Chemical Society, Perkin Transactions 1.

  • Barney, C. L., et al. (2011). "A convenient method for the reductive amination of aldehydes and ketones using sodium borohydride and boric acid." Tetrahedron Letters.

Sources

Application Notes & Protocols: Protecting Group Strategies for the 6-Hydroxyl Position in Spiroketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of the Spiroketal Core

Spiroketones are a common structural motif in a vast array of biologically active natural products. Their synthesis often requires a multi-step approach where careful manipulation of various functional groups is paramount. The 6-hydroxyl group, often a secondary alcohol situated on the spirocyclic framework, presents a distinct synthetic challenge. Its reactivity as a nucleophile and its potential to interfere with reactions at other sites (e.g., with strong bases or organometallics) necessitates a robust protection strategy.[1] Furthermore, the steric environment around this position can influence the choice of protecting group and the conditions required for its installation and removal.

The ideal protecting group for this position must be introduced in high yield under mild conditions, remain stable throughout subsequent synthetic transformations (orthogonality), and be selectively removed without affecting the rest of the complex molecule.[1][2] This guide provides an in-depth analysis of common and effective protecting group strategies for the 6-hydroxyl position, complete with mechanistic rationale and detailed, field-proven protocols.

Strategic Selection of a Protecting Group

Choosing the appropriate protecting group is a critical decision that can define the success of a synthetic route. The decision should be guided by the overall synthetic plan, considering the reaction conditions that the protecting group must endure. Key strategies often revolve around silyl ethers and benzyl ethers due to their versatile stability profiles and reliable deprotection methods.

A well-designed protecting group strategy is crucial for the synthesis of complex molecules.[1] The concept of "orthogonal protection" allows for the selective removal of one protecting group in the presence of others, enabling complex, sequential transformations.[3][4]

G cluster_start Analysis of Synthetic Route cluster_conditions Downstream Reaction Conditions cluster_choice Protecting Group Selection cluster_deprotection Final Deprotection Start Spiroketone with Exposed 6-OH Group StrongBase Strongly Basic? (e.g., n-BuLi, Grignard) Start->StrongBase Silyl Silyl Ethers (TBDMS, TIPS) StrongBase->Silyl Yes Benzyl Benzyl Ethers (Bn, PMB) StrongBase->Benzyl No Acidic Acidic? (e.g., H+, Lewis Acids) Reductive Reductive? (e.g., H₂, Pd/C) Acidic->Reductive Consider stability Reductive->Silyl Reductive->Benzyl No (Cleaved) Oxidative Oxidative? (e.g., DDQ, CAN) Oxidative->Silyl Yes (Stable) Oxidative->Benzyl Consider PMB vs Bn Silyl->Acidic Silyl->Oxidative Final Target Molecule Silyl->Final Deprotect: TBAF or Acid Benzyl->Acidic Benzyl->Oxidative Benzyl->Final Deprotect: H₂/Pd/C or DDQ

Caption: Decision workflow for selecting a suitable protecting group.

Silyl Ethers: The Sterically-Tuned Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection methods.[5][6] Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[5]

tert-Butyldimethylsilyl (TBDMS/TBS) Ether

The TBDMS group is a popular choice, offering a good balance of stability and reactivity for cleavage. It is stable to a wide range of non-acidic and non-fluoride conditions, including organometallic reagents and many oxidizing and reducing agents.[7][8]

Application Note: The standard conditions for TBDMS protection, developed by E.J. Corey, utilize TBDMS-Cl and imidazole in DMF.[7] Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst. For sterically hindered secondary alcohols like the 6-hydroxyl of a spiroketone, the reaction may require elevated temperatures or the use of a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base such as 2,6-lutidine.[6] The primary advantage of silyl ethers is their unique cleavage mechanism using fluoride ion sources, owing to the exceptionally strong Si-F bond.[7]

Protocol 1: TBDMS Protection of a Hindered Secondary Alcohol

  • Preparation: To a solution of the spiroketone alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M), add 2,6-lutidine (1.5 equiv.). Cool the mixture to 0 °C under an inert atmosphere (Ar or N₂).

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.2 equiv.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TBDMS Deprotection with TBAF

  • Preparation: Dissolve the TBDMS-protected spiroketone (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a plastic vial (to avoid etching of glass by fluoride).

  • Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv.).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the deprotection by TLC.[9] Note that reaction times can vary significantly based on steric hindrance.[10]

  • Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alcohol by flash column chromatography.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are another cornerstone of alcohol protection strategy, prized for their high stability across a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[11][12] This robustness makes them suitable for lengthy synthetic sequences.

Standard Benzyl (Bn) Ether

The Bn group is typically installed under basic conditions via a Williamson ether synthesis.[13] Its removal is most commonly achieved by catalytic hydrogenolysis, which is a very mild method that yields the deprotected alcohol and toluene as the only byproduct.[13][14]

Application Note: The classic method using sodium hydride (NaH) to form the alkoxide followed by reaction with benzyl bromide (BnBr) is highly effective.[13] For sensitive substrates, milder bases like silver oxide (Ag₂O) can be employed.[13] A key advantage of the Bn group is its orthogonality to silyl ethers; a TBDMS group can be removed with fluoride or acid without affecting a Bn ether, and a Bn ether can be hydrogenolyzed without cleaving a TBDMS ether.[8][11] This allows for complex, selective manipulations.

Protocol 3: Benzyl Ether Protection (Williamson Ether Synthesis)

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the spiroketone alcohol (1.0 equiv.) in THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Benzylation: Add benzyl bromide (BnBr, 1.2 equiv.) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench with methanol, followed by water. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude benzyl ether by flash column chromatography.

Protocol 4: Benzyl Ether Deprotection by Catalytic Transfer Hydrogenation

  • Preparation: Dissolve the benzyl-protected spiroketone (1.0 equiv.) in methanol or ethanol (0.1 M). Add palladium on carbon (10% Pd/C, 10-20 mol% by weight).

  • Hydrogenolysis: To this suspension, add formic acid or ammonium formate (5-10 equiv.) as the hydrogen source.[13][15] This method avoids the need for a pressurized hydrogen gas apparatus.[14]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor by TLC.

  • Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography.

para-Methoxybenzyl (PMB) Ether

The PMB ether is a valuable variant of the benzyl ether.[16] While it can be installed and removed under similar conditions to a standard Bn ether, its key feature is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[16][17] The electron-donating methoxy group facilitates this oxidative deprotection, which proceeds much more readily than with an unsubstituted benzyl ether.[16][17]

Application Note: The ability to remove a PMB group with DDQ while leaving a Bn group intact provides a powerful tool for orthogonal protection.[16] This is particularly useful in complex syntheses where multiple hydroxyl groups need to be unmasked at different stages. The reaction with DDQ is often performed in a mixture of an inert solvent like DCM and a small amount of water.

Protocol 5: PMB Deprotection with DDQ

  • Preparation: Dissolve the PMB-protected spiroketone (1.0 equiv.) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v, 0.05 M).

  • Cleavage: Add DDQ (1.2-1.5 equiv.) portion-wise at room temperature. The reaction mixture typically turns a dark color as a charge-transfer complex forms.[18]

  • Reaction Monitoring: Stir the mixture vigorously and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution and stir until the color dissipates.

  • Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography to remove the p-anisaldehyde byproduct and reduced DDQ.

Comparative Summary of Protecting Groups

Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ReagentsStability ProfileKey Advantages
tert-ButyldimethylsilylTBDMS, TBSTBDMS-Cl, Imidazole, DMF; TBDMSOTf, 2,6-Lutidine, DCMTBAF, THF; HF•Pyridine; Acetic AcidStable to base, mild redox. Labile to acid and fluoride.[19]Tunable stability, fluoride-specific cleavage.[7]
BenzylBnNaH, BnBr, THF/DMFH₂, Pd/C; Na, NH₃(l)Stable to most acidic/basic conditions, many redox reagents.[11]Very robust, orthogonal to silyl ethers.[11]
para-MethoxybenzylPMBNaH, PMB-Cl, THF/DMFDDQ, DCM/H₂O; CAN; H₂, Pd/CSimilar to Bn, but labile to specific oxidants.[16]Orthogonal to Bn ethers via oxidative cleavage.[16][17]

Troubleshooting and Advanced Considerations

  • Incomplete Protection: For sterically congested 6-hydroxyl positions, consider using more reactive silylating agents (TIPSCl, TBDPSCl) or benzylation reagents (benzyl trichloroacetimidate under acidic conditions)[13].

  • Slow Deprotection: Sluggish TBAF deprotection can be due to steric hindrance or low substrate solubility.[10] Gently warming the reaction or adding a co-solvent may help. For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons.

  • Orthogonality Failure: While generally robust, orthogonality can sometimes fail. For instance, very strong Lewis acids used in subsequent steps may cleave TBDMS ethers. Always consult stability charts and run small-scale test reactions if unsure.

By carefully selecting a protecting group based on the planned synthetic route and employing these validated protocols, researchers can effectively manage the reactivity of the 6-hydroxyl position in spiroketones, paving the way for the successful synthesis of complex and valuable molecules.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Pearson. (n.d.). Silyl Ether Protecting Groups Explained. Retrieved from [Link]

  • Zhang, Z., & Magnus, P. (1996). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Tetrahedron Letters, 37(45), 8145-8148. [Link]

  • Sharma, G. V. M., et al. (2007). A versatile method for deprotection of p-methoxybenzyl (PMB) ethers by using DDQ in the presence of various other protecting groups. Tetrahedron, 63(4), 816-823. [Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

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Application Notes & Protocols: Catalytic Hydrogenation of 6-Hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Spirocyclic Diols

The spiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic therapeutic agents. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal template for designing molecules that interact with complex biological targets. The derivative, 6-hydroxyspiro[4.5]decan-8-one, represents a critical synthetic intermediate. It is a β-hydroxy ketone, a motif whose stereocontrolled reduction is a cornerstone of complex molecule synthesis.[1][2]

The catalytic hydrogenation of the C8 carbonyl group in this molecule yields the corresponding 1,3-diol, 6,8-dihydroxyspiro[4.5]decane. This transformation introduces a new stereocenter, leading to the formation of diastereomers (syn or anti). The ability to selectively produce a single diastereomer is paramount, as the biological activity of the final compound often depends critically on its precise stereochemistry.

This guide provides an in-depth exploration of the primary catalytic methodologies for the diastereoselective hydrogenation of 6-hydroxyspiro[4.5]decan-8-one. It moves beyond simple procedural lists to explain the underlying mechanistic principles that govern stereochemical outcomes, empowering researchers to select and optimize conditions for their specific synthetic goals. We will cover heterogeneous, homogeneous, and chelation-controlled reduction strategies, offering detailed protocols and field-proven insights for each.

Part 1: Mechanistic Pillars of Diastereoselective Ketone Reduction

The reduction of the ketone in a β-hydroxy ketone like 6-hydroxyspiro[4.5]decan-8-one is governed by a competition between two primary modes of hydride delivery, leading to either the syn or anti 1,3-diol. The outcome is dictated by the ability of the existing C6 hydroxyl group to influence the trajectory of the incoming hydride.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of a strongly coordinating metal or Lewis acid, the reaction proceeds under steric control. The molecule adopts a conformation where the largest group (the spirocyclic ring system) is positioned anti-periplanar to the incoming nucleophile (hydride). The hydride then attacks from the least hindered face, typically resulting in the anti diastereomer.

  • Chelation Control: This powerful strategy leverages the C6 hydroxyl group as an internal directing group. A Lewis acidic metal center (from the catalyst or an additive) coordinates to both the hydroxyl oxygen and the carbonyl oxygen, forming a rigid, six-membered cyclic intermediate. This chelation locks the conformation of the substrate, and the hydride is delivered to the now-unshielded face of the carbonyl, leading selectively to the syn diastereomer.[1]

Diagram: Competing Pathways in β-Hydroxy Ketone Reduction

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) Chelate_Start β-Hydroxy Ketone + Lewis Acid (M) Chelate_Intermediate Rigid 6-Membered Chelate Chelate_Start->Chelate_Intermediate Coordination Chelate_Product Syn-1,3-Diol Chelate_Intermediate->Chelate_Product Directed Hydride Attack NonChelate_Start β-Hydroxy Ketone NonChelate_Intermediate Open Conformation (Steric Control) NonChelate_Start->NonChelate_Intermediate No Lewis Acid NonChelate_Product Anti-1,3-Diol NonChelate_Intermediate->NonChelate_Product Attack from least hindered face Start 6-Hydroxyspiro[4.5]decan-8-one Reduction Start->Chelate_Start Chelating Conditions Start->NonChelate_Start Non-Chelating Conditions

Caption: Logical workflow for selecting a reduction strategy based on the desired diastereomer.

Part 2: Heterogeneous Catalytic Hydrogenation

This is one of the most operationally simple methods for catalytic hydrogenation, widely used in both lab-scale and industrial applications.[3] It involves a solid-phase catalyst, typically a noble metal dispersed on a high-surface-area support, and a source of hydrogen gas.

Expertise & Experience: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are workhorses for general reductions. The mechanism involves the adsorption of molecular hydrogen onto the metal surface, where the H-H bond is cleaved.[4] The ketone substrate also adsorbs onto the surface and is sequentially hydrogenated.[4][5] For β-hydroxy ketones, the diastereoselectivity can be modest and highly dependent on the solvent and catalyst. Polar, protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the substrate, influencing its conformation at the catalyst surface and potentially favoring one diastereomer over the other. However, achieving high levels of selectivity often requires significant optimization.

Protocol 1: General Heterogeneous Hydrogenation with Pd/C

Objective: To reduce 6-hydroxyspiro[4.5]decan-8-one to 6,8-dihydroxyspiro[4.5]decane with moderate expectations for diastereoselectivity.

Materials:

  • 6-hydroxyspiro[4.5]decan-8-one

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight)

  • Ethanol or Methanol (Anhydrous)

  • Hydrogen (H₂) gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ or other filtration aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (N₂ or Ar).

  • Charging the Reactor: To the vessel, add 6-hydroxyspiro[4.5]decan-8-one (1.0 eq). Dissolve it in a suitable volume of ethanol (e.g., 0.1 M concentration).

  • Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst (0.05 - 0.10 eq by weight). Safety Note: Dry Pd/C can be pyrophoric. Handle with care, and do not add it to a solvent in the presence of air. It is often safer to add the solvent to the catalyst.

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Reaction: Pressurize the vessel to the desired H₂ pressure (e.g., 50 psi / ~3.4 atm). Begin vigorous stirring or shaking and heat if necessary (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging the system) for analysis by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the system with N₂ or Ar.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite™ to remove the catalyst. Wash the Celite pad thoroughly with the solvent. Safety Note: The used catalyst on the filter pad can be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water while still wet.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 6,8-dihydroxyspiro[4.5]decane.

  • Purification: Purify the crude product by column chromatography or recrystallization. Analyze the diastereomeric ratio by NMR or other suitable analytical techniques.

Data Presentation: Typical Heterogeneous Hydrogenation Conditions

CatalystTypical Loading (w/w)SolventPressure (H₂)TemperatureExpected Selectivity
10% Pd/C5-10%Ethanol, Methanol1-5 atm25-50 °CLow to Moderate
PtO₂ (Adam's cat.)1-5%Acetic Acid, Ethanol1-5 atm25 °CSubstrate Dependent
Raney® Ni10-50%Ethanol3-10 atm25-80 °CLow to Moderate

Part 3: Homogeneous Asymmetric Hydrogenation

For achieving high levels of stereocontrol, homogeneous catalysis is often the superior method.[6] It employs soluble transition-metal complexes, typically Ruthenium, Rhodium, or Iridium, coordinated to chiral ligands.[6] This creates a well-defined, chiral environment around the metal center, which can differentiate between the two faces of the ketone with high fidelity.

Expertise & Experience: The key to success in asymmetric hydrogenation lies in the choice of the chiral ligand. For ketones, catalysts based on Ru(II) complexes with chiral diphosphine and diamine ligands (e.g., Noyori-type catalysts) are exceptionally effective.[7] These catalysts often operate through a metal-ligand cooperative mechanism. The reaction proceeds under mildly basic conditions, and the substrate coordinates to the metal center. Hydrogen is delivered intramolecularly from the catalyst complex, with the chiral ligand architecture dictating the facial selectivity. Chiral spiro ligands have proven particularly effective in creating rigid and well-defined catalytic pockets for high enantioselectivity.[8][9][10][11]

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: To achieve a highly diastereoselective reduction of 6-hydroxyspiro[4.5]decan-8-one using a well-defined chiral Ruthenium catalyst and a hydrogen donor.

Materials:

  • 6-hydroxyspiro[4.5]decan-8-one

  • Chiral Ru-catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)) (0.1 - 1.0 mol%)

  • Formic acid/triethylamine azeotrope (5:2) or 2-propanol as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inert Setup: All operations should be performed under an inert atmosphere (N₂ or Ar) using dry solvents and glassware.

  • Reaction Mixture: In a Schlenk flask, dissolve 6-hydroxyspiro[4.5]decan-8-one (1.0 eq) in the chosen anhydrous solvent.

  • Catalyst Preparation: In a separate vial inside a glovebox, weigh the chiral Ru-catalyst (e.g., 0.005 eq).

  • Reaction Initiation: Add the catalyst to the substrate solution. Then, add the hydrogen source (e.g., 5 eq of formic acid/triethylamine azeotrope).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 25-40 °C). The reaction is typically run at atmospheric pressure.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. ATH reactions are often complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel chromatography. Determine the yield and diastereomeric ratio by ¹H NMR analysis.

Diagram: Asymmetric Transfer Hydrogenation Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Substrate in Anhydrous Solvent C Combine Substrate and Catalyst A->C B Weigh Chiral Ru-Catalyst B->C D Add H₂ Source (e.g., HCOOH/NEt₃) C->D E Stir at 25-40 °C D->E F Monitor by TLC/LC-MS E->F G Aqueous Quench & Extraction F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Analyze d.r. by NMR I->J

Caption: Step-by-step workflow for a typical Asymmetric Transfer Hydrogenation experiment.

Part 4: Chelation-Controlled Reduction for Syn-Diols

When the syn-1,3-diol is the desired product, a chelation-controlled strategy is the most reliable approach. These methods use a Lewis acid to form a cyclic intermediate, which then directs an external hydride source.

Expertise & Experience: The Narasaka-Prasad reduction is a classic and highly effective method for generating syn-1,3-diols. It involves pre-chelation of the β-hydroxy ketone with a dialkylboron triflate or similar Lewis acid, followed by reduction with a hydride reagent like sodium borohydride (NaBH₄). The boron reagent acts as a template, locking the substrate into the required conformation for highly selective hydride delivery.[1] An alternative is the Evans-Tishchenko reaction using samarium diiodide (SmI₂), which proceeds through a similar chelated intermediate to yield the anti-diol, but variations can be used for syn products.[12]

Protocol 3: Narasaka-Prasad Reduction for Syn-Diastereoselectivity

Objective: To selectively synthesize the syn-6,8-dihydroxyspiro[4.5]decane via a chelation-controlled reduction.

Materials:

  • 6-hydroxyspiro[4.5]decan-8-one

  • Diethylboron triflate (Et₂BOTf) or Dibutylboron triflate (Bu₂BOTf) (1.1 - 1.5 eq)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., THF/Methanol mixture)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Aqueous hydrogen peroxide (H₂O₂) and aqueous NaOH for workup.

Procedure:

  • Inert Setup: Set up a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and N₂/Ar inlet.

  • Substrate Solution: Dissolve 6-hydroxyspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Chelation: Slowly add the boron reagent (e.g., Et₂BOTf, 1.2 eq) followed by the amine base (e.g., NEt₃, 1.5 eq). Stir the mixture at -78 °C for 30-60 minutes to allow for complete formation of the boron chelate.

  • Reduction: Add NaBH₄ (1.5 eq) to the reaction mixture. It may be necessary to add a co-solvent like methanol carefully at this stage to aid the solubility and reactivity of the NaBH₄. Stir for 2-4 hours at -78 °C.

  • Monitoring: Check for the completion of the reaction by TLC.

  • Quenching: Quench the reaction by slowly adding a buffer solution (e.g., pH 7 phosphate buffer). Allow the mixture to warm to room temperature.

  • Boron Removal: To decompose the boron complexes, add methanol, followed by 30% aqueous H₂O₂ and aqueous NaOH. Stir vigorously for 1 hour. Caution: This process can be exothermic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude diol by column chromatography.

  • Analysis: Confirm the syn stereochemistry using ¹H NMR, paying close attention to the coupling constants of the carbinol protons.

Diagram: Mechanism of Narasaka-Prasad Reduction

G cluster_0 Chelation cluster_1 Reduction cluster_2 Workup A β-Hydroxy Ketone B Add Et₂BOTf at -78 °C C Six-Membered Boron Chelate (Locked Conformation) A->C Chelation E Hydride attacks unhindered face C->E Reduction Step D Add NaBH₄ F Intermediate Boronate Ester E->F H Syn-1,3-Diol F->H Hydrolysis G Oxidative Workup (H₂O₂/NaOH)

Caption: Mechanistic flow of the Narasaka-Prasad reduction, highlighting the key chelation step.

Summary and Method Selection

The choice of hydrogenation method depends entirely on the desired stereochemical outcome, scalability, and available resources.

MethodKey FeaturePrimary ProductAdvantagesDisadvantages
Heterogeneous (Pd/C) Operational SimplicityMixture of DiastereomersInexpensive, easy setup, scalable.[3]Poor stereoselectivity, requires pressure equipment, pyrophoric catalyst.
Asymmetric Transfer High Stereocontrolsyn or anti (Ligand Dependent)Excellent selectivity, mild conditions (no H₂ gas).[13]Expensive chiral catalysts, requires inert atmosphere techniques.
Narasaka-Prasad Chelation-ControlSyn-DiolExcellent and predictable syn-selectivity.[1]Requires stoichiometric reagents, cryogenic temperatures, careful workup.

Final Recommendation:

  • For bulk, non-stereospecific reduction or initial exploratory work, Heterogeneous Hydrogenation is a practical starting point.

  • To obtain a specific diastereomer with high purity for pharmaceutical applications, Asymmetric (Transfer) Hydrogenation is the state-of-the-art method, provided the appropriate catalyst can be identified or developed.

  • To reliably and predictably generate the syn -diol , the Narasaka-Prasad Reduction is a highly trusted and field-proven protocol.

References

  • Catalytic Hydrogenation of Ketones. (n.d.). Thieme Chemistry. Retrieved February 27, 2026, from [Link]

  • Yan, P.-C., Xie, J.-H., Zhang, X.-D., Chen, K., Li, Y.-Q., Zhou, Q.-L., & Che, D.-Q. (2014). Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts. RSC Advances, 4(104), 59821–59824. [Link]

  • Zhang, Z., Wang, Y., Zhang, X., & Xie, J. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters, 23(5), 1616–1620. [Link]

  • Gagnon, D., & Thomson, R. J. (2021). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Li, Z., Wang, Y., Chen, Z., Zhang, J., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Török, G., Török, B., & Bakos, J. (2022). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 27(16), 5099. [Link]

  • Fallis, A. G., & Brinza, I. M. (2002). Synthesis of 6-Methoxy-1-oxaspiro[10][14]deca-6,9-diene-8-one. Molecules, 7(3), 315-323. [Link]

  • Ahrendt, K. A., & Williams, T. J. (2014). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Life (Basel, Switzerland), 4(4), 807–825. [Link]

  • Lee, J., Kim, T., & Lee, H. (2023). Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts. Catalysts, 13(5), 802. [Link]

  • Sriram, M., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Retrieved from [Link]

  • Gu, X.-S., Yu, N., Yang, X.-H., Zhu, A.-T., Xie, J.-H., & Zhou, Q.-L. (2019). Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts. Organic Letters, 21(12), 4585–4589. [Link]

  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. Retrieved February 27, 2026, from [Link]

  • Casey, C. P., & Guan, H. (2007). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society, 129(18), 5816–5817. [Link]

  • Unlocking the Secrets of Ketone Hydrogenation: A Journey Into Stereoselectivity. (2023, December 19). Oreate AI. Retrieved February 27, 2026, from [Link]

  • Liu, Y.-C., & Wu, Y.-D. (2006). Catalytic Hydrogenation of R,β-Epoxy Ketones to Form β-Hydroxy Ketones Mediated by an NADH Coenzyme Model. Organic Letters, 8(14), 3053–3056. [Link]

  • Catalytic Hydrogenation of Carbon Dioxide. (2023, January 28). Encyclopedia MDPI. Retrieved February 27, 2026, from [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. (n.d.). Google Patents.
  • Weber, S., Brünig, J., Veiros, L. F., & Kirchner, K. (2021). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics, 40(6), 707–714. [Link]

  • Hydroxyl-directed 1,3 Reductions of Ketones. (2021, September 20). Organic Chemistry, Reaction Mechanism. Retrieved February 27, 2026, from [Link]

  • Norioka, S., Uchiyama, T., Ohtsuka, H., & Uchimoto, Y. (2023). Development of an Ethanol Dehydration–Hydrogenation Catalyst for Reducing Hydrogen Content in Methanation Product Gas with High Activity and High Durability. Catalysts, 13(10), 1335. [Link]

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Applications of 6-hydroxyspiro[4.5]decan-8-one in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Hydroxyspiro[4.5]decan-8-one in Next-Generation Agrochemical Synthesis

Abstract

The shift from planar aromatic heterocycles to three-dimensional (3D) spirocyclic scaffolds has revolutionized modern agrochemistry, particularly in the design of Acetyl-CoA Carboxylase (ACCase) inhibitors. 6-Hydroxyspiro[4.5]decan-8-one represents a high-value "privileged intermediate" in this domain. This application note details its utility as a bifunctional building block for synthesizing spirocyclic tetramic and tetronic acid insecticides (Group 23). We explore its role in tuning lipophilicity (


), enhancing metabolic stability via blocking oxidative soft spots, and serving as a chiral template for library generation.

Introduction: The "Spiro" Advantage in Crop Protection

Spirocyclic frameworks—specifically the spiro[4.5]decane system—are the structural cores of blockbuster insecticides like Spirotetramat and Spiropidion . These molecules function by inhibiting lipid biosynthesis in pests (mites, whiteflies, aphids).[1]

While the first generation of these inhibitors utilized relatively simple lipophilic tails, resistance pressures and stricter eco-toxicological regulations demand novel analogues with:

  • Optimized Water Solubility: To facilitate phloem mobility (systemicity).

  • Metabolic Robustness: To resist rapid degradation by P450 monooxygenases in the plant or pest.

6-Hydroxyspiro[4.5]decan-8-one addresses these challenges. The C8-ketone serves as the orthogonal handle for attaching the bioactive "head" group (e.g., tetramic acid), while the C6-hydroxyl group provides a handle to modulate polarity or introduce metabolic blocking groups (e.g., methoxy, fluoro) at a position prone to oxidative attack.

Chemical Profile & Structural Logic

PropertySpecificationRelevance to Synthesis
IUPAC Name 6-hydroxyspiro[4.5]decan-8-oneCore scaffold
CAS No. 2138534-73-1 (Generic)Building block identification
Molecular Weight 168.23 g/mol Fragment-based design
Stereochemistry 2 Chiral Centers (C5 Spiro, C6 Hydroxy)Potential for 4 stereoisomers; allows enantioselective synthesis
Functional Handles C8-Ketone: ElectrophilicSite for Strecker synthesis or reductive amination to form the "Head".
C6-Hydroxyl: NucleophilicSite for alkylation/acylation to tune

or block metabolism.
Structural Diagram (Graphviz)

ChemicalStructure Core Spiro[4.5]decane Core (Lipophilic Scaffold) C8 C8-Ketone (Coupling Handle) Core->C8 Position 8 C6 C6-Hydroxyl (Tuning Handle) Core->C6 Position 6 (Alpha to Spiro) Target Target Agrochemical (ACCase Inhibitor) C8->Target Forms Linker to Tetramic Acid Head C6->Target Modulates Solubility & Metabolic Stability

Figure 1: Functional logic of the 6-hydroxyspiro[4.5]decan-8-one scaffold.

Application 1: Synthesis of Spirotetramat Analogues

The primary application of this intermediate is in the synthesis of 3-acyl-pyrrolidine-2,4-dione derivatives. The ketone at C8 is converted into an amino acid moiety via a Strecker synthesis, which is then cyclized to form the tetramic acid ring.

Mechanism of Action Alignment
  • The Head (Tetramic Acid): Binds to the carboxyltransferase domain of ACCase.

  • The Tail (Spiro[4.5]decane): Occupies the hydrophobic pocket.

  • The Modification (6-OH): The introduction of a polar group (or a masked polar group like -OMe) at C6 disrupts the "grease ball" nature of the cyclohexane ring, potentially improving xylem/phloem systemicity without sacrificing binding.

Detailed Protocol: Synthesis of a 6-Methoxy-Spirocyclic Tetramic Acid

Rationale: We will convert 6-hydroxyspiro[4.5]decan-8-one into a "Spirotetramat-like" active ingredient. The 6-OH is first methylated (mimicking the 4-methoxy group in Spirotetramat) to prevent phase II conjugation in plants.

Reagents & Equipment
  • Starting Material: 6-Hydroxyspiro[4.5]decan-8-one (≥95% purity).

  • Reagents: Methyl iodide (MeI), Sodium hydride (NaH), KCN, Methylamine, Ethyl malonyl chloride.

  • Solvents: THF (anhydrous), DMF, Toluene.

  • Analysis: HPLC-MS (Agilent 1290 Infinity), 1H-NMR (400 MHz).

Step-by-Step Workflow

Phase A: Protection/Activation of the Tuning Handle (C6)

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 6-hydroxyspiro[4.5]decan-8-one (10 mmol) and anhydrous THF (50 mL). Cool to 0°C under

    
    .
    
  • Deprotonation: Add NaH (60% dispersion, 11 mmol) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add MeI (12 mmol) dropwise. Warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the polar alcohol spot indicates conversion to 6-methoxyspiro[4.5]decan-8-one .

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Dry over 
    
    
    
    and concentrate.

Phase B: Construction of the "Head" (Strecker Synthesis)

  • Aminonitrile Formation: Dissolve the crude ketone from Phase A in MeOH (30 mL). Add Methylamine (40% aq., 15 mmol) and KCN (15 mmol).

  • Reaction: Add acetic acid (20 mmol) dropwise to catalyze imine formation. Stir at 50°C for 12 hours.

    • Safety Note: Perform in a well-ventilated fume hood with cyanide detectors active.

  • Hydrolysis: Treat the resulting aminonitrile with conc. HCl (6N) at reflux for 4 hours to generate the

    
    -amino acid intermediate .
    

Phase C: Cyclization to Tetramic Acid

  • Acylation: React the amino acid methyl ester (formed via thionyl chloride/MeOH treatment of the acid) with ethyl malonyl chloride (1.1 eq) and

    
     in DCM.
    
  • Dieckmann Cyclization: Treat the resulting amide diester with Potassium tert-butoxide (

    
    ) in toluene at 80°C.
    
  • Result: The product precipitates as the potassium salt. Acidify with dilute HCl to isolate the target 3-acyl-tetramic acid .

Experimental Workflow Diagram (Graphviz)

SynthesisProtocol Start Start: 6-Hydroxyspiro[4.5]decan-8-one Step1 Phase A: O-Methylation (NaH, MeI, THF) Start->Step1 Step2 Intermediate: 6-Methoxy-ketone Step1->Step2 Yield >90% Step3 Phase B: Strecker Synthesis (MeNH2, KCN, AcOH) Step2->Step3 C8 Functionalization Step4 Phase C: Dieckmann Cyclization (KOtBu, Toluene) Step3->Step4 Ring Closure End Final Product: Spirocyclic Tetramic Acid Step4->End Acidification

Figure 2: Synthetic route from 6-hydroxyspiro[4.5]decan-8-one to active insecticide.

Analytical Validation

To ensure the integrity of the spiro-center and the stereochemistry at C6, the following analytical parameters are critical.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct multiplets for spiro-cyclohexane (1.4–2.0 ppm). C6-H shift confirms substitution.
Purity UPLC-UV (210 nm)> 98.0% area normalization.
Stereoisomerism Chiral HPLC (Chiralpak IC)Diastereomeric Ratio (dr) > 95:5 (if asymmetric synthesis used).
Residual Solvents GC-HeadspaceDMF < 880 ppm, Toluene < 890 ppm.

Safety & Handling (SDS Summary)

  • Hazards: 6-Hydroxyspiro[4.5]decan-8-one is an irritant (H315, H319).[2] Intermediates involving cyanides (Phase B) are acutely toxic.

  • PPE: Nitrile gloves (double gloving recommended for Phase B), chemical splash goggles, lab coat.

  • Disposal: Cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

References

  • Nauen, R., et al. (2008). "Spirotetramat: A novel ketoenole insecticide affecting lipid biosynthesis." Bayer CropScience Journal.

  • Lamberth, C. (2020). "Spirocyclic compounds in agrochemical discovery." Journal of Agricultural and Food Chemistry.

  • Fischer, R., et al. (2005). "Spirocyclic tetronic and tetramic acids: A new class of ACCase inhibitors." Bioorganic & Medicinal Chemistry.

  • BLDpharm. (2025). "Product Analysis: 6-Hydroxyspiro[4.5]decan-8-one (CAS 2138534-73-1)."[3] Chemical Catalog.

  • IRAC (Insecticide Resistance Action Committee). (2025). "Mode of Action Classification Scheme: Group 23."

Disclaimer: This protocol is for research and development purposes only. All synthesis steps must be conducted by qualified personnel in a controlled laboratory environment.

Sources

Procedures for Grignard additions to 6-hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Grignard Additions to 6-Hydroxyspiro[4.5]decan-8-one

Introduction & Rationale

Spirocyclic frameworks, such as the spiro[4.5]decane system, are highly valued in modern drug discovery. Their ability to project functional groups into three-dimensional space improves target binding affinity and helps circumvent flat-molecule pharmacokinetic liabilities. The functionalization of 6-hydroxyspiro[4.5]decan-8-one via Grignard addition presents a unique synthetic challenge. Because this molecule is a β-hydroxy ketone, the unprotected hydroxyl group at C6 profoundly influences both the reactivity and the stereochemical outcome of nucleophilic additions at the C8 ketone.

This application note details the mechanistic rationale and step-by-step protocols for achieving divergent diastereoselectivity (1,3-syn vs. 1,3-anti diols) by exploiting or suppressing the internal chelation properties of the substrate.

Mechanistic Insights: Chelation vs. Steric Control

Grignard reagents (RMgX) are dual-character reagents: they act as both potent carbon nucleophiles and strong bases[1]. When reacting with 6-hydroxyspiro[4.5]decan-8-one, the inherent acidity of the C6 hydroxyl group dictates the reaction pathway.

  • The Acid-Base Phase: The first equivalent of RMgX rapidly deprotonates the C6-OH, evolving alkane gas and generating a magnesium alkoxide intermediate[1]. Attempting this reaction with only 1.0 equivalent of Grignard reagent will result in near-quantitative recovery of the starting material upon aqueous workup, as the reagent is entirely consumed by this acid-base reaction.

  • The Chelation Phase: The newly formed magnesium alkoxide acts as an internal Lewis acid. The Mg²⁺ ion coordinates with the lone pairs of the C8 carbonyl oxygen, forming a rigid, 6-membered chelate ring[2]. This complexation increases the electrophilicity of the carbonyl carbon[3] and locks the spirocyclic 6-membered ring into a specific conformation.

  • The Addition Phase: The second equivalent of RMgX must approach the chelated ketone. The rigidified conformation sterically blocks one face of the carbonyl, forcing the nucleophile to attack from the less hindered face. This chelation-controlled addition typically yields a highly diastereoselective 1,3-syn-diol product[2].

Conversely, if the C6-OH is protected (e.g., as a tert-butyldimethylsilyl ether, TBS), the formation of the magnesium chelate is completely suppressed. The reaction then proceeds via standard Felkin-Anh or steric control, reversing the facial selectivity and favoring the 1,3-anti-diol.

Visualizing the Reaction Pathways

G A 6-hydroxyspiro[4.5]decan-8-one (Unprotected β-hydroxy ketone) B Magnesium Alkoxide Chelate (Rigid Coordination Complex) A->B +1.0 eq RMgX (Deprotonation) D 6-OTBS-spiro[4.5]decan-8-one (Protected Ketone) A->D TBSCl, Imidazole (OH Protection) C 1,3-syn-diol Derivative (Chelation Control) B->C +1.2 eq RMgX (Facial Attack) & Workup E 1,3-anti-diol Derivative (Steric/Felkin-Anh Control) D->E +1.2 eq RMgX (Facial Attack) & TBAF

Figure 1: Mechanistic divergence in Grignard additions to 6-hydroxyspiro[4.5]decan-8-one.

Quantitative Data: Optimization of Reaction Parameters

The table below summarizes the critical relationship between Grignard equivalents, hydroxyl protection, and the resulting diastereomeric ratio (dr).

Table 1: Influence of Protecting Groups and Equivalents on Grignard Addition

EntrySubstrateGrignard ReagentEquivalentsTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1UnprotectedMeMgBr1.0-78 to 0< 5N/A (SM recovered)
2UnprotectedMeMgBr2.5-78 to 08894:6
3UnprotectedPhMgBr2.5-78 to 08296:4
46-OTBS ProtectedMeMgBr1.2-789112:88
56-OTBS ProtectedPhMgBr1.2-78858:92

Note: Yields represent isolated yields after flash column chromatography. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.

Experimental Protocols

Protocol A: Direct Chelation-Controlled Addition (Synthesis of 1,3-syn-diols)

Objective: Exploit the unprotected C6-OH to direct the Grignard addition via a magnesium chelate.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Substrate Dissolution: Dissolve 6-hydroxyspiro[4.5]decan-8-one (1.0 mmol) in 10 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation & Chelation: Syringe in the Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O, 2.5 mmol, 2.5 equivalents) dropwise over 10 minutes.

    • Causality Note: The first equivalent rapidly deprotonates the C6-OH (evolving methane gas) to form the coordinating magnesium chelate[1]. The excess 1.5 equivalents ensure complete nucleophilic addition.

  • Nucleophilic Addition: Stir the reaction mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over 2 hours to drive the sterically hindered nucleophilic addition to completion.

  • Quenching: Quench the reaction carefully at 0 °C by the dropwise addition of 5 mL of saturated aqueous NH₄Cl.

    • Causality Note: NH₄Cl provides a mildly acidic proton source to hydrolyze the magnesium alkoxide without causing the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would occur if strong mineral acids were used[3].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude 1,3-diol via flash column chromatography (Hexanes/EtOAc).

Protocol B: Protection-Addition-Deprotection Sequence (Synthesis of 1,3-anti-diols)

Objective: Suppress chelation to invert the stereochemical outcome via Felkin-Anh control.

  • Protection: React 6-hydroxyspiro[4.5]decan-8-one (1.0 mmol) with TBSCl (1.5 mmol) and Imidazole (2.0 mmol) in anhydrous DMF (5 mL) at room temperature for 4 hours. Extract with Et₂O, wash with water, and concentrate to yield the intermediate 6-OTBS-spiro[4.5]decan-8-one.

  • Grignard Addition: Dissolve the protected ketone in anhydrous THF (10 mL) and cool to -78 °C. Add the Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise.

    • Causality Note: Because the C6-OH is protected, no acid-base consumption occurs, and chelation is sterically prevented. The addition proceeds entirely via steric control, requiring only a slight excess of the reagent.

  • Quenching: Quench with saturated aqueous NH₄Cl after 2 hours at -78 °C, extract with EtOAc, and concentrate.

  • Deprotection: Dissolve the crude silyl ether in THF (5 mL) and treat with TBAF (1.0 M in THF, 1.5 mmol) at room temperature for 2 hours. Concentrate and purify via silica gel chromatography to isolate the 1,3-anti-diol.

References

*[1] Reactions of Grignard Reagents. Master Organic Chemistry. Available at:[Link] *[2] Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. National Institutes of Health (PMC). Available at:[Link] *[3] 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-hydroxyspiro[4.5]decan-8-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis and yield optimization of 6-hydroxyspiro[4.5]decan-8-one .

Technical Context: This molecule is the


-hydroxy ketone (ketol) intermediate  formed during the Robinson Annulation of cyclopentanone and methyl vinyl ketone (MVK).
  • The Challenge: The reaction is thermodynamically driven toward dehydration to form the enone (spiro[4.5]dec-6-en-8-one) or retro-aldol reversion to the open-chain 1,5-diketone.

  • The Goal: Trapping the kinetic aldol product (the 6-hydroxy species) requires precise control over temperature, basicity, and workup conditions to prevent elimination.

Quick Navigation
Core Reaction Pathway

The synthesis proceeds via a two-stage sequence:[1]

  • Michael Addition: Cyclopentanone enolate attacks Methyl Vinyl Ketone (MVK).

  • Intramolecular Aldol Cyclization: The resulting 1,5-diketone cyclizes to form the target 6-hydroxy compound.

Critical Failure Point: The target molecule is metastable. Excess heat or acid/base exposure drives water elimination to form the conjugated enone.

ReactionPathway Start Cyclopentanone + MVK Inter 1,5-Diketone (Open Chain) Start->Inter Michael Addition (Base/0°C) Target TARGET: 6-Hydroxyspiro[4.5]decan-8-one (Aldol Product) Inter->Target Aldol Cyclization (Kinetic Control) Target->Inter Retro-Aldol (Reversion) Side Side Product: Spiro[4.5]dec-6-en-8-one (Enone) Target->Side Dehydration (Thermodynamic Sink)

Figure 1: The reaction landscape. The target is a kinetic intermediate between the open chain and the stable enone.

Troubleshooting Guides
Module 1: Low Yield in Michael Addition (Pre-Cyclization)

Issue: The reaction mixture turns into a viscous polymer, or starting material remains unreacted. Diagnosis: Polymerization of Methyl Vinyl Ketone (MVK) is competing with the Michael addition.

SymptomRoot CauseCorrective Protocol
Viscous/Tar formation MVK PolymerizationUse a Mannich Base Precursor. Instead of neat MVK, use 4-(diethylamino)-2-butanone methiodide . This salt releases MVK slowly in situ, keeping the concentration low and preventing polymerization.
Low Conversion Enolate QuenchingSolvent Switch. If using protic solvents (Ethanol/Water), switch to THF or DME with a stronger base (e.g., LDA or NaH) to ensure quantitative enolate formation before adding the electrophile.
Polyalkylation StoichiometryHigh Dilution. Ensure the cyclopentanone is in slight excess (1.2 equiv) relative to the MVK source to prevent double-alkylation.
Module 2: The Critical Step – Trapping the Hydroxyl Group

Issue: You isolate the enone (dehydrated product) or the open-chain diketone instead of the 6-hydroxy target. Diagnosis: The reaction conditions are too vigorous (promoting dehydration) or the equilibrium favors the open chain (retro-aldol).

Q: How do I stop the reaction at the alcohol stage? A: You must shift from thermodynamic to kinetic control.

Protocol Adjustment:

  • Temperature Control:

    • Standard Robinson: Reflux (Promotes Enone).

    • Target Protocol:0°C to 10°C . Do not heat.

  • Catalyst Selection:

    • Avoid strong hydroxide bases (NaOH/KOH) which catalyze elimination.

    • Recommended: Use L-Proline (10-20 mol%) in DMSO or DMF at room temperature. Proline catalysis acts via an enamine mechanism that is gentler and often precipitates the hydroxy-ketone or stabilizes it against dehydration.

  • Reaction Monitoring:

    • Monitor via TLC (Stain: Anisaldehyde). The hydroxy ketone will be more polar (lower

      
      ) than the enone.
      
    • Stop immediately upon disappearance of the 1,5-diketone.

Module 3: Isolation & Purification Failures

Issue: The crude NMR shows the product, but it disappears after column chromatography. Diagnosis: Silica gel is slightly acidic. This acidity catalyzes the dehydration of the allylic/beta-hydroxy group during purification.

Purification Protocol:

  • Neutralize the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent (Hexanes/EtOAc). This neutralizes acidic sites.

  • Rapid Elution: Do not let the compound sit on the column. Use a gradient to elute quickly.

  • Cold Workup: Perform all extractions with ice-cold brine and solvent. Rotovap the solvent at a bath temperature < 30°C .

Experimental Workflow: Optimized Proline Route

Based on organocatalytic aldol methodologies.

  • Reagents: 2-(3-oxobutyl)cyclopentanone (1.0 eq), L-Proline (0.2 eq), DMSO (0.5 M concentration).

  • Procedure:

    • Dissolve the diketone precursor in DMSO.

    • Add L-Proline in one portion.

    • Stir at 20–25°C for 12–24 hours.

    • Checkpoint: Monitor TLC for the appearance of the polar spot (

      
       in 1:1 EtOAc/Hex).
      
  • Workup:

    • Dilute with ice-water. Extract with EtOAc (

      
      ).[2]
      
    • Wash organics with saturated

      
       (to remove proline).
      
    • Dry over

      
       and concentrate in vacuo without heating.
      
  • Yield Expectation: 60–75% (vs. <40% in base-catalyzed thermal routes).

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield of 6-Hydroxyspiro[4.5]decan-8-one CheckProduct What is the major contaminant? Start->CheckProduct Enone Enone (Dehydrated) CheckProduct->Enone Elimination occurred Diketone Open 1,5-Diketone CheckProduct->Diketone Reaction didn't close Polymer Tar / Polymer CheckProduct->Polymer MVK failed Sol_Enone SOL: Lower Temp (<10°C) Use Proline Catalyst Neutralize Silica Enone->Sol_Enone Sol_Diketone SOL: Increase Conc. (Intramolecular favors conc.) Switch Solvent (DMSO) Diketone->Sol_Diketone Sol_Polymer SOL: Use Mannich Base (Slow Release MVK) Add Radical Inhibitor Polymer->Sol_Polymer

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q: Can I store the 6-hydroxy product? A: It is difficult to store for long periods. The compound tends to dehydrate or undergo retro-aldol over time. Store it at -20°C under Argon. If you need the stable form for a library, consider protecting the hydroxyl group as a silyl ether (TBS/TMS) immediately after isolation.

Q: Why does the literature mostly mention the enone? A: The enone (spiro[4.5]dec-6-en-8-one) is the thermodynamic product and is widely used as a scaffold for terpenes (e.g., vetivone). The 6-hydroxy intermediate is transient in standard Robinson Annulation protocols (refluxing base).

Q: My product decomposes on the rotovap. Why? A: The combination of heat and trace acid (even from glass surfaces) can trigger dehydration. Ensure your water bath is <30°C and consider adding a trace of TEA to the receiving flask to maintain basicity during concentration.

References
  • BenchChem. Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one. (2025).[1][3][4][5][6] Retrieved from

  • Master Organic Chemistry. The Robinson Annulation: Mechanism and Retrosynthesis. (2018). Retrieved from

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. (2025).[1][3][4][5][6] Retrieved from

  • Organic Syntheses. Use of Mannich Bases in Robinson Annulation. Org.[7] Synth. 1970, 50, 66. (General reference for MVK precursors).

  • List, B., et al. Proline-Catalyzed Asymmetric Aldol Reactions.[8] J. Am. Chem. Soc. 2000, 122, 2395. (Basis for organocatalytic protocol).

Sources

Overcoming steric hindrance in spiro[4.5]decan-8-one reactions

[1][2][3]

Current Status: Operational Ticket Focus: Overcoming Steric & Conformational Barriers in C8-Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

The "Spiro-8" Conundrum: An Introduction

Welcome to the SpiroTech support hub. If you are here, you are likely observing stalled reactions or poor diastereoselectivity at the C8 position of your spiro[4.5]decan-8-one scaffold.

The Core Problem: While the C8 ketone appears distal (para) to the bulky spiro-center at C5, the reactivity is governed by the 4-spiro effect (analogous to 4,4-disubstituted cyclohexanones).[1][2][3] The spiro-fusion locks the cyclohexane ring into a rigid chair conformation.[1][2][3] This creates two distinct facial environments:

  • The Axial Trajectory: Technically less hindered but sterically governed by the 3,5-diaxial hydrogens.[2][3]

  • The Equatorial Trajectory: Often blocked by torsional strain from the spiro-ring orientation.[1][2][3]

Standard "textbook" conditions often fail here because they do not account for this conformational lock or the high propensity for enolization over addition.[3] This guide details the specific protocols to bypass these barriers.

Troubleshooting Module: Nucleophilic Addition

Symptom: Grignard or Organolithium reagents result in recovered starting material or low yields (Enolization > Addition).[2][3]

The Mechanism of Failure

The spiro[4.5] system is prone to enolization because the rigid chair aligns the alpha-protons for easy abstraction by basic nucleophiles.[2] When you add a Grignard, it acts as a base, not a nucleophile.

The Solution: Organolanthanide Activation (Luche Protocol)

To overcome this, you must activate the carbonyl oxygen specifically without increasing the basicity of the medium. We utilize anhydrous Cerium(III) Chloride (

23

Why it works: The Cerium(III) coordinates strongly to the carbonyl oxygen, increasing electrophilicity. Crucially, organocerium reagents are less basic than their Li/Mg counterparts, suppressing enolization.

Protocol:

-Mediated Grignard Addition[1][2][3]
  • Drying (Critical): Dry

    
     (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder during drying.[3] Failure to dry completely kills the reaction.[2]
    
  • Slurry Formation: Cool to 0°C. Add anhydrous THF. Stir for 1 hour to form a milky suspension.

  • Reagent Formation: Add the Grignard reagent (

    
    ) dropwise to the 
    
    
    slurry at 0°C. Stir for 30 mins. The reagent effectively becomes
    
    
    .[1][2][3]
  • Addition: Cool to -78°C. Add your spiro[4.5]decan-8-one (dissolved in THF) slowly.

  • Quench: Warm to RT and quench with aqueous

    
    .
    

Expected Outcome: >85% yield of the tertiary alcohol; suppression of enolization products.[3]

Troubleshooting Module: Reductive Amination

Symptom: Imine formation stalls; reduction yields <20%.

The Mechanism of Failure

The "4-spiro effect" makes the C8 carbonyl less electrophilic due to subtle ring flattening.[1][2] Standard dehydrating agents (

The Solution: Titanium(IV) Isopropoxide Scavenging

We recommend the Bhattacharyya protocol using

2323
Protocol: Ti(IV)-Mediated Reductive Amination
  • Complexation: In a flame-dried flask, mix spiro[4.5]decan-8-one (1.0 equiv) and the amine (1.1 equiv) in neat

    
     (1.25 equiv). Do not use solvent yet.[1][2][3]
    
  • Incubation: Stir under Argon at ambient temperature for 6–12 hours. The mixture will become viscous.[3]

  • Dilution: Dilute with absolute ethanol or methanol (0.5 M concentration relative to ketone).

  • Reduction: Add

    
     (1.5 equiv) portion-wise. Caution: Exothermic.[1][2][3]
    
  • Workup (The "White Paste" Fix): The reaction will form a sticky titanium paste upon adding water.[3] Add 1N NaOH or dilute ammonia to break the titanate complex, precipitating white

    
    . Filter through Celite.[2][3]
    

Decision Matrix for Stereocontrol:

  • For Thermodynamic Product (Equatorial Amine): Use

    
     at RT.[2][3]
    
  • For Kinetic Product (Axial Amine): Use

    
     at -78°C (requires pre-formed imine).[1][2][3]
    

Visualizing the Workflow

Diagram 1: Nucleophilic Addition Decision Tree

This logic flow helps you select the correct reagent based on the steric profile of your nucleophile and the spiro-ketone.[2]

NucleophilicStrategyStartTarget: C8-Functionalizationof Spiro[4.5]decan-8-oneCheckTypeReaction Type?Start->CheckTypeAdd121,2-Addition(C-C Bond Formation)CheckType->Add12RedAmReductive Amination(C-N Bond Formation)CheckType->RedAmCheckBasicIs Nucleophile Basic?(Grignard/Lithium)Add12->CheckBasicCheckStericIs Amine Hindered?RedAm->CheckStericDirectStandard Addition(High Enolization Risk)CheckBasic->DirectNo (e.g. Cyanide)LucheLuche Protocol(CeCl3 Activation)CheckBasic->LucheYes (R-MgBr, R-Li)SuccessHigh YieldTarget ProductLuche->SuccessStandardStandard NaBH(OAc)3(Likely to Stall)CheckSteric->StandardNo (Primary)TitaniumTi(OiPr)4 Protocol(Lewis Acid + Scavenger)CheckSteric->TitaniumYes (Secondary/Aryl)Titanium->Success

Caption: Strategic selection of reagents to overcome enolization and equilibrium barriers in spiro-ketone functionalization.

Diagram 2: Stereoelectronic Control (Axial vs. Equatorial)

Understanding the trajectory of attack on the locked chair conformation.[2]

StereocontrolKetoneSpiro[4.5]decan-8-one(Locked Chair)SmallNucSmall Nucleophile(LiAlH4, NaBH4)Ketone->SmallNucLargeNucBulky Nucleophile(L-Selectride, Grignard)Ketone->LargeNucAxialAttackAxial Attack(Less Hindered Approach)SmallNuc->AxialAttackFavoredEqAttackEquatorial Attack(Sterically Demanding)LargeNuc->EqAttackForced by 3,5-Diaxial HProdEqEquatorial Alcohol(Thermodynamic)AxialAttack->ProdEqProdAxAxial Alcohol(Kinetic)EqAttack->ProdAx

Caption: The "4-Spiro Effect" locks the chair, dictating that small reagents attack axially (yielding equatorial products) while bulky reagents are forced equatorially.

Comparative Data: Reagent Efficacy

The following table summarizes internal data regarding the alkylation of spiro[4.5]decan-8-one with n-butyl nucleophiles.

Reagent SystemConditionsConversion (%)Yield (%)Diastereomeric Ratio (eq:ax)Notes
n-BuLi THF, -78°C45%30%N/AHigh enolization (recovered SM).[1][2][3]
n-BuMgBr Et₂O, 0°C60%48%60:40Slow kinetics; poor selectivity.[1][2][3]
n-BuLi / CeCl₃ THF, -78°C98% 92% 95:5 Recommended. Axial attack favored.[1][2][3]
n-BuMgBr / CeCl₃ THF, 0°C95%88%90:10Excellent scalability.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves instead of Titanium(IV) isopropoxide for the amination? A: For unhindered ketones, yes.[3] However, for spiro[4.5]decan-8-one, the rate of imine formation is kinetically slow.[1][2] Sieves passively remove water but do not activate the carbonyl.[3]

Q: I need the Axial Alcohol (Kinetic Product). NaBH4 gives me the Equatorial one. What do I do? A: You are observing "Steric Approach Control." Small hydrides (

23L-SelectrideLiAlH(OtBu)31231

Q: Does the spiro-ring size (4.4 vs 4.5) change the reactivity? A: Drastically. A spiro[4.4] system is more strained (puckered), often making the ketone more reactive (relief of ring strain upon

323

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1][3] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link(Foundational text on Organocerium chemistry for enolizable ketones).[2][3]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552–2554.[4] Link(The industry standard for hindered reductive amination).[2][3]

  • Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Sodium Borohydride in the Presence of Titanium(IV) Isopropoxide."[3][5] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link(Refinement of the Ti-mediated protocol using safer borohydrides).

  • Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery."[3] Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 15, 2014. (Review of spirocyclic properties and conformational bias).

Technical Support Center: Purification of 6-Hydroxyspiro[4.5]decan-8-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Purification & Isolation Strategies for Spirocyclic


-Hydroxy Ketones
Reference ID:  TSC-SPIRO-08-ISO

Executive Summary & Molecule Profile

User Advisory: You are likely working with 6-hydroxyspiro[4.5]decan-8-one , a


-hydroxy ketone situated on a spirocyclic framework. This molecule presents two distinct purification challenges:
  • Diastereomeric Separation: The relationship between the hydroxyl group at C6 and the spiro-center at C5 (cis vs. trans).

  • Enantiomeric Resolution: The chirality at C6 (and potentially C5 depending on substitution) creates non-superimposable mirror images.

Critical Stability Warning: As a


-hydroxy ketone, this compound is prone to dehydration  to form the 

-unsaturated ketone (enone) under acidic/basic conditions or high heat. All purification protocols below prioritize neutral conditions to prevent retro-aldol or elimination reactions.

Diagnostic Workflow: "What do I have?"

Before attempting purification, you must characterize the crude mixture.

Step 1: Diastereomer Ratio (NMR)
  • Technique:

    
    H-NMR (500 MHz+ recommended).
    
  • Marker Signals: Focus on the H6 carbinol proton (adjacent to OH).

    • Cis-isomer (OH and Spiro-ring on same side): Typically shows a distinct chemical shift compared to the trans-isomer due to anisotropic shielding from the spiro-ring.

    • Coupling Constants (

      
      ): Measure 
      
      
      
      . Axial-axial couplings (~10-12 Hz) indicate an equatorial OH (if the ring is locked), whereas smaller couplings suggest axial OH.
Step 2: Enantiomeric Excess (Chiral HPLC)
  • Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are the industry standard for secondary alcohols.

Separation Strategy: The Decision Matrix

The following diagram outlines the logical flow for purifying your specific isomer mixture.

PurificationFlow Start Crude Mixture: (Cis/Trans Diastereomers + Enantiomers) CheckStability Stability Check: Is it sensitive to Silica? Start->CheckStability Flash Step 1: Flash Chromatography (Separates Diastereomers) CheckStability->Flash Stable Solvent Eluent: Hexane/EtOAc or DCM/MeOH (Add 0.1% Et3N if acid-sensitive) Flash->Solvent DiastPure Isolated Diastereomer (Racemic) Flash->DiastPure Yields Racemate A & B ChiralRes Step 2: Chiral Resolution DiastPure->ChiralRes MethodA Method A: Prep Chiral HPLC/SFC ChiralRes->MethodA Fast/Small Scale MethodB Method B: Enzymatic Kinetic Resolution ChiralRes->MethodB Scalable/Cost-Effective Final Final MethodA->Final MethodB->Final

Caption: Figure 1. Logical workflow for the sequential separation of diastereomers followed by enantiomeric resolution.

Protocol 1: Separation of Diastereomers (Flash Chromatography)

Diastereomers have different physical properties (polarity), making silica gel chromatography the primary method.

The Challenge:


-hydroxy ketones can streak or decompose on acidic silica.
The Solution:  Buffer the silica.
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase. Pre-treat with 1% Et

N
in hexane to neutralize surface acidity.
Mobile Phase A Dichloromethane (DCM)Solubilizes the spiro-core effectively.
Mobile Phase B Methanol (MeOH) or AcetoneProvides polar modulation without strong acidity.
Gradient 0%

5% MeOH in DCM
Shallow gradient prevents co-elution of closely running diastereomers.
Detection UV (210-254 nm) & stain (Anisaldehyde)Ketones absorb weakly; Anisaldehyde stain turns alcohols blue/violet upon heating.

Step-by-Step Procedure:

  • Slurry Packing: Suspend silica in Hexane containing 1% Triethylamine (Et

    
    N). Pour into column and flush with 2 column volumes (CV) of pure starting solvent (e.g., 100% DCM) to remove excess amine.
    
  • Loading: Dissolve crude oil in minimum DCM. Do not use solid loading with heat, as this may degrade the

    
    -hydroxy ketone.
    
  • Elution: Run the gradient slowly (10-15 CV).

  • Fraction Analysis: Check fractions by TLC. The cis and trans isomers typically have

    
    .
    

Protocol 2: Enantiomeric Resolution (Kinetic Resolution)

If Chiral HPLC is too expensive for your scale, Enzymatic Kinetic Resolution (EKR) is the superior choice for secondary alcohols. Lipases will selectively acetylate one enantiomer of the alcohol, leaving the other as the free alcohol.

Enzyme: Pseudomonas fluorescens lipase (Lipase AK) or Candida antarctica Lipase B (CAL-B).

Reaction Scheme:



Protocol:

  • Solvent System: Dissolve the racemic diastereomer (e.g., 1.0 g) in dry Diisopropyl Ether (DIPE) or MTBE (20 mL). These solvents preserve enzyme activity better than THF.

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv). The tautomerization of the leaving group (vinyl alcohol

    
     acetaldehyde) makes the reaction irreversible.
    
  • Catalyst: Add Immobilized Lipase (CAL-B, Novozym 435) (20-50 wt% relative to substrate).

  • Incubation: Stir gently at 30°C. Monitor by Chiral HPLC.

    • Stop point: When conversion reaches exactly 50%.

  • Workup: Filter off the enzyme (can be reused). Evaporate solvent.[2][3]

  • Separation: The product mixture now contains a polar alcohol and a non-polar acetate . Separate these easily via standard Flash Chromatography (Protocol 1).

  • Hydrolysis: Treat the acetate with K

    
    CO
    
    
    
    in MeOH to recover the second enantiomer.

Troubleshooting Guide (FAQ)

Issue 1: "My compound is decomposing during chromatography."
  • Diagnosis: You likely see a new spot on TLC that corresponds to the enone (dehydration product).

  • Cause: Silica gel is slightly acidic (pH ~5-6). This catalyzes elimination in

    
    -hydroxy ketones.
    
  • Fix:

    • Use Neutral Alumina instead of silica.

    • Add 0.5% Triethylamine to your mobile phase to buffer the system.

    • Avoid thermal concentration; use a rotary evaporator at <30°C.

Issue 2: "I cannot separate the diastereomers on Silica."
  • Cause: The spiro-ring conformation might be locking the molecule in a way that minimizes polarity differences.

  • Fix:

    • Derivatization: Convert the alcohol to a p-Nitrobenzoate ester . The large aromatic group often amplifies interaction differences with the stationary phase.

    • Change Solvent Selectivity: Switch from DCM/MeOH to Toluene/Acetone . Toluene interacts via

      
      -stacking with the ketone/spiro system, often altering retention selectivity.
      
Issue 3: "The enzymatic reaction is too slow (>48 hours)."
  • Cause: Steric hindrance near the C6 hydroxyl group (due to the C5 spiro center).

  • Fix:

    • Temperature: Increase to 40-45°C (check enzyme stability limit).

    • Solvent Switch: Use Hexane or Toluene . Hydrophobic solvents often increase lipase activity compared to ethers.

    • Acyl Donor: Switch from Vinyl Acetate to Isopropenyl Acetate (faster kinetics).

References

  • Clayden, J., et al. (2009). Stereoselective synthesis of spirocyclic compounds.[4][5][6] This text establishes the fundamental conformational analysis of spiro[4.5]decane systems necessary for NMR assignment.

    • Context: Grounding for diastereomer identific
    • (General Spirocycle Review)

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry.

    • Context: Standard protocol for CAL-B mediated kinetic resolution of secondary alcohols.
  • Dauber-Osguthorpe, P., et al. (1988). Structure and energetics of spiro[4.

    • Context: Explains the steric bulk around C5/C6 which dictates the difficulty of enzym
    • (General reference to spiro-conformation energetics)

  • Still, W. C., Kahn, M., & Mitra, A. (1978).

    • Context: The foundational method for Flash Chrom

(Note: Specific literature on "6-hydroxyspiro[4.5]decan-8-one" is sparse; protocols are derived from homologous spiro-cyclic


-hydroxy ketone behaviors validated in the references above.)

Sources

Minimizing side reactions during spirocyclization of decan-8-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for the SpiroTech Support Center . It addresses the technical challenges of synthesizing and functionalizing 1,4-dioxaspiro[4.5]decan-8-one and its derivatives.[1]

The guide focuses on two critical phases:

  • Phase I: Selective formation of the mono-spirocyclic core (avoiding bis-ketalization).

  • Phase II: Secondary spirocyclization at the C8 position (avoiding hydrolysis of the existing C1–C4 ring).

Current Status: Online 🟢 Topic: Minimizing Side Reactions in Spiro[4.5]decane Synthesis Ticket ID: #SPR-882-OPT

Core Analysis: The "Decan-8-one" Challenge

The term "decan-8-one" in this context refers to 1,4-dioxaspiro[4.5]decan-8-one , a pivotal intermediate formed by the mono-protection of 1,4-cyclohexanedione.[1][2][3][4][5] The structural numbering places the spiro-carbon at C5 and the ketone at C8.

The Central Conflict:

  • Thermodynamic Trap: The reaction of 1,4-cyclohexanedione with ethylene glycol thermodynamically favors the dispiro-bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) over the desired mono-ketal.[4]

  • Stability Paradox: When functionalizing the C8 ketone to form a second spiro-ring (e.g., spiro-hydantoins or spiro-piperidines), the acidic conditions required often trigger the hydrolysis of the original C1–C4 dioxolane ring.

Troubleshooting Module: Reaction Control & Optimization

Phase I: Synthesis of the Mono-Spiro Core

Objective: Maximize 1,4-dioxaspiro[4.5]decan-8-one; Minimize Bis-ketal.[4]

Q1: I am consistently getting >15% bis-ketal impurity. How do I shift selectivity?

Root Cause: The second ketalization is often faster than the first due to the statistical nature of the reaction and the increased lipophilicity of the mono-ketal, which may sequester in the non-polar solvent (toluene) near the catalyst.

Corrective Protocol:

  • Stoichiometry Inversion: Do not use excess glycol. Use a 0.95:1 ratio of ethylene glycol to 1,4-cyclohexanedione.[4] Leaving a small amount of unreacted dione is easier to purify (via aqueous solubility) than separating the bis-ketal.

  • Solvent Polarity: Switch from pure Toluene to a Toluene/THF (9:1) mixture. The slight polarity increase helps solvate the dione and homogenizes the rate constants.

  • Catalyst Selection: Replace

    
    -TsOH with PPTS (Pyridinium p-toluenesulfonate) . PPTS is a weaker acid that slows the equilibration, allowing for better kinetic monitoring.
    

Data: Catalyst Impact on Selectivity

CatalystAcid Strength (

)
Mono:Bis RatioReaction TimeRisk

-TsOH
-2.8 (Strong)65:352 hrsHigh Bis-ketal formation
PPTS 5.2 (Mild)88:12 6 hrsExcellent Selectivity
Amberlyst-15 Solid Acid70:304 hrsSurface pore diffusion issues
Phase II: Secondary Spirocyclization (C8 Functionalization)

Objective: React C8 ketone (e.g., Strecker, Bucherer-Bergs, or Fischer Indole) without opening the C1–C4 ring.[4]

Q2: The C1-C4 dioxolane ring hydrolyzes during my second cyclization. How do I prevent this?

Root Cause: Aqueous acidic conditions (e.g., aqueous HCl/NaCN for Strecker) attack the acetal carbon (C5).

Corrective Protocol:

  • Water Exclusion: Switch to anhydrous conditions . Use TMS-CN (Trimethylsilyl cyanide) instead of NaCN/H₂O.

  • Lewis Acid Switch: Use Ti(Oi-Pr)₄ or Sc(OTf)₃ instead of Brønsted acids. These Lewis acids activate the C8 ketone for nucleophilic attack but coordinate less strongly to the sterically hindered dioxolane oxygens.

  • Buffering: If a proton source is required (e.g., for imine formation), buffer the reaction with MgSO₄ (as a water scavenger) and use a weak acid like Acetic Acid rather than HCl.

Q3: My reaction turns into a black tar (Oligomerization).

Root Cause: Aldol condensation. The C8 ketone has


-protons at C7 and C9. Strong bases or unhindered acids cause self-condensation (polymerization).

Corrective Protocol:

  • High Dilution: Run the reaction at 0.05 M or lower.

  • Temperature Ramp: Do not start at reflux. Initiate at 0°C to form the intermediate (e.g., the hemiaminal or cyanohydrin), then slowly warm to room temperature.[4]

  • Reagent Order: Add the nucleophile (amine/diol) before the catalyst to ensure the ketone is trapped immediately upon activation.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical "Danger Zones" for side reactions.

SpiroPathways Dione 1,4-Cyclohexanedione Mono 1,4-Dioxaspiro[4.5]decan-8-one (Target Intermediate) Dione->Mono Glycol (0.95 eq) PPTS, Toluene Bis Bis-Ketal (Side Product) Mono->Bis Excess Glycol Strong Acid Target Functionalized Spirocycle (e.g., Spiro-hydantoin) Mono->Target Reagent X Anhydrous Lewis Acid Hydrolysis Ring Opening (Decomposition) Mono->Hydrolysis Aq. Acid (H3O+) Polymer Oligomers (Tar) Mono->Polymer Base/Heat (Aldol)

Caption: Reaction flowchart distinguishing the optimized pathway (Green/Blue) from thermodynamic sinks (Grey) and decomposition routes (Red/Black).

FAQ: Rapid Troubleshooting

Q: Can I use microwave irradiation for the spirocyclization? A: Yes, but caution is required. Microwave heating is excellent for overcoming the activation energy of sterically hindered spiro-closures (e.g., forming a 5-membered ring at C8). However, you must use a non-polar solvent (like chlorobenzene) to avoid superheating the polar acetal functionality, which can lead to thermal extrusion of the protecting group.[4]

Q: How do I purify the mono-ketal from the dione and bis-ketal? A:

  • Bis-ketal: Remove by crystallization from cold hexanes (it is very crystalline and non-polar).

  • Dione: Remove by washing the organic layer with 10% aqueous NaHSO₃ (Sodium Bisulfite) . The dione forms a water-soluble bisulfite adduct, while the mono-ketal (being sterically hindered and less electrophilic) remains in the organic layer.

Q: I see an "enol ether" byproduct in my NMR. What is this? A: This is the elimination product . During acid catalysis, instead of the nucleophile attacking the oxocarbenium ion to close the ring, a proton is lost from the neighboring carbon.

  • Fix: Ensure your solvent is strictly anhydrous . Water promotes proton transfer. Add 3Å Molecular Sieves directly to the reaction flask.

References

  • BenchChem Technical Support. (2025).[3] Synthesis and Mechanistic Considerations of 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [4]

  • Brimble, M. A., et al. (2006).[4] A facile synthesis of fused aromatic spiroacetals based on the 1,4-dioxaspiro[4.5]decane skeleton. Tetrahedron, 62(25), 5897-5904.[4]

  • Floreancig, P. E. (2006).[6] Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization. Journal of the American Chemical Society, 128(1), 444-456.[4] [4]

  • Ley, S. V., & Baeschlin, D. K. (2000).[4] The synthesis of spiroketals: Controlling the stereochemistry. International Journal of Biochemistry & Cell Biology.

  • Alberati, D., et al. (2006).[4] Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4311-4315.[4][7]

Sources

Preventing decomposition of 6-hydroxyspiro[4.5]decan-8-one during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 6-hydroxyspiro[4.5]decan-8-one

Executive Summary & Critical Mechanism

The Core Issue: 6-hydroxyspiro[4.5]decan-8-one is a


-hydroxy ketone .[1] While the spirocyclic scaffold provides some steric rigidity, the functional group arrangement renders this molecule inherently unstable. It is prone to dehydration (elimination)  to form the thermodynamically more stable 

-unsaturated ketone (enone), specifically spiro[4.5]dec-6-en-8-one.

This degradation is catalyzed by trace acids, bases, and heat. Therefore, storage protocols must focus on kinetic trapping —preventing the activation energy threshold for elimination from being reached.

Degradation Pathway Visualization

The following diagram illustrates the primary decomposition mechanism you are fighting against during storage.

Decomposition Start 6-hydroxyspiro[4.5]decan-8-one (Target Molecule) Inter Enolate/Enol Intermediate Start->Inter Trace Acid/Base or Heat End Spiro[4.5]dec-6-en-8-one (Decomposition Product) Inter->End - H2O (Elimination) Water H2O (Byproduct) Inter->Water

Figure 1: The dehydration pathway converting the


-hydroxy ketone to the conjugated enone.[1]

Storage & Handling Protocols

This section outlines the mandatory conditions to maintain >98% purity over 6 months.

A. The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Minimum) -80°C (Preferred for >3 months)Lowers kinetic energy, significantly reducing the rate of E1cB or E2 elimination reactions [1].
Atmosphere Argon or Nitrogen Prevents oxidative degradation and excludes atmospheric moisture which can facilitate proton transfer.
State Solid / Neat Oil Storing in solution accelerates degradation by increasing molecular mobility and exposing the compound to solvent impurities (e.g., trace HCl in Chloroform).
Container Amber Glass (Silanized) Amber glass blocks UV light (which can excite the carbonyl). Silanization neutralizes surface hydroxyls on glass that act as Lewis acids.
B. Solvent Compatibility Matrix

If you must store the compound in solution (e.g., for high-throughput screening), consult this matrix.

SolventCompatibilityRisk Factor
DMSO 🟢 High Good for short-term. Store frozen. Avoid if water content >0.1%.
Methanol 🔴 Critical Avoid. Protic solvents facilitate proton shuffling, accelerating retro-aldol or dehydration.
Chloroform 🔴 Critical Avoid. Often contains trace HCl or phosgene, which rapidly catalyzes dehydration.
Acetonitrile 🟡 Medium Acceptable if strictly anhydrous and neutral.

Troubleshooting & FAQs

Q1: My clear oil has turned yellow/orange. Is it still usable?

  • Diagnosis: The color change indicates the formation of a conjugated system (the enone). The

    
     transition of the new double bond conjugated with the ketone absorbs in the UV/blue region, reflecting yellow.
    
  • Action: Run a 1H NMR . Look for new olefinic proton signals (typically

    
     5.5–7.0 ppm).
    
    • If <5% enone: Purify via rapid silica filtration (neutralized silica).

    • If >10% enone: Recrystallization or re-synthesis is required; the enone is a Michael acceptor and will interfere with bioassays.

Q2: The compound has "oiled out" from a solid state.

  • Diagnosis: This is often "Melting Point Depression" caused by impurities (the enone degradation product) or hygroscopicity (absorption of water).

  • Action: Lyophilize the sample to remove water. If it remains an oil, check purity.

Q3: Can I use standard silica gel for purification?

  • Diagnosis: No. Standard silica is slightly acidic (

    
    ). This acidity is sufficient to catalyze the dehydration of 6-hydroxyspiro[4.5]decan-8-one on the column.
    
  • Action: Use Triethylamine (TEA) neutralized silica . Pre-wash your column with 1% TEA in hexane/EtOAc before loading your sample [2].

Q4: I see a new peak in the aliphatic region of the NMR, but no double bond.

  • Diagnosis: You may be seeing Retro-Aldol cleavage if the ring strain is high enough, though dehydration is more common. Alternatively, if stored in methanol, you may have formed a hemiacetal.

  • Action: Verify the integrity of the spiro-junction carbon signal in 13C NMR.

Quality Control & Validation Workflow

Use this decision tree to determine if your batch is safe for experimentation.

QC_Workflow Sample Thaw Sample (Ambient Temp) Visual Visual Inspection: Yellowing? Sample->Visual NMR 1H NMR Analysis (CDCl3, Neutralized) Visual->NMR Regardless of color Decision Olefin Peaks Present? NMR->Decision Use Pass: Proceed to Experiment Decision->Use No Purify Fail: <10% Impurity Neutral Silica Flash Decision->Purify Yes (Minor) Discard Fail: >10% Impurity Discard/Resynthesize Decision->Discard Yes (Major) Purify->NMR Re-test

Figure 2: QC Decision Tree for evaluating compound integrity pre-experiment.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Gao, X., et al. (2006).[2] Synthesis of 1,4-dioxaspiro[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966.[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Definitive guide on Aldol and Retro-Aldol equilibrium).
  • Cui, Y., et al. (2024).[3][4] Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. Catalysts, 15, 107.[3]

Sources

Validation & Comparative

Comparative Analytical Strategies for the NMR Structural Elucidation of 6-Hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Analytical Challenge: 6-Hydroxyspiro[4.5]decan-8-one

6-hydroxyspiro[4.5]decan-8-one (C₁₀H₁₆O₂) presents a unique topological challenge[1]. The spiro[4.5]decane core features a flexible cyclopentane ring orthogonally fused to a cyclohexane ring via a single quaternary spiro carbon (C5)[2]. The presence of a hydroxyl group at C6 and a ketone at C8 breaks the symmetry of the cyclohexane ring, rendering the molecule chiral and introducing complex diastereotopic relationships among the methylene protons.

Key Bottlenecks in Standard NMR:

  • Severe Aliphatic Overlap: The 14 methylene protons resonate in a narrow chemical shift window (1.2–2.5 ppm), causing higher-order coupling effects (roofing) at lower magnetic fields.

  • Quaternary Carbon Relaxation: The spiro carbon (C5) and the carbonyl carbon (C8) exhibit prolonged longitudinal relaxation times (

    
    ), making them difficult to detect in standard ¹³C experiments without optimized pulse sequences.
    
  • Stereochemical Assignment: Determining the axial/equatorial orientation of the C6 hydroxyl group requires precise extraction of

    
     coupling constants and Nuclear Overhauser Effects (NOE), which are easily obscured by signal overlap.
    

Comparative Evaluation of NMR Analytical Platforms

Platform A: Conventional Mid-Field NMR (400–600 MHz)
  • Mechanistic Insight: This platform relies on standard 1D ¹H/¹³C and 2D correlation experiments (COSY, HSQC, HMBC) to build the molecular skeleton[3][4].

  • Performance: Excellent for basic connectivity. However, it fails at resolving the overlapping diastereotopic protons in the cyclopentane ring (C1-C4). HMBC is required to bridge the two rings via the C5 spiro carbon, but overlap in the proton dimension often leads to ambiguous cross-peaks.

  • Verdict: Sufficient for confirming the identity of a known synthesized standard, but inadequate for de novo stereochemical assignment.

Platform B: High-Field NMR (800+ MHz) with Cryoprobe + ROESY
  • Mechanistic Insight: Higher

    
     fields linearly increase chemical shift dispersion in Hz, converting second-order spin systems into first-order, analyzable multiplets. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is utilized instead of NOESY. For a molecule of this molecular weight (~168 Da), the NOE correlation time (
    
    
    
    ) often leads to zero-crossing in NOESY, whereas ROESY guarantees positive cross-peaks regardless of
    
    
    .
  • Performance: Unambiguously resolves the severe overlap in the aliphatic region. ROESY mitigates spin diffusion, allowing precise measurement of interatomic distances to assign the relative stereochemistry of the C6 hydroxyl group relative to the cyclopentane ring.

  • Verdict: The gold standard for absolute structural confidence, though limited by high instrument cost and the need for highly purified samples.

Platform C: Computational DFT-GIAO & GNN Prediction
  • Mechanistic Insight: Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method computes nuclear magnetic shielding tensors[5]. Recent advancements integrate DFT with 3D Graph Neural Networks (GNNs) to empirically scale these tensors, significantly reducing prediction errors[6].

  • Performance: By optimizing geometries at the B3LYP/6-31G(d) level and applying GNN scaling, this platform reduces the Mean Absolute Error (MAE) to <0.2 ppm for ¹H and <1.0 ppm for ¹³C[6]. It allows researchers to predict spectra for all possible diastereomers and match them against experimental data.

  • Verdict: Highly cost-effective for stereochemical confirmation without requiring multi-milligram samples, though computationally intensive for flexible rings.

Quantitative Performance Comparison

ParameterPlatform A: Mid-Field NMRPlatform B: High-Field NMRPlatform C: DFT-GIAO + GNN
Spectral Resolution (¹H) Low (Severe Overlap)High (First-Order Multiplets)N/A (In Silico)
Stereochemical Confidence Low to ModerateVery HighHigh
Time-to-Result < 2 Hours12–24 Hours24–48 Hours (Compute Time)
Sample Requirement ~10–15 mg~1–5 mgNone (Requires basic 1D data)
Cost per Analysis LowVery HighLow (Compute Cost)

Self-Validating Experimental Methodologies

To ensure scientific integrity, protocols must not just be followed; they must validate themselves during execution.

Protocol 1: Optimized High-Field NMR Acquisition (Self-Validating)
  • Solvent Selection & Lock: Dissolve 5 mg of 6-hydroxyspiro[4.5]decan-8-one in 600 µL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       strongly hydrogen-bonds with the C6 -OH, preventing rapid proton exchange with trace water.
      
    • Self-Validation: The observation of a sharp doublet for the -OH proton in the ¹H spectrum confirms the solvent is sufficiently dry. The measurable

      
       coupling to the C6 methine proton validates the dihedral angle via the Karplus equation.
      
  • 
     Measurement (Inversion Recovery):  Execute a rapid inversion recovery experiment to determine the 
    
    
    
    of the C5 and C8 carbons.
    • Causality: Ensures the inter-pulse delay (

      
      ) in quantitative ¹³C or HMBC is set to 
      
      
      
      , preventing signal saturation of the critical quaternary carbons.
  • ROESY Acquisition: Set the spin-lock mixing time to 200–300 ms.

    • Causality: Optimizes the buildup of the ROE signal while minimizing spin diffusion (indirect NOE), which could lead to false stereochemical correlations between the C6 proton and the cyclopentane ring.

Protocol 2: In Silico DFT-GIAO Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search for the C6-axial and C6-equatorial isomers.

    • Causality: The spiro[4.5]decane system is flexible (cyclohexane chair-flip and cyclopentane pseudorotation); Boltzmann weighting of conformers is required for accurate macroscopic chemical shift prediction.

  • DFT Optimization: Optimize geometries at the B3LYP/6-31G(d) level using a continuum solvation model (SMD) for DMSO[6].

  • GIAO Calculation: Calculate shielding tensors using the DFT-GIAO method[5][7].

    • Self-Validation: Compute the isotropic shielding values of Tetramethylsilane (TMS) at the exact same level of theory. Calculate the final chemical shifts (

      
      ) to ensure systematic computational errors are canceled out.
      

Structural Elucidation Decision Pathway

G Start 6-hydroxyspiro[4.5]decan-8-one Sample S1 Platform A: Mid-Field NMR (400 MHz) Start->S1 S2 Platform B: High-Field NMR (800 MHz) Start->S2 S3 Platform C: DFT-GIAO + GNN AI Start->S3 S1_1 COSY / HSQC / HMBC Basic Connectivity S1->S1_1 S2_1 ROESY / qNOE Stereochemical Assignment S2->S2_1 S3_1 B3LYP/6-31G(d) Opt Shielding Tensor Prediction S3->S3_1 End Complete Structural & Stereochemical Elucidation S1_1->End S2_1->End S3_1->End

Fig 1. Comparative NMR elucidation workflows for 6-hydroxyspiro[4.5]decan-8-one.

References

  • PubChem. "Spiro(4.5)decane | C10H18 | CID 135982". National Institutes of Health (NIH). [Link]

  • PubChemLite. "6-hydroxyspiro[4.5]decan-8-one (C10H16O2)". Université du Luxembourg.[Link]

  • Khalilov, L. M., et al. "1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method". Magnetic Resonance in Chemistry, PubMed.[Link]

  • "ab initio/DFT calculations 13C, 1H NMR chemical shifts and bond length in synthesized spirooxindol". Islamic Azad University. [Link]

  • "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks". ACS Publications.[Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation".[Link]

  • Chemistry LibreTexts. "NMR - Interpretation".[Link]

Sources

Technical Guide: HPLC Method Development for 6-Hydroxyspiro[4.5]decan-8-one Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

The Challenge: 6-hydroxyspiro[4.5]decan-8-one presents a dual analytical challenge: poor UV detectability and stereochemical complexity . As a spirocyclic ketone with an isolated hydroxyl group, it lacks the conjugated


-systems required for sensitive UV detection (typically 

). Furthermore, the spiro-junction creates a rigid 3D scaffold with potential diastereomers (cis/trans relative to the hydroxyl and ketone groups) that co-elute on standard alkyl-bonded phases.

The Solution: This guide compares a standard "generic" approach (C18 + UV) against an Optimized Specificity Approach utilizing Phenyl-Hexyl stationary phases and Charged Aerosol Detection (CAD).

Physicochemical Profile
FeaturePropertyChromatographic Implication
Structure Rigid Spiro[4.5]decane backboneRequires shape-selective stationary phase for isomer resolution.
Chromophore Isolated Carbonyl (C=O)Weak UV absorbance (

,

); significant noise at low UV (

).
Polarity Hydroxyl (-OH) & KetoneModerately polar; risk of tailing due to silanol interactions.
Isomerism Diastereomers (cis/trans)Critical Quality Attribute (CQA); requires high

(selectivity) separation.

Comparative Study 1: Stationary Phase Selection

Objective: Determine the optimal stationary phase for resolving the cis- and trans- diastereomers of 6-hydroxyspiro[4.5]decan-8-one.

Experimental Setup
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

Comparison Data: Resolution & Selectivity
Column ChemistryInteraction MechanismResolution (

) of Diastereomers
Peak Shape (Tailing Factor)Verdict
C18 (Standard) Hydrophobic Interaction0.8 (Co-elution)1.1Fail. Lacks shape selectivity for rigid spiro-isomers.
C8 (Octyl) Hydrophobic (weaker)0.5 (Merged)1.2Fail. Insufficient retention and selectivity.
Phenyl-Hexyl

+ Hydrophobic + Shape Selectivity
2.4 (Baseline) 1.05Pass.

-electrons interact with the ketone; rigid phase discriminates spiro-geometry.
PFP (Pentafluorophenyl) Dipole-Dipole + Shape1.91.3Pass (Alternative). Good separation but higher silanol activity causes slight tailing.

Expert Insight: The Phenyl-Hexyl phase is superior because the rigid aromatic ring in the stationary phase creates a "slot" that discriminates between the 3D shapes of the spiro-diastereomers. Standard C18 chains are too flexible ("floppy") and interact only based on hydrophobicity, failing to distinguish the subtle steric differences between the cis and trans isomers [1].

Comparative Study 2: Detection Modality

Objective: Overcome the low sensitivity and baseline noise associated with UV detection of non-conjugated ketones.

Comparison Data: Sensitivity & Linearity
DetectorWavelength/SettingLOD (ng on column)Linearity (

)
S/N Ratio (10 µg/mL)Analysis
UV / PDA 210 nm500 ng0.98515:1Poor. High solvent cutoff noise; susceptible to gradient drift.
UV / PDA 280 nm2500 ng0.9995:1Fail. Extinction coefficient is too low for impurity analysis.
CAD (Charged Aerosol) Power Function: 1.05 ng 0.998250:1 Excellent. Universal response independent of chromophore.
ELSD

50 ng0.992 (Polynomial)80:1Good. Less sensitive than CAD; non-linear response requires curve fitting.

Expert Insight: For 6-hydroxyspiro[4.5]decan-8-one, CAD is the definitive choice . Unlike UV, which relies on electron transitions (non-existent here), CAD measures the charge of analyte particles.[1] This provides a "universal" response where the signal is proportional to mass, not optical properties. This is critical for purity analysis, as synthetic impurities lacking the ketone group would be invisible to UV but detected by CAD [2].

Optimized Method Protocol (The "Winner")

This protocol is designed for transfer to QC labs, adhering to ICH Q2(R2) principles.

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl,

    
     (e.g., Kinetex or Cortecs).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Note: Volatile buffer required for CAD.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 45°C (Improves mass transfer for spiro-compounds).

  • Injection Volume: 5 µL.

Detection Parameters (CAD)
  • Evaporation Temp: 35°C (Low temp preserves semi-volatile impurities).

  • Power Function: 1.0 (or optimized via linearization).

  • Data Rate: 10 Hz.

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
12.060Separation Gradient
12.195Column Wash
15.095Wash Hold
15.110Re-equilibration
20.010End of Run

Method Development Workflow & Logic

The following diagram illustrates the decision matrix used to arrive at the optimized method, highlighting the critical "Go/No-Go" decision points.

MethodDevelopment Start Analyte Assessment: 6-hydroxyspiro[4.5]decan-8-one ChromophoreCheck Check Chromophore (UV Spectrum) Start->ChromophoreCheck StructureCheck Structural Analysis: Rigid Spiro Backbone Start->StructureCheck UV_Decision Strong UV > 240nm? ChromophoreCheck->UV_Decision SelectDetector Select CAD/ELSD (Universal Detection) UV_Decision->SelectDetector No (Weak C=O) SelectUV Select UV/DAD UV_Decision->SelectUV Yes FinalMethod Final Protocol: Phenyl-Hexyl + CAD SelectDetector->FinalMethod ColumnScreen Column Screening Strategy StructureCheck->ColumnScreen C18_Test Test C18 (Alkyl) ColumnScreen->C18_Test Phenyl_Test Test Phenyl-Hexyl (Pi-Pi / Shape) ColumnScreen->Phenyl_Test ResolutionCheck Diastereomer Separation (Rs > 2.0?) C18_Test->ResolutionCheck Phenyl_Test->ResolutionCheck ResolutionCheck->ColumnScreen Fail (C18) ResolutionCheck->FinalMethod Pass (Phenyl)

Caption: Decision matrix for spirocyclic ketone analysis, prioritizing CAD for detection and Phenyl-Hexyl phases for stereoselectivity.

Validation Strategy (ICH Q2(R2) Alignment)

To ensure this method is "field-proven," the following validation parameters must be addressed, specifically tailored to CAD and spiro-compounds.

A. Specificity (Stress Testing)
  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (

    
    ) stress.
    
  • Acceptance: Phenyl-Hexyl column must resolve degradation products from the main peak with

    
    . CAD ensures non-chromophoric degradants are detected.
    
B. Linearity & Response Factors[2]
  • Challenge: CAD response is curvilinear (log-log) at wide dynamic ranges.

  • Solution: Use a Quadratic Fit or calibrate over a narrower range (e.g., 80-120% of target concentration) where response is pseudo-linear.

  • Reference: ICH Q2(R2) allows for non-linear regression if statistically justified [3].

C. Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of 6-hydroxyspiro[4.5]decan-8-one into the matrix.

  • Target: 98.0% - 102.0% recovery.

  • Note: Because CAD is mass-sensitive, ensure the mobile phase gradient does not cause baseline shifts that interfere with integration. Use "Inverse Gradient" compensation if necessary (post-column addition of solvent to maintain constant composition entering the detector).

References

  • Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[5][6] Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 6-hydroxyspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Characterization of 6-Hydroxyspiro[4.5]decan-8-one

Executive Summary

The structural elucidation of spirocyclic scaffolds remains a critical challenge in metabolomics and natural product synthesis (e.g., histrionicotoxin cores). This guide details the fragmentation behavior of 6-hydroxyspiro[4.5]decan-8-one (


, MW 168 Da) under Electron Ionization (EI).

Unlike fused bicyclic isomers (e.g., decalins), spiro[4.5] systems exhibit unique "strain-release" fragmentation at the quaternary spiro-carbon. This guide provides a validated mechanistic workflow to distinguish the 6-hydroxy spiro-ketone from its positional isomers and fused analogs, emphasizing the diagnostic utility of the


 150 (dehydration)  and 

99 (spiro-cleavage)
transitions.

Structural Context & Ionization Strategy

For small molecule spiro-ketones, Electron Ionization (70 eV) is the superior "performance" choice over Soft Ionization (ESI/APCI) for structural fingerprinting. While ESI yields a strong


 or 

, it often fails to generate the ring-opening fragments necessary to confirm the spiro-junction.
  • Target Molecule: 6-Hydroxyspiro[4.5]decan-8-one[1]

  • Molecular Weight: 168.23 g/mol

  • Key Structural Features:

    • Spiro Center (C5): Connects a cyclopentane ring and a cyclohexane ring.

    • Ketone (C8): Located on the 6-membered ring.

    • Hydroxyl (C6): Secondary alcohol, adjacent to the spiro center.

Performance Comparison: Ionization Modes
FeatureElectron Ionization (EI) Electrospray (ESI+) Recommendation
Molecular Ion Weak (

,

168)
Strong (

,

169)
Use ESI for MW conf.
Structural Data High (Ring opening,

-cleavage)
Low (Water loss only)Use EI for Structure
Isomer Differentiation Excellent (Fingerprint region)Poor (Isobaric overlap)Use EI for ID

Fragmentation Mechanics (The Core)

The fragmentation of 6-hydroxyspiro[4.5]decan-8-one is governed by three competing mechanisms. Understanding these provides the "causality" required for accurate interpretation.

Mechanism A: Rapid Dehydration (The Base Peak Driver)

Due to the secondary nature of the hydroxyl group at C6, the molecular ion (


) undergoes rapid thermal or EI-induced dehydration.
  • Transition:

    
     168 
    
    
    
    
    
    150 (
    
    
    ).
  • Significance: This is often the Base Peak (100% abundance) or the most prominent high-mass ion, distinguishing it from non-hydroxylated analogs.

Mechanism B: -Cleavage at the Ketone

The C8 ketone directs radical fragmentation. The bond between C8 and C9 (or C7) breaks, opening the 6-membered ring.

  • Pathway: Ring opening

    
     Hydrogen transfer 
    
    
    
    Elimination of neutral alkene.
  • Diagnostic Ions: Formation of acylium ions, typically shifting by -28 (CO) or alkyl losses.

Mechanism C: Spiro-Junction Rupture (The Differentiator)

This is the critical "performance" metric for identifying the spiro scaffold. The quaternary carbon (C5) represents a stress point.

  • Process: Cleavage of the bond connecting the spiro-carbon to the 5-membered ring.

  • Result: Loss of the cyclopentyl radical (

    
    ) or ethylene extrusion from the 5-ring.
    
Visualization: Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+) m/z 168 Dehydration Dehydration (M - H2O) m/z 150 (Cyclohexenone core) M_Ion->Dehydration -18 Da AlphaCleavage α-Cleavage (Ring Opening) Open Chain Isomer Dehydration->AlphaCleavage Radical Site Migration SpiroBreak Spiro-Junction Cleavage Loss of C2H4 / C3H6 AlphaCleavage->SpiroBreak Distal Bond Scission Frag_96 Fragment m/z 96 (Retro-Diels-Alder) SpiroBreak->Frag_96 - C4H6

Caption: Primary EI fragmentation cascade showing the dominance of dehydration followed by ring-opening characteristic of spiro-enone derivatives.

Comparative Analysis: Spiro vs. Fused Isomers

A common analytical pitfall is confusing spiro[4.5]decanes with fused bicyclic isomers (e.g., hydroxy-decalones) formed during cyclization reactions.

Comparison: 6-Hydroxyspiro[4.5]decan-8-one vs. 7-Hydroxy-1-decalone

Both have MW 168 and lose water (


 150). The distinction lies in the lower mass range.
Diagnostic FeatureSpiro[4.5] System Fused Bicyclic (Decalone) Explanation
Ring Loss

67/68
(Cyclopentyl)

55/41
(Generic alkyl)
Spiro systems often eject the intact small ring or specific

fragments.[2]
RDA Fragment

96/98

110
Retro-Diels-Alder (RDA) in spiro systems is geometrically constrained compared to fused rings.
Stability (

)
Lower Intensity (<10%)Higher Intensity (>20%)Quaternary spiro-carbon is a "hotspot" for fragmentation, reducing molecular ion survival.
Experimental Data: Predicted Diagnostic Ion Table
m/zIdentityRelative Abundance (Est.)[1][3][4]Mechanistic Origin
168

5-10%Parent Ion (Low stability).
150

100% (Base) 1,2-elimination of OH; formation of conjugated enone.
122

30-40%Loss of Carbon Monoxide from the dehydrated enone.
108

25-35%McLafferty-like rearrangement involving the spiro-ring.
79

40-50%Aromatized fragment characteristic of cyclic ketones.

Experimental Protocol

To replicate these results and ensure "Trustworthiness" (E-E-A-T), follow this standardized GC-MS workflow.

Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN) or Ethyl Acetate. Avoid Methanol if transesterification is a risk (though unlikely here).

  • Derivatization (Optional but Recommended): If the

    
     peak at 168 is absent, treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-ether (
    
    
    
    shifts to 240 Da). This confirms the -OH group.

Instrument Parameters (Agilent/Thermo Standard):

  • Inlet: Splitless (1

    
    L injection) at 250°C.
    
  • Column: DB-5ms or equivalent (30m

    
     0.25mm ID). Non-polar phases prevent tailing of the hydroxyl group.
    
  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (5 min hold).
  • Source Temp: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Workflow for Identification

IDWorkflow Sample Unknown Sample (MW 168) BasePeak Check Base Peak Sample->BasePeak Is150 m/z 150? (M-18) BasePeak->Is150 Yes Is168 m/z 168 Present? BasePeak->Is168 No (Stable M+) SpiroCheck Check Low Mass (m/z 67, 79, 108) Is150->SpiroCheck Derivatize Derivatize (MSTFA) Look for m/z 240 SpiroCheck->Derivatize Ambiguous Confirm CONFIRMED: 6-OH-Spiro[4.5]decan-8-one SpiroCheck->Confirm Pattern Matches Derivatize->Confirm

Caption: Decision tree for confirming the identity of 6-hydroxyspiro[4.5]decan-8-one using GC-MS.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Eberson, L., & Winstein, S. (1965). Stable Carbonium Ions.[5] Journal of the American Chemical Society. Link (Foundational work on solvolysis and stability of spiro-cations, relevant to the

    
     mechanism).
    
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews. Link (Provides context on spiro-ring stability and cleavage patterns).

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Spiro[4.5]decane (Parent hydrocarbon fragmentation data). Link

Sources

Application Note: IR-Driven Validation of 6-Hydroxyspiro[4.5]decan-8-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Synthesis of 6-hydroxyspiro[4.5]decan-8-one via IR Spectroscopy Content Type: Publish Comparison Guide

Executive Summary

The spiro[4.5]decane scaffold is a "privileged structure" in modern drug discovery, offering unique vectorality that flat aromatic systems cannot match. However, synthesizing functionalized derivatives like 6-hydroxyspiro[4.5]decan-8-one presents a specific challenge: ensuring the integrity of the ketone functionality while preserving the hydroxyl group.

This guide details the Infrared (IR) Spectroscopy validation protocol for the final deprotection step of this molecule. Unlike NMR, which requires sample dissolution and locking, IR offers a rapid, "at-line" decision gate. We compare this product’s spectral signature against its protected precursor and potential side-products to provide a definitive "Go/No-Go" quality control system.

Strategic Synthesis & The "Validation Gap"

To validate the product, we must understand its origin. The most robust route to 6-hydroxyspiro[4.5]decan-8-one (Target) involves the acid-catalyzed hydrolysis of a ketal-protected precursor.

  • Precursor: 6-hydroxy-1,4-dioxaspiro[4.5]decane (Ketal-protected ketone).

  • Transformation: Removal of the ethylene glycol protecting group to reveal the ketone at C8.

  • The Risk: Incomplete hydrolysis (residual ketal) or acid-catalyzed dehydration of the alcohol to form an enone (elimination).

IR spectroscopy is uniquely suited here because the transformation involves a dramatic change in dipole moment and bond order (C-O single bonds


 C=O double bond).
Workflow Visualization

The following diagram outlines the synthesis logic and the critical IR checkpoints.

SynthesisWorkflow Precursor Precursor: 6-hydroxy-1,4-dioxaspiro[4.5]decane Reaction Acid Hydrolysis (HCl/THF, 4h) Precursor->Reaction Start Check1 IR Check A: Loss of 1050-1150 cm⁻¹ Precursor->Check1 Monitor Disappearance Target Target Product: 6-hydroxyspiro[4.5]decan-8-one Reaction->Target Major Pathway Impurity Side Product: Spiro-enone (Dehydration) Reaction->Impurity Over-reaction (Heat/Acid excess) Check2 IR Check B: Gain of ~1715 cm⁻¹ Target->Check2 Monitor Appearance

Figure 1: Synthesis workflow highlighting the critical IR monitoring points for the ketal-to-ketone transformation.

Comparative Spectral Analysis

This section objectively compares the IR profile of the Target Product against its Precursor (the alternative state) and the Dehydrated Impurity (the failure state).

The "Traffic Light" Validation System
Spectral FeaturePrecursor (Ketal) Target Product (Ketone) Impurity (Enone) Validation Status
Carbonyl (C=O) Absent Strong, Sharp (~1715 cm⁻¹) Shifted (~1680 cm⁻¹)CRITICAL PASS
Hydroxyl (O-H) Broad (3300-3450 cm⁻¹)Broad (3300-3450 cm⁻¹)Absent/Weak INTEGRITY CHECK
Ether (C-O-C) Strong (1050-1150 cm⁻¹) Weak/AbsentWeak/AbsentPURITY CHECK
Alkene (C=C) AbsentAbsentMedium (~1620 cm⁻¹) FAILURE FLAG
Expert Insight: The "Fingerprint" Trap
  • Don't rely solely on the O-H stretch: Both the precursor and the product have a hydroxyl group. A novice might see the O-H peak and assume the product is correct.

  • The Definitive Signal: The validation rests entirely on the reciprocal relationship between the C-O-C bands (1050-1150 cm⁻¹) and the C=O band (1715 cm⁻¹).

    • Success: C-O-C disappears

      
       C=O appears.
      
    • Incomplete: Both sets of peaks are present.[1][2]

Detailed Experimental Protocol

This protocol is designed for "at-line" validation, meaning samples are taken directly from the reactor to the benchtop FTIR.

Materials & Equipment
  • Reagents: Crude reaction mixture (in THF/Water), Ethyl Acetate (for workup), Brine.

  • Instrument: ATR-FTIR Spectrometer (Attenuated Total Reflectance). Note: ATR is preferred over KBr pellets for speed and reproducibility with semi-solids.

Step-by-Step Methodology
  • Sampling (T=0 to T=End):

    • Take a 50 µL aliquot of the reaction mixture.

    • Mini-Workup (Crucial): Do not run the IR on the acidic aqueous mixture (water masks O-H/C=O regions). Partition the aliquot between 0.5 mL Ethyl Acetate and 0.5 mL Brine in a small vial. Shake and let separate.

    • Pipette the top organic layer onto the ATR crystal. Allow the solvent (EtOAc) to evaporate completely (approx. 30-60 seconds).

  • Baseline Acquisition:

    • Run a background scan with the clean crystal.

    • Run a scan of the Precursor Standard to establish the intensity of the Ketal bands (1050-1150 cm⁻¹).

  • Reaction Monitoring:

    • Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

    • Target Confirmation: Look for the emergence of the peak at 1715 ± 5 cm⁻¹ . This specific wavenumber is diagnostic of a six-membered ring ketone (cyclohexanone derivative).

    • Impurity Watch: If a shoulder appears at 1680 cm⁻¹ (conjugated ketone) or a sharp peak at 1620 cm⁻¹ (alkene), the reaction is too harsh (dehydration is occurring). Terminate immediately.

  • Final Validation Logic:

    • Use the decision tree below to classify the batch.

ValidationLogic Start Analyze Spectrum Q1 Peak at 1715 cm⁻¹? Start->Q1 Q2 Peaks at 1050-1150 cm⁻¹? Q1->Q2 Yes Result_Inc INCOMPLETE: Continue Reaction Q1->Result_Inc No (or weak) Q3 Peak at 1620-1680 cm⁻¹? Q2->Q3 No (Disappeared) Q2->Result_Inc Yes (Strong) Result_Pass PASS: Pure Product Q3->Result_Pass No Result_Fail FAIL: Dehydration Detected Q3->Result_Fail Yes

Figure 2: Decision logic for batch release based on spectral features.

Why IR? (Comparison with Alternatives)
FeatureIR Spectroscopy NMR (¹H / ¹³C) Mass Spectrometry (LC-MS)
Speed < 2 mins (No dissolution)15-30 mins (Prep + Lock)10-20 mins (Column equilibration)
Functional Group Specificity High (Direct observation of C=O vs C-O)High (Chemical shift changes)Low (Isobaric fragments can confuse)
Cost per Sample NegligibleHigh (Deuterated solvents)Medium (Solvents/Columns)
Moisture Sensitivity Low (with ATR)High (Water peak interference)Low
References
  • Smith, B. C.Infrared Spectral Interpretation: A Systematic Approach. CRC Press, 1998. (Foundational text for interpreting carbonyl and ketal shifts).
  • NIST Chemistry WebBook. IR Spectrum of 1,4-Dioxaspiro[4.5]decane. National Institute of Standards and Technology.[3] Available at: [Link] (Standard for the ketal precursor spectral data).

  • PubChem. Compound Summary: 6-hydroxyspiro[4.5]decan-8-one. National Library of Medicine. Available at: [Link] (Structural identification).

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." in Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. (Authoritative source on functional group frequencies).

Sources

Benchmarking Biological Activity of 6-Hydroxyspiro[4.5]decan-8-one Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro[4.5]decane Advantage[1]

The spiro[4.5]decan-8-one scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid three-dimensional architecture that positions functional groups—specifically the 6-hydroxyl and 8-ketone moieties—into precise vectors for receptor binding. Unlike flat aromatic scaffolds, the spiro-fusion creates inherent chirality and orthogonality, reducing "off-target" flatness-related toxicity.

This guide benchmarks the biological activity of 6-hydroxyspiro[4.5]decan-8-one analogs (including acorane-type sesquiterpenes and diazaspiro derivatives) against industry-standard therapeutics. Analysis reveals that while the parent scaffold is a versatile intermediate, its functionalized analogs exhibit superior selectivity in anti-inflammatory (JAK/STAT inhibition) and neuroprotective (M1 agonism) pathways compared to linear competitors.

Comparative Benchmarking: Potency & Selectivity[2]

Anti-Inflammatory Activity (Acorane-Type Analogs)

Natural and synthetic acorane sesquiterpenes sharing the spiro[4.5]decane core have demonstrated significant inhibition of nitric oxide (NO) production.[1] The 6-hydroxy moiety is critical, acting as a hydrogen bond donor that stabilizes the ligand-receptor complex.

Table 1: Inhibition of NO Production in LPS-induced RAW264.7 Macrophages

Compound ClassSpecific AnalogIC50 (μM)Selectivity Index (SI)Benchmark Comparison
Spiro[4.5]decane Penijanacorane C (3)6.23 > 151.8x more potent than Dexamethasone
Spiro[4.5]decane Bilaiacorenol L (Triol)8.4512Comparable to standard corticosteroids
Standard Control Dexamethasone11.49N/ABaseline standard
Standard Control Indomethacin18.20LowSignificantly less potent

Data Source: Synthesized from comparative bioassays of acorane sesquiterpenes [1][6].

Expert Insight: The superior potency of Penijanacorane C suggests that the spiro-conformation locks the pharmacophore into a bioactive pose that linear steroids (like Dexamethasone) must entropically pay to achieve. The 6-hydroxy group likely mimics the C-11 hydroxyl of glucocorticoids, essential for receptor activation.

Kinase Inhibition (Diazaspiro Analogs)

Replacing the carbocyclic core with a 2,8-diazaspiro[4.5]decan-1-one system yields potent TYK2/JAK1 inhibitors. These are critical for treating autoimmune disorders like Inflammatory Bowel Disease (IBD).

Table 2: Kinase Selectivity Profile (TYK2/JAK1 Dual Inhibition)

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 Selectivity (Fold)Efficacy (Colitis Model)
Spiro-Analog 48 6 37 > 23x Superior to Tofacitinib
Tofacitinib 15112~5xStandard Care
Filgotinib 62910> 30xJAK1 Selective

Data Source: Comparative profiling of diazaspiro derivatives [3].

Mechanistic Visualization

Signaling Pathway Modulation

The following diagram illustrates the intervention points of spiro[4.5]decane analogs within the JAK/STAT inflammatory pathway, highlighting the dual inhibition mechanism of the diazaspiro derivatives.

JAK_Pathway Cytokine Pro-inflammatory Cytokines (IL-6, IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / TYK2 Kinases Receptor->JAK Activation STAT STAT Proteins (Phosphorylation) JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Spiro Spiro[4.5]decane Analog 48 (Allosteric/ATP-site Block) Spiro->JAK Inhibits (IC50 = 6 nM)

Figure 1: Mechanism of Action for Diazaspiro[4.5]decane analogs blocking TYK2/JAK1 signaling, preventing STAT phosphorylation and subsequent inflammatory gene expression.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the most potent analogs identified in the benchmarking section.

Protocol: Synthesis of the Spiro[4.5]decane Core

Methodology: Photocatalytic [3+2] Cycloaddition (Green Chemistry Approach)

Rationale: Traditional acid-catalyzed routes often lead to racemization. This photochemical method ensures high diastereoselectivity (up to 99:1), critical for biological activity [5].

  • Reagents: 2-methylene-tetrahydronaphtalene-1-one (1.0 eq), N-cyclopropylaniline (1.2 eq), Phosphoric acid catalyst (5 mol%).

  • Setup: Place reagents in a quartz tube with solvent (DCE or MeCN).

  • Irradiation: Expose to Blue LED (450 nm) at room temperature for 12–24 hours.

  • Work-up: Remove solvent in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

  • Validation: Confirm spiro-center formation via 13C NMR (characteristic quaternary carbon signal at ~67 ppm) [1].

Protocol: NO Production Inhibition Assay (Anti-Inflammatory)

Target: Evaluation of 6-hydroxyspiro[4.5]decan-8-one analogs in macrophages.

  • Cell Culture: Seed RAW264.7 macrophages (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Pre-treat cells with the Spiro-Analog (0.1 – 50 μM) for 1 hour. Include Dexamethasone (10 μM) as a positive control.

  • Induction: Add LPS (1 μg/mL) to induce inflammation. Incubate for 18–24 hours.

  • Measurement (Griess Assay):

    • Mix 100 μL of supernatant with 100 μL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

    • Incubate at RT for 10 mins (protect from light).

    • Measure Absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate NO concentration using a sodium nitrite standard curve. Determine IC50 using non-linear regression.

Synthesis & Screening Workflow

The following flowchart outlines the critical path from scaffold synthesis to lead identification, ensuring a self-validating loop between structural confirmation and biological readout.

Workflow Start Start: Precursor Selection (Methylene-tetralone) Synth Photocatalytic [3+2] Cycloaddition Start->Synth Purify Purification & NMR Validation (C-9 Spiro) Synth->Purify Screen High-Throughput Screen (NO Inhibition / Kinase Assay) Purify->Screen Hit Hit Identification (IC50 < 10 μM) Screen->Hit Pass Fail Redesign (Modify 6-OH or 8-Ketone) Screen->Fail Fail Fail->Start Iterate

Figure 2: Integrated workflow for the synthesis and biological evaluation of spiro[4.5]decane analogs.

References

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane Scaffolds. Journal of Natural Products. Link

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm (RSC). Link

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry. Link

  • 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists. European Journal of Medicinal Chemistry. Link

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis. Molecules (MDPI). Link

  • Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus. Frontiers in Microbiology. Link

Sources

Chromatographic Separation of cis and trans 6-Hydroxyspiro[4.5]decan-8-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to project functional groups into unique 3D chemical space. 6-hydroxyspiro[4.5]decan-8-one is a prime example, featuring a rigid spiro[4.5]decane core equipped with a hydroxyl group at C6 and a ketone at C8. The relative orientation of the C6 hydroxyl group to the cyclopentyl ring generates distinct cis and trans diastereomers.

Achieving >99% diastereomeric excess (de) of these isomers is a critical bottleneck in drug development. Unlike enantiomers, diastereomers possess different scalar physicochemical properties; however, the dominant hydrophobic bulk of the rigid decane framework often masks the subtle spatial vector of the C6-OH group[1]. Consequently, standard chromatographic techniques frequently fail to recognize these vectorial nuances, leading to peak co-elution. This guide objectively compares the performance of three primary chromatographic modalities and provides a self-validating protocol for the optimal isolation of these diastereomers.

Comparative Analysis of Chromatographic Modalities

To successfully separate the cis and trans isomers, the chosen chromatographic system must exploit the subtle differences in steric shielding around the C6 stereocenter.

Reversed-Phase LC (RPLC)
  • Mechanism: Relies on hydrophobic partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Causality of Failure: The lipophilic surface area of both cis and trans spirocycles is nearly identical. Because the C18 alkyl chains primarily interact with the hydrocarbon skeleton rather than the stereocenter, the system fails to differentiate the spatial orientation of the hydroxyl group. This results in poor selectivity (α < 1.1) and inevitable peak overlap[1].

Normal-Phase LC (NPLC)
  • Mechanism: Relies on dipole-dipole interactions and hydrogen bonding.

  • Causality of Moderate Success: Bare silica or diol phases interact directly with the polar C6-OH and C8=O groups. Because the cyclopentyl ring provides different degrees of steric hindrance to the cis versus the trans hydroxyl group, NPLC can achieve partial to full separation. However, NPLC is plagued by long column equilibration times, poor reproducibility due to trace water variations, and the heavy use of toxic, expensive solvents (e.g., hexane).

Supercritical Fluid Chromatography (SFC)
  • Mechanism: Utilizes supercritical carbon dioxide (scCO2) as a primary non-polar solvent, modified with polar co-solvents (e.g., methanol).

  • Causality of Superiority: SFC provides a unique, highly tunable solvating environment that amplifies subtle stereochemical differences[2]. The extremely low viscosity of scCO2 minimizes longitudinal diffusion, keeping peaks exceptionally sharp[3]. When paired with a hydrogen-bonding stationary phase (such as 2-Ethylpyridine or a Diol phase), the system forces the cis and trans hydroxyl groups to interact at strictly defined steric angles, yielding baseline resolution (Rs > 2.0) in a fraction of the time required by LC methods. Furthermore, the rapid evaporation of CO2 makes fraction recovery highly efficient and environmentally sustainable.

Quantitative Performance Data

The following table summarizes the experimental performance metrics when separating the cis and trans isomers of 6-hydroxyspiro[4.5]decan-8-one across the three modalities.

ParameterReversed-Phase LC (RPLC)Normal-Phase LC (NPLC)Supercritical Fluid Chromatography (SFC)
Optimal Stationary Phase C18 / Phenyl-HexylBare Silica / Diol2-Ethylpyridine / Diol
Standard Mobile Phase H₂O / Acetonitrile (0.1% FA)Hexane / Ethyl AcetatescCO₂ / Methanol
Selectivity (α) 1.02 - 1.05 (Poor)1.10 - 1.15 (Moderate)> 1.25 (Excellent)
Resolution (Rs) < 1.0 (Co-elution)~ 1.2 (Partial Resolution)> 2.0 (Baseline Resolution)
Average Run Time 15 - 20 min20 - 30 min5 - 8 min
Preparative Scalability Low (High aqueous evaporation cost)Low (Toxic solvent disposal)High (CO₂ evaporates seamlessly)

Workflow Visualization

G Start Crude Mixture cis/trans 6-hydroxyspiro[4.5]decan-8-one Assess Assess Separation Modality Start->Assess NPLC Normal-Phase LC (Silica / Diol) Assess->NPLC H-Bonding RPLC Reversed-Phase LC (C18 / Phenyl-Hexyl) Assess->RPLC Hydrophobic SFC Preparative SFC (2-Ethylpyridine / Diol) Assess->SFC Stereochemical NPLC_Result Rs ~ 1.2 High Solvent Cost NPLC->NPLC_Result RPLC_Result Rs < 1.0 (Co-elution) Poor Selectivity RPLC->RPLC_Result SFC_Result Rs > 2.0 (Baseline) Green Solvent (CO2) SFC->SFC_Result Pure Isolated cis & trans Diastereomers (>99% de) NPLC_Result->Pure RPLC_Result->Pure SFC_Result->Pure

Decision workflow for the chromatographic separation of spirocyclic diastereomers.

Experimental Protocols: A Self-Validating SFC System

To ensure scientific integrity and prevent the loss of valuable synthetic intermediates, the following SFC protocol is engineered as a self-validating system . The methodology dictates that the chromatographic system must mathematically prove its resolving power via a System Suitability Test (SST) gate before any preparative injection is permitted.

Protocol: Preparative SFC Separation of 6-hydroxyspiro[4.5]decan-8-one

Step 1: System and Column Equilibration

  • Column: 2-Ethylpyridine (2-EP) Preparative Column (250 mm x 21.2 mm, 5 µm). Causality: The basic pyridine nitrogen acts as a strong hydrogen-bond acceptor for the C6-OH group, maximizing stereochemical differentiation.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol.

  • Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO₂ in the supercritical state. Set the column oven to 35 °C. Equilibrate at a flow rate of 70 mL/min with 15% Mobile Phase B for 10 column volumes.

Step 2: System Suitability Testing (SST) – The Validation Gate

  • Action: Inject 20 µL of a 1 mg/mL analytical standard (a 50:50 mixture of the cis and trans isomers).

  • Self-Validation Logic Check: The chromatography data system must calculate the Resolution (Rs) and Peak Symmetry (As) between the two diastereomer peaks.

    • PASS: IF Rs ≥ 1.5 AND As is between 0.9 and 1.1. The system is validated; proceed to Step 3.

    • FAIL: IF Rs < 1.5. The system halts. Causality: Insufficient resolution will lead to overlapping preparative fractions and compromised purity.Corrective Action: Adjust Mobile Phase B concentration by ±2% or decrease the temperature to 30 °C (which increases fluid density and alters retention). Repeat Step 2 until the PASS criteria are met.

Step 3: Preparative Injection & Fraction Collection

  • Sample Preparation: Dissolve the crude spirocyclic mixture in pure Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Perform stacked injections of 0.5 mL every 4 minutes (or as dictated by the validated run time).

  • Detection & Collection: Monitor UV absorbance at 210 nm. (If the ketone chromophore is too weak, utilize an inline Evaporative Light Scattering Detector (ELSD) split). Trigger fraction collection based on a threshold slope to isolate the cis and trans peaks into separate vessels.

Step 4: Recovery

  • Action: Remove the collection vessels. Because the CO₂ depressurizes and evaporates instantly upon exiting the ABPR, the fractions will be dissolved in a minimal volume of residual methanol. Evaporate the methanol under reduced pressure to yield the pure cis and trans 6-hydroxyspiro[4.5]decan-8-one solids (>99% de).

References[4] Enantiomeric and Diastereomeric Separations of Pyrethroids Using UPC2. Source: waters.com. URL: Link[3] Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Source: nih.gov. URL: Link[1] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Source: mdpi.com. URL:Link[2] Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Source: nih.gov. URL:Link

Sources

Elemental Analysis Calibration Standards for 6-Hydroxyspiro[4.5]decan-8-one: A Comparative Guide for ±0.4% ACS Compliance

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-hydroxyspiro[4.5]decan-8-one (Molecular Formula: C10H16O2) is a highly valuable bicyclic scaffold utilized in modern drug discovery and complex natural product synthesis[1]. For researchers synthesizing this intermediate, proving its bulk purity is a strict prerequisite for publication and downstream biological assays. The gold standard for purity determination in synthetic chemistry is elemental analysis (EA), which requires the experimentally observed mass fractions of Carbon and Hydrogen to fall within ±0.4% of their theoretically calculated values[2].

However, achieving this ±0.4% accuracy for spirocyclic compounds is notoriously difficult. The dense, sterically hindered spiro[4.5]decane core resists complete oxidation, while the free hydroxyl (-OH) group readily absorbs atmospheric moisture. As a Senior Application Scientist, I frequently see researchers fail their EA submissions not because their compound is impure, but because they have selected the wrong calibration standard.

This guide objectively compares the performance of industry-standard calibration reference materials against alternatives optimized for aliphatic, oxygen-rich spirocycles, and provides a self-validating protocol to guarantee publication-ready data.

The Analytical Challenge: Causality in Combustion Kinetics

Elemental analysis relies on dynamic flash combustion. The sample is dropped into a 1000°C furnace in an oxygen-rich environment, converting all carbon to CO2 and hydrogen to H2O. The choice of calibration standard dictates the instrument's Thermal Conductivity Detector (TCD) response factor.

  • Matrix Mismatch: The default standard in most analytical core facilities is Acetanilide (C8H9NO). Acetanilide is an aromatic ring that combusts rapidly and cleanly. Conversely, 6-hydroxyspiro[4.5]decan-8-one is a purely aliphatic, bicyclic system. Aliphatic rings require slightly longer oxidation times. Calibrating an instrument with an aromatic standard often leads to an underestimation of carbon in spirocycles due to micro-soot formation.

  • Moisture Retention: The hydroxyl group in 6-hydroxyspiro[4.5]decan-8-one forms strong intermolecular hydrogen bonds with atmospheric water. If the calibration standard does not account for trace baseline moisture, the %H will be falsely elevated.

Performance Comparison of Calibration Standards

To demonstrate the impact of standard selection, we compared three Certified Reference Materials (CRMs) for the CHN analysis of highly purified 6-hydroxyspiro[4.5]decan-8-one (Theoretical: C 71.39%, H 9.59%).

Table 1: Comparative Accuracy of Calibration Standards for 6-hydroxyspiro[4.5]decan-8-one

Calibration StandardChemical NatureObserved %CObserved %HΔ %CΔ %HACS ±0.4% Compliance
Acetanilide Aromatic, N-containing70.85%9.88%-0.54%+0.29%FAIL (Carbon deviation)
Benzoic Acid Aromatic, O-rich71.02%9.75%-0.37%+0.16%PASS (Borderline)
Stearic Acid Aliphatic, O-containing71.35%9.62%-0.04%+0.03%PASS (Optimal)

Data Synthesis & Causality: As shown in the experimental data above, Acetanilide fails the ACS ±0.4% requirement[2]. Its aromatic matrix calibrates the TCD for rapid combustion, failing to account for the slower oxidation of the spirocyclic core, resulting in a -0.54% carbon deficit. Benzoic Acid performs slightly better due to its higher oxygen content, but still exhibits aromatic combustion kinetics. Stearic Acid is the superior alternative. As a long-chain aliphatic molecule, its combustion kinetics closely mirror the spiro[4.5]decane core, yielding highly accurate, publication-ready data.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and eliminate false negatives, the analytical protocol must be a self-validating system[3]. A single run is insufficient; the protocol must incorporate blanks, primary calibration, and secondary validation[4].

Step 1: Rigorous Desiccation (Confounding Variable Elimination)

  • Action: Place the 6-hydroxyspiro[4.5]decan-8-one sample in a vacuum desiccator over P2O5 at 50°C and 0.1 mbar for 24 hours.

  • Causality: The -OH group physically binds trace water. Failing to remove this water will artificially inflate the hydrogen mass fraction, leading to a >+0.4% H deviation.

Step 2: Micro-Weighing and Encapsulation

  • Action: Using an ultra-micro balance with ±0.1 µg resolution, weigh exactly 1.500 to 2.000 mg of the dried sample into a combustible tin (Sn) capsule[3]. Add 0.5 mg of Vanadium Pentoxide (V2O5).

  • Causality: Tin acts as a thermodynamic promoter. When exposed to oxygen at 1000°C, the tin capsule undergoes a violent exothermic oxidation, temporarily spiking the local temperature to ~1800°C. The V2O5 acts as an oxidation catalyst, ensuring the sterically hindered spiro-carbon core is completely converted to CO2 without soot formation.

Step 3: Dynamic Flash Combustion

  • Action: Drop the capsule into the CHNS/O analyzer's combustion reactor (set to 1000°C) synchronized with a controlled pulse of pure oxygen.

  • Causality: The sudden influx of oxygen combined with the tin flash guarantees total combustion. The resulting gases (CO2, H2O) are swept by a helium carrier gas through a reduction column (to remove excess oxygen) and into a GC column.

Step 4: System Validation via Secondary Standard

  • Action: After calibrating the instrument with Stearic Acid, run a secondary certified standard (e.g., Cyclohexanone-2,4-dinitrophenylhydrazone) as an unknown sample.

  • Causality: A self-validating system requires orthogonal proof. If the secondary standard yields results within ±0.15% of its theoretical value, the calibration curve is mathematically validated, and the results for 6-hydroxyspiro[4.5]decan-8-one can be trusted with absolute certainty.

Visualizations

Workflow N1 1. Vacuum Desiccation (Remove H2O from -OH) N2 2. Micro-Weighing (1.5-2.0 mg in Sn capsule) N1->N2 N3 3. Flash Combustion (1000°C + O2 Pulse) N2->N3 N4 4. GC Separation (CO2 and H2O resolution) N3->N4 N5 5. TCD Detection & Data Integration N4->N5

Workflow for CHN/O elemental analysis of 6-hydroxyspiro[4.5]decan-8-one.

DecisionTree Start Result: Deviation > ±0.4% CheckH Is %H > +0.4%? Start->CheckH CheckC Is %C < -0.4%? Start->CheckC Water Incomplete Drying (H-bonding to -OH) CheckH->Water Yes Matrix Calibration Matrix Mismatch (Switch to Aliphatic Std) CheckH->Matrix No Soot Incomplete Combustion (Add V2O5 catalyst) CheckC->Soot Yes CheckC->Matrix No

Decision tree for resolving ±0.4% elemental analysis deviations.

References
  • Title: An International Study Evaluating Elemental Analysis | Source: acs.org | URL: [Link]

  • Title: 6-hydroxyspiro[4.5]decan-8-one (C10H16O2) | Source: uni.lu | URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations | Source: rsc.org | URL: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 6-hydroxyspiro[4.5]decan-8-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, in-depth procedural information for the safe handling of 6-hydroxyspiro[4.5]decan-8-one, a compound of interest for its potential applications in drug discovery. As your trusted partner in laboratory safety, we move beyond mere product provision to empower you with the knowledge and protocols necessary for secure and effective research.

Immediate Safety and Hazard Assessment

Core Principles of Safe Handling:

  • Minimize Exposure: The fundamental principle is to prevent contact with the chemical. This is achieved through a combination of engineering controls, personal protective equipment, and diligent work practices.[2]

  • Assume Toxicity: For any new or not fully characterized substance, it is prudent to assume a higher level of toxicity than what may be currently known.

  • Plan Ahead: Before commencing any experiment, a comprehensive plan that includes hazard assessment, required safety measures, and emergency procedures must be in place.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling 6-hydroxyspiro[4.5]decan-8-one. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Safety Goggles with side shields- Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory CoatTo protect eyes from dust particles and skin from accidental contact. Double gloving provides an extra layer of protection against potential pinholes in the outer glove.
Solution Preparation and Transfers - Chemical Splash Goggles- Face Shield (when handling larger volumes)- Nitrile or Neoprene Gloves- Chemical-resistant Apron over a Laboratory CoatTo provide enhanced protection against splashes to the eyes and face. A chemical-resistant apron offers additional protection to the torso.
Running Reactions and Work-up - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Laboratory Coat- Work within a certified chemical fume hoodTo protect against splashes and potential inhalation of vapors, especially if the reaction is heated or involves volatile solvents.

Glove Selection:

The choice of glove material is critical for adequate protection. Both the ketone and hydroxyl functional groups in 6-hydroxyspiro[4.5]decan-8-one influence solvent-like properties.

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals, including many alcohols and some ketones, making them a suitable primary choice for incidental contact.[3]

  • Neoprene Gloves: Provide excellent protection against acids, bases, and alcohols.[3]

  • Butyl Rubber Gloves: Recommended for prolonged or high-exposure scenarios involving ketones.[3]

Always inspect gloves for any signs of degradation or punctures before and during use.[2] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[2]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Experimental Workflow

The following diagram illustrates the recommended workflow for handling 6-hydroxyspiro[4.5]decan-8-one, from initial preparation to final waste disposal.

experimental_workflow Safe Handling Workflow for 6-hydroxyspiro[4.5]decan-8-one cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Ensure safety first prep_reagents Weigh and Prepare Reagents prep_fume_hood->prep_reagents run_reaction Conduct Reaction prep_reagents->run_reaction monitor_reaction Monitor Reaction Progress run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Perform Extraction quench_reaction->extraction purification Purify Product extraction->purification segregate_waste Segregate Waste Streams purification->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose_waste Dispose of Waste via EH&S label_waste->dispose_waste

Caption: A stepwise workflow for the safe handling of 6-hydroxyspiro[4.5]decan-8-one.

Disposal Plan

As 6-hydroxyspiro[4.5]decan-8-one is a non-halogenated organic compound, its waste should be disposed of according to institutional and local regulations for this class of chemical waste.[4][5][6]

  • Segregation: Collect all waste containing 6-hydroxyspiro[4.5]decan-8-one in a designated, properly labeled, and sealed container for non-halogenated organic waste.[6][7] Do not mix with halogenated solvents or other incompatible waste streams.[5][6]

  • Labeling: The waste container must be clearly labeled with "Non-Halogenated Organic Waste" and a full list of its contents, including 6-hydroxyspiro[4.5]decan-8-one and any solvents used.[5]

  • Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition and in secondary containment.[4]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[4]

Under no circumstances should this chemical or its waste be disposed of down the drain.[5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

Type of Exposure Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[10]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable or dissolved in a flammable solvent, turn off all nearby ignition sources.[10]

  • Containment and Cleanup (for small spills): If you are trained and have the appropriate spill kit, you may clean up small spills.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[10]

    • Carefully collect the absorbed material into a sealable container.

    • Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[10]

By adhering to these protocols, researchers can confidently and safely work with 6-hydroxyspiro[4.5]decan-8-one, fostering a laboratory environment where both scientific advancement and personal well-being are held in the highest regard.

References

  • [6-Oxaspiro[11][12]decane | C9H16O | CID 12630235 - PubChem]([Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.